6-methoxy-1,7-naphthyridin-4(1H)-one
Description
Properties
IUPAC Name |
6-methoxy-1H-1,7-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-4-6-7(5-11-9)10-3-2-8(6)12/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNOIEBRRPDYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705262 | |
| Record name | 6-Methoxy-1,7-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952059-64-2 | |
| Record name | 6-Methoxy-1,7-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 6-methoxy-1,7-naphthyridin-4(1H)-one"
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-1,7-naphthyridin-4(1H)-one
Introduction: The Significance of the Naphthyridinone Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with significant pharmacological activities. Its derivatives have demonstrated potential across various therapeutic areas, including oncology and anti-inflammatory applications. The introduction of a methoxy substituent, as in this compound, can critically modulate the molecule's electronic properties, solubility, and metabolic stability, making it a target of interest for drug discovery and development professionals.
This guide provides a comprehensive overview of a robust synthetic route to this compound, grounded in established chemical principles. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols for both synthesis and characterization, and discuss the interpretation of analytical data to validate the final compound's identity and purity.
Strategic Approach: Retrosynthetic Analysis
A logical approach to constructing the 1,7-naphthyridin-4(1H)-one scaffold is the Gould-Jacobs reaction.[1][2][3] This classical method is highly effective for synthesizing 4-hydroxyquinoline and related heterocyclic systems, including naphthyridinones.[1][4] The reaction proceeds in two main stages: an initial condensation followed by a thermal cyclization.
Our retrosynthetic analysis identifies a substituted 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) as ideal starting materials. The placement of the methoxy group at the 6-position of the final product dictates the use of 3-amino-5-methoxypyridine as the key precursor.
Caption: Retrosynthetic analysis of the target molecule via the Gould-Jacobs reaction pathway.
Synthetic Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and reliable method for the annulation of a pyridine ring to form the naphthyridinone core.[2] The mechanism begins with a nucleophilic attack from the amino group of 3-amino-5-methoxypyridine onto the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate.[1] The subsequent step is a high-temperature, 6-electron electrocyclization, which forms the second ring. This intramolecular cyclization is typically performed in a high-boiling point solvent like diphenyl ether or Dowtherm A.[4] The resulting ethyl 6-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate can then be hydrolyzed and decarboxylated to yield the final product, although in many cases, the decarboxylation occurs spontaneously under the harsh thermal conditions.
Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure based on established methodologies.[1][2] Researchers should conduct their own risk assessments and optimizations.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Heat the mixture at 120-130°C for 2 hours with stirring. The reaction can be monitored by Thin-Layer Chromatography (TLC) for the disappearance of the starting amine.
-
After cooling to room temperature, the resulting intermediate, diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate, often solidifies. It can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Thermal Cyclization
-
Add the intermediate from Step 1 to a flask containing a high-boiling point solvent such as diphenyl ether (approx. 10 mL per gram of intermediate).
-
Heat the mixture to 250°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain this temperature for 30-60 minutes. The reaction progress should be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
-
Dilute the mixture with hexane to facilitate further precipitation and filter the solid product.
Step 3: Purification
-
Wash the crude solid product extensively with hexane and then diethyl ether to remove residual diphenyl ether.[5]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[6][7]
Characterization: Structure and Purity Verification
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: Workflow for the purification and analytical characterization of the final compound.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.
-
¹H NMR: The spectrum will show distinct signals for each unique proton in the molecule. The aromatic protons on the naphthyridine core will appear in the downfield region (typically 7.0-9.0 ppm), with splitting patterns determined by their coupling to adjacent protons.[10] The methoxy group protons will appear as a sharp singlet around 3.8-4.0 ppm.[10][11] The N-H proton of the pyridone ring will appear as a broad singlet, often further downfield.
-
¹³C NMR: The spectrum provides information on the carbon framework. The carbonyl carbon (C=O) will be significantly downfield. The aromatic carbons will appear in the 110-160 ppm range, and the methoxy carbon signal is expected around 56 ppm.[12][13]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. For C₉H₈N₂O₂, the expected monoisotopic mass is approximately 176.06 g/mol .[14]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A sample is analyzed using a suitable column and mobile phase, and the purity is calculated from the relative area of the product peak in the chromatogram.
Experimental Protocols: Characterization
NMR Spectroscopy [8]
-
Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry [8]
-
Prepare a dilute solution of the sample (approx. 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI), and acquire the spectrum.
Expected Analytical Data
The following table summarizes the expected characterization data for this compound.
| Analysis Type | Technique | Expected Result |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~11.5-12.5 (br s, 1H, NH), ~8.5-8.8 (m, 1H, Ar-H), ~7.8-8.2 (m, 2H, Ar-H), ~7.0-7.3 (m, 1H, Ar-H), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~175 (C=O), ~160 (C-O), ~150-110 (Ar-C), ~56 (OCH₃) | |
| HRMS (ESI) | m/z: Calculated for [M+H]⁺ (C₉H₉N₂O₂⁺): 177.0659; Found: ± 5 ppm | |
| Purity | HPLC | >95% (as determined by peak area at a specified wavelength, e.g., 254 nm) |
Note: The exact chemical shifts (δ) in NMR are predictive and can vary based on solvent and concentration.
Conclusion
This guide outlines a reliable and well-documented synthetic pathway for this compound using the Gould-Jacobs reaction. The causality for this choice lies in its proven effectiveness for constructing the core naphthyridinone scaffold from readily available precursors. The described characterization workflow, employing a combination of NMR, mass spectrometry, and HPLC, establishes a robust, self-validating system to confirm the structural integrity and purity of the final product. This methodology provides a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.
References
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- (4 + 2) cyclization of aza-o-quinone methides with azlactones: construction of biologically important dihydroquinolinone frameworks. Organic & Biomolecular Chemistry (RSC Publishing).
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- Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem.
- Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. PubMed.
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
- Gould–Jacobs reaction. Wikipedia.
- Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. PubMed.
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- Understanding Compound Purific
- List of purific
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- 6-Methoxy-1H-1,7-naphthyridin-4-one. Santa Cruz Biotechnology.
- Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives.
- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Doubtnut.
- 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum. ChemicalBook.
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An In-Depth Technical Guide to the Presumed Mechanism of Action of 6-methoxy-1,7-naphthyridin-4(1H)-one
Abstract
The 1,7-naphthyridin-4(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the specific compound, 6-methoxy-1,7-naphthyridin-4(1H)-one. Based on extensive structure-activity relationship (SAR) analysis of analogous compounds, we postulate that this molecule primarily functions as a protein kinase inhibitor. This guide will delve into the rationale behind this hypothesis, supported by data from related naphthyridinone derivatives, and will provide detailed, field-proven experimental protocols for the validation of this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: The 1,7-Naphthyridin-4(1H)-one Core
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in drug discovery due to their diverse pharmacological profiles.[1][2] The 1,7-naphthyridin-4(1H)-one core, in particular, has been identified as a key pharmacophore in a variety of bioactive molecules. The planarity of the ring system, coupled with the potential for diverse substitutions, allows for precise interactions with various biological targets.
Our focus, this compound, is a specific derivative of this core. The presence of the methoxy group at the 6-position and the ketone at the 4-position are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. While direct experimental evidence for this compound's mechanism of action is not yet publicly available, a wealth of information on structurally related analogs allows us to formulate a strong, evidence-based hypothesis.
Postulated Mechanism of Action: Protein Kinase Inhibition
Based on the established biological activities of numerous naphthyridinone derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.
Evidence from Structurally Related Naphthyridinone Derivatives
Numerous studies have demonstrated that the naphthyridinone scaffold is a potent ATP-competitive kinase inhibitor. The heterocyclic system mimics the purine core of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The substituents on the naphthyridinone ring then determine the specificity and potency of this interaction.
For instance, derivatives of the closely related 1,6-naphthyridinone have been identified as potent inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. Similarly, substituted 1,6-naphthyridines have been developed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key regulator of neuronal function and a target for neurodegenerative diseases. Furthermore, benzonaphthyridinone derivatives have shown potent irreversible inhibition of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell signaling.
The 1,7-naphthyridine scaffold specifically has been investigated for its inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in tumor cell growth and survival.[3] These studies consistently highlight the importance of substitutions on the naphthyridine ring in dictating kinase selectivity and inhibitory potency.[4]
Hypothesized Signaling Pathway
Given the evidence for kinase inhibition by the naphthyridinone scaffold, we can postulate a general signaling pathway that this compound might modulate. The specific kinase target(s) would need to be determined experimentally, but a representative pathway is illustrated below.
Figure 1: Hypothesized signaling pathway inhibited by this compound.
Experimental Validation of the Mechanism of Action
To rigorously test the hypothesis that this compound is a protein kinase inhibitor, a series of in vitro and cell-based assays are required. The following protocols are provided as a guide for these investigations.
In Vitro Kinase Inhibition Assay
The initial step in validating the proposed mechanism is to determine if this compound can directly inhibit the activity of a purified kinase in a cell-free system. A luminescence-based assay that measures ATP consumption is a common and robust method.
Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a purified kinase of interest in kinase reaction buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 2 µL of a substrate and ATP mixture.
-
Incubate for 1 hour at 30°C.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
|---|---|---|
| Kinase X | 50 | 5 |
| Kinase Y | 800 | 10 |
| Kinase Z | >10,000 | 20 |
Figure 3: Workflow for Western blot analysis.
Cell Viability and Proliferation Assay
To determine the functional consequence of kinase inhibition, a cell viability or proliferation assay can be performed. The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell number. [5] Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. * Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
While the precise molecular target(s) of this compound remain to be definitively identified, the existing body of evidence strongly supports the hypothesis that it functions as a protein kinase inhibitor. The 1,7-naphthyridin-4(1H)-one scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases, and the methoxy substitution is likely to play a key role in defining its target profile and potency.
The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis, from initial in vitro validation to characterization of its effects in a cellular context. The successful execution of these experiments will not only elucidate the mechanism of action of this compound but will also pave the way for its further development as a potential therapeutic agent.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 19, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]
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Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved January 19, 2026, from [Link]
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Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023). RSC Advances, 13(6), 3402-3415. [Link]
-
Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15). Cancer Research, 80(16_Supplement), 4040. [Link]
-
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023, January 24). RSC Advances, 13(6), 3402-3415. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). In Methods in Molecular Biology. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 19, 2026, from [Link]
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Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(14), 4324. [Link]
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(PDF) Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023, January 12). ResearchGate. Retrieved January 19, 2026, from [Link]
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Biological Activity of Naturally Derived Naphthyridines. (2021, July 16). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: Identification of MK-0873, a potent and effective PDE4 inhibitor. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
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Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters, 21(24), 7344-7348. [Link]
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Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015, September 10). Journal of Medicinal Chemistry, 58(17), 6747-6752. [Link]
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Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. (2024, April 8). Molecules, 29(8), 1689. [Link]
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"biological activity of 6-methoxy-1,7-naphthyridin-4(1H)-one derivatives"
An In-Depth Technical Guide to the Biological Activity of 6-Methoxy-1,7-naphthyridin-4(1H)-one Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,7-naphthyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the therapeutic potential of 1,7-naphthyridin-4(1H)-one derivatives, with a particular focus on the influence of the 6-methoxy substitution. We will delve into the primary areas of demonstrated efficacy, including oncology, virology, and inflammatory disorders. The narrative synthesizes mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to offer a robust resource for researchers and drug development professionals. Key signaling pathways and experimental workflows are visualized to enhance understanding and facilitate further investigation in this promising area of therapeutic development.
The 1,7-Naphthyridine Scaffold: A Foundation for Diverse Pharmacology
Naphthyridines, as nitrogen-containing heterocyclic compounds, are found in numerous natural products and have been the focus of extensive synthetic and medicinal chemistry efforts.[1][2][3] The arrangement of the two nitrogen atoms within the fused bicyclic system gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape, leading to a wide spectrum of pharmacological profiles.[3][4] The 1,7-naphthyridine core, in particular, has emerged as a versatile scaffold for developing potent therapeutic agents.
The 1,7-naphthyridin-4(1H)-one substructure provides a rigid framework with specific hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to biological targets. The introduction of a methoxy group at the C6 position is a strategic modification in medicinal chemistry. The -OCH3 group can significantly alter a molecule's properties by:
-
Modulating Electronic Effects: As an electron-donating group, it can influence the reactivity and binding affinity of the entire ring system.
-
Improving Pharmacokinetics: It can enhance metabolic stability and modify solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
-
Direct Target Interaction: The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions within a target's binding pocket.
This guide will explore the biological activities where these derivatives have shown the most promise.
Anticancer Activity: A Primary Therapeutic Avenue
The most significant body of research on 1,7-naphthyridine derivatives lies in their potential as anticancer agents.[1][5] These compounds have demonstrated potent cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.
Mechanisms of Antitumor Action
A. Inhibition of the Wnt Signaling Pathway: The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation that is often dysregulated in cancers, particularly colorectal cancer. Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has been shown to exert its antiproliferative effects by inhibiting this pathway.[5][6] It induces cell cycle arrest at the G0/G1 phase in colon cancer cells and has demonstrated tumor growth reduction in xenograft mouse models.[6]
Caption: Wnt signaling pathway and point of inhibition.
B. Inhibition of PIP4K2A Lipid Kinase: Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A) is a lipid kinase implicated in tumor suppression. A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, with IC50 values ranging from 0.066 to 18.0 μM.[5] This inhibition disrupts cellular signaling pathways that rely on phosphoinositide messengers, presenting a novel mechanism for anticancer activity.
C. General Cytotoxicity: Several synthetic 1,7-naphthyridine derivatives have demonstrated broad cytotoxic activity. For instance, compound 17a , a 2,4-disubstituted-1,7-naphthyridine, showed significant activity against lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells.[7] Other derivatives have also shown potent effects against various human cancer cell lines, sometimes exceeding the potency of established drugs like colchicine.[1]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For naphthyridine derivatives, several key trends have been observed:
-
Substituents at C2 and C4: Modifications at these positions are common and significantly impact biological activity.[7]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on aryl rings attached to the naphthyridine core often enhances cytotoxic effects.[8][9]
-
Hydrogen Bond Donors: Incorporating hydrogen bond donors can also substantially improve anticancer activity.[8][9]
Quantitative Data on Anticancer Activity
The following table summarizes the inhibitory concentrations (IC50) of representative 1,7-naphthyridine derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bisleuconothine A | HT29 (Colon) | 1.09 | [6] |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [6] |
| Bisleuconothine A | HCT116 (Colon) | 3.18 | [6] |
| Compound 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [7] |
| Compound 17a | HL-60 (Leukemia) | 8.9 ± 2.2 | [7] |
| Compound 17a | HeLa (Cervical) | 13.2 ± 0.7 | [7] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [1] |
| Compound 16 | HeLa (Cervical) | 0.7 | [1] |
| PIP4K2A Inhibitors | (Various) | 0.066 - 18.0 | [5] |
Antiviral Activity: Targeting HIV-1 Reverse Transcriptase
In addition to anticancer potential, certain 1,7-naphthyridine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Through molecular hybridization of existing NNRTIs, novel 2,4-disubstituted 1,7-naphthyridines were synthesized and evaluated.[7]
Several of these compounds exhibited inhibitory activity comparable to or stronger than the approved drug nevirapine (IC50 = 1.053 µM).[7] Molecular docking studies revealed that these molecules fit well within the HIV-1 RT binding pocket, forming critical hydrogen bonds and π–π stacking interactions with key amino acid residues like LYS101, TYR181, and TRP229.[7] Importantly, these compounds showed no toxicity toward normal human embryonic lung cells, indicating a favorable selectivity profile.[7]
Anti-inflammatory and CNS Activities
Anti-inflammatory Effects
Naphthyridine derivatives have shown potential as anti-inflammatory agents.[1] Certain canthinone-type compounds, which contain a related scaffold, demonstrated strong inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, with IC50 values in the low micromolar range (7.73–15.09 µM).[2][6] This suggests a mechanism involving the modulation of inflammatory pathways in immune cells.
Central Nervous System (CNS) Applications
The structural versatility of the naphthyridine core has allowed for its exploration in treating neurological disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized as potent and orally active tachykinin NK(1) receptor antagonists.[10] One such compound, (aR,9R)-8b, exhibited excellent in vitro (IC50 = 0.45 nM) and in vivo activity and was identified as a potential clinical candidate for treating bladder function disorders, which are modulated by the CNS.[10]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and well-defined.
General Synthesis of the 1,7-Naphthyridin-4(1H)-one Core
A common synthetic route involves the cyclization of an appropriately substituted aminopyridine derivative. For example, the synthesis of 8-bromo-1,7-naphthyridin-4(1H)-one can be achieved by heating 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione in high-boiling diphenyl ether.[11] This core can then be further functionalized, for instance, via Suzuki-Miyaura coupling reactions to introduce various aryl or heteroaryl groups.[11]
Caption: Generalized synthetic workflow for the core scaffold.
Protocol: MTT Assay for In Vitro Cytotoxicity
This assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol: In Vitro Kinase Inhibition Assay (PIP4K2A)
This protocol measures the ability of a compound to inhibit a specific kinase.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human PIP4K2A enzyme, the lipid substrate (phosphatidylinositol-5-phosphate), and a buffer solution.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or detected via ADP-Glo™ system). Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a strong acid or a chelating agent like EDTA.
-
Detection: Quantify the amount of product formed (phosphorylated lipid or ADP). If using radiolabeled ATP, this can be done by separating the product via chromatography and measuring radioactivity. For ADP-Glo™, luminescence is measured.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
Derivatives of this compound are part of a promising class of heterocyclic compounds with a wide range of demonstrated biological activities. Their potential as anticancer agents is particularly noteworthy, with multiple mechanisms of action identified, including the inhibition of key signaling pathways like Wnt and lipid kinases such as PIP4K2A.[5][6] Furthermore, their utility as antiviral (anti-HIV), anti-inflammatory, and CNS-active agents underscores the versatility of this scaffold.[6][7][10]
Future research should focus on:
-
SAR Optimization: Systematically exploring substitutions around the 1,7-naphthyridin-4(1H)-one core to improve potency and selectivity for specific targets.
-
Pharmacokinetic Profiling: Conducting in-depth ADME studies on the most promising leads to ensure they possess drug-like properties suitable for in vivo evaluation.
-
Mechanism of Action Elucidation: Further investigating the precise molecular interactions and downstream effects of these compounds to better understand their therapeutic potential and potential off-target effects.
The synthesis of novel analogues, guided by the principles outlined in this guide, holds significant promise for the development of next-generation therapeutics for a variety of human diseases.
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Synthesis, Biological Evaluation, and Molecular Docking Studies of[5][6]-Naphthyridine Derivatives as Potential Anticancer and. Taylor & Francis Online. Available from:
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Synthesis, Biological Evaluation, and Molecular Docking Studies of[5][6]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis. Available from:
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Technical Guide: A Strategic In Vitro Evaluation of 6-Methoxy-1,7-naphthyridin-4(1H)-one
Abstract
The naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1][2] This guide outlines a comprehensive, multi-tiered strategy for the preclinical in vitro evaluation of a novel compound, 6-methoxy-1,7-naphthyridin-4(1H)-one. We present a logical workflow, moving from broad phenotypic screening to specific mechanism-of-action studies. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind each stage of the investigation. The objective is to build a robust data package to assess the therapeutic potential of this new chemical entity.
Introduction and Compound Profile
Naphthyridines are bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological activities, including roles as kinase inhibitors and anti-cancer agents.[3][4] The specific compound under investigation is this compound (CAS No. 952059-64-2).[5] Before commencing biological evaluation, a foundational understanding of its physicochemical properties is paramount.
Initial Steps:
-
Purity Assessment: Verification of compound purity (typically >98%) via HPLC and NMR.
-
Solubility Determination: Establishing solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.
-
Stability Analysis: Assessing the compound's stability in solution under experimental conditions (e.g., 37°C, in cell culture media) ensures that the observed biological effects are attributable to the compound itself and not a degradation product.
This initial characterization prevents common experimental artifacts and ensures the reproducibility and reliability of all subsequent in vitro data.
Caption: Workflow for the XTT cell viability assay.
Tier 2: Target Class Identification via Kinase Profiling
Many naphthyridine derivatives function as protein kinase inhibitors. [4]Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. [6][7]A logical next step, should the compound demonstrate significant antiproliferative activity, is to screen it against a broad panel of protein kinases. This approach is unbiased and provides a comprehensive overview of the compound's selectivity profile.
Services like Eurofins' KinaseProfiler™ or Promega's ADP-Glo™ Kinase Assay platform offer high-throughput screening against hundreds of kinases. [8]These assays typically measure the amount of ATP consumed or ADP produced during a kinase reaction, providing a direct measure of enzymatic activity. [6][7] Experimental Rationale: Screening this compound at a fixed concentration (e.g., 1 or 10 µM) against a large kinase panel can rapidly identify primary targets. Hits are typically defined as kinases showing >50% or >75% inhibition. This data is critical for guiding subsequent mechanism-of-action studies and for understanding potential off-target effects. A highly selective inhibitor is often a more desirable therapeutic candidate than a non-selective one.
Tier 3: Mechanistic Elucidation and Target Validation
Based on the results from the phenotypic and target-ID screens, the next tier of experiments aims to elucidate the specific cellular mechanism of action.
Cell Cycle Analysis by Flow Cytometry
If the compound inhibits proliferation, it is crucial to determine if this is due to an arrest at a specific phase of the cell cycle. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for this analysis. [9]PI binds stoichiometrically to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases. [10]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their DNA. [10]Store cells at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). [10]The RNase is essential to prevent the staining of double-stranded RNA. 5. Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.
Target Modulation Confirmation by Western Blot
The final and most critical step is to confirm that the compound engages and inhibits its putative kinase target within the cell. Western blotting is a powerful technique to detect specific proteins and their post-translational modifications, such as phosphorylation. [11]If the kinase screen identified a target (e.g., Kinase X), a western blot can be used to measure the phosphorylation level of Kinase X or its direct downstream substrate. A potent inhibitor should decrease this phosphorylation signal in a dose-dependent manner.
-
Protein Lysate Preparation: Treat cells with the compound as in the cell cycle analysis. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. Determine the total protein concentration of each lysate using a BCA or Bradford assay. [12]2. SDS-PAGE: Denature 20-30 µg of protein from each sample in loading buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [11]3. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [13]4. Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Kinase X). As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. [11]Detect the signal using a chemiluminescent substrate and an imaging system. [14]7. Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated protein to the total or loading control protein indicates target inhibition.
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Exploring the Structure-Activity Relationship of 6-Methoxy-1,7-Naphthyridin-4(1H)-one Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The naphthyridinone scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 6-methoxy-1,7-naphthyridin-4(1H)-one analogs. While specific SAR literature for this exact scaffold is emerging, this guide synthesizes data from closely related 1,7-naphthyridine and other naphthyridinone analogs to provide a predictive framework for designing and optimizing novel therapeutic agents.[3] We will delve into the strategic importance of the 1,7-naphthyridinone core, propose a detailed synthetic strategy, outline key biological evaluation protocols, and present a hypothetical SAR exploration to guide future research endeavors.
The 1,7-Naphthyridinone Scaffold: A Rising Star in Medicinal Chemistry
Naphthyridines, bicyclic heterocycles composed of two fused pyridine rings, exist as six distinct isomers, each offering a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donors/acceptors.[4][5] This structural diversity has made them a fertile ground for the discovery of novel therapeutics. Among these, the 1,7-naphthyridinone core has garnered significant interest for its role in potent and selective inhibitors of various protein kinases and other biological targets.[3][6]
The strategic placement of nitrogen atoms in the 1,7-naphthyridine scaffold influences its physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like characteristics.[7] The inherent asymmetry of the 1,7-isomer, compared to the more commonly studied 1,8-naphthyridine, provides distinct vectors for substituent placement, allowing for fine-tuning of target engagement and selectivity.[7]
The introduction of a methoxy group at the C6 position and a ketone at C4 further functionalizes the core, providing key interaction points and influencing the overall electronic properties of the molecule. The 4-oxo group can act as a hydrogen bond acceptor, while the N1-H can serve as a hydrogen bond donor, both crucial for binding to many biological targets.
Strategic Exploration of the SAR of this compound Analogs
Based on the analysis of related naphthyridinone scaffolds, a systematic exploration of the SAR of this compound analogs can be undertaken by investigating substitutions at several key positions. The following sections outline a proposed strategy for analog design and the anticipated impact of modifications at each position.
The N1-Position: Modulating Solubility and Potency
The N1-position of the naphthyridinone core is often solvent-exposed and provides a key vector for introducing substituents that can modulate physicochemical properties and explore additional binding interactions.
-
Hypothesis: Introduction of small alkyl groups, such as methyl or ethyl, may enhance metabolic stability. Larger or more functionalized groups, such as (cyclo)alkylamino or morpholinoethyl moieties, can be used to improve solubility and target specific pockets in the active site of the target protein.
The C2- and C3-Positions: Probing the Active Site
Substitutions at the C2 and C3 positions are critical for directly interacting with the active site of the target protein. A variety of substituents should be explored to probe for favorable interactions.
-
Hypothesis: Small, lipophilic groups at C2, such as methyl or ethyl, may be well-tolerated. Introduction of aryl or heteroaryl rings at this position can lead to potent compounds through pi-stacking or other non-covalent interactions.[1] The C3 position can be explored with small substituents or left unsubstituted to avoid steric clashes.
The C5- and C8-Positions: Fine-Tuning Selectivity and Potency
The C5 and C8 positions offer opportunities to further optimize potency and selectivity.
-
Hypothesis: Based on SAR studies of related 1,7-naphthyridine kinase inhibitors, substitution at the C8 position with small aryl or heteroaryl groups can significantly enhance potency.[3] The C5 position may be more sensitive to substitution, with smaller groups being more likely to be tolerated.
The following table summarizes a proposed library of initial analogs for SAR exploration:
| Compound ID | R1 (N1-position) | R2 (C2-position) | R3 (C8-position) | Rationale |
| A1 | H | H | H | Parent Scaffold |
| A2 | CH₃ | H | H | N1-alkylation for metabolic stability |
| A3 | H | CH₃ | H | C2-alkylation to probe lipophilic pocket |
| A4 | H | H | Phenyl | C8-arylation for potential pi-stacking |
| A5 | CH₃ | CH₃ | H | Combined N1 and C2 modification |
| A6 | CH₃ | H | Phenyl | Combined N1 and C8 modification |
| A7 | H | CH₃ | Phenyl | Combined C2 and C8 modification |
| A8 | CH₃ | CH₃ | Phenyl | Tri-substituted analog |
| A9 | Morpholinoethyl | H | H | Enhance solubility and explore solvent front |
| A10 | H | 4-fluorophenyl | H | C2-arylation with electron-withdrawing group |
| A11 | H | H | 2-pyridyl | C8-heteroarylation for H-bonding potential |
Synthetic Approach to this compound Analogs
A plausible and versatile synthetic route to the this compound core can be adapted from established methods for constructing naphthyridinones.[8][9] A potential retrosynthetic analysis and a detailed forward synthesis protocol are presented below.
Retrosynthetic Analysis
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The Ascendance of Naphthyridine Scaffolds: A Technical Guide for Drug Discovery
Abstract
The naphthyridine scaffold, a bicyclic aromatic N-heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of novel naphthyridine scaffolds in drug discovery, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry, synthetic strategies, and diverse therapeutic applications of these compounds, underpinned by a rigorous examination of their structure-activity relationships. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to leverage the full potential of naphthyridine derivatives in the quest for next-generation therapeutics.
The Naphthyridine Core: A Foundation of Versatility
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within this bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] This isomeric diversity, coupled with the numerous sites for substitution, provides a rich chemical space for the design of novel drug candidates. The 1,8-naphthyridine isomer, in particular, has a rich history in medicinal chemistry, with nalidixic acid, discovered in 1962, being one of the earliest synthetic antibacterial agents.[1][2] This historical success laid the groundwork for the extensive exploration of the broader naphthyridine family.
The "privileged" status of the naphthyridine scaffold stems from its ability to interact with a multitude of biological targets with high affinity and specificity.[3] This is attributed to several key features:
-
Hydrogen Bonding Capabilities: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while appended functional groups can serve as donors, facilitating strong interactions with biological macromolecules.
-
π-π Stacking Interactions: The aromatic nature of the fused ring system allows for favorable π-π stacking interactions with aromatic residues in protein binding pockets.
-
Tunable Physicochemical Properties: The lipophilicity, solubility, and metabolic stability of naphthyridine derivatives can be readily modulated through chemical modification, allowing for the optimization of pharmacokinetic profiles.[4]
-
Bioisosteric Replacement: Naphthyridine scaffolds are often employed as bioisosteres of other bicyclic heterocycles, such as quinolines, to overcome challenges related to metabolism, toxicity, or potency.[5][6]
Crafting the Core: Synthetic Strategies for Naphthyridine Derivatives
The synthesis of the naphthyridine core and its derivatives has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired isomer and substitution pattern.
Classical Synthetic Routes
Several named reactions have been instrumental in the construction of the naphthyridine framework:
-
Skraup-Doebner-von Miller Reaction: This is a traditional method for synthesizing quinolines that can be adapted for naphthyridines, typically involving the reaction of an aminopyridine with α,β-unsaturated aldehydes or ketones under acidic conditions.[7]
-
Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxy-substituted naphthyridines and involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester followed by thermal cyclization.[7]
Modern Synthetic Methodologies
More contemporary approaches offer greater efficiency, atom economy, and access to a wider diversity of structures:
-
Multicomponent Reactions (MCRs): One-pot MCRs have gained prominence for the synthesis of complex naphthyridine derivatives from simple starting materials, streamlining the synthetic process and enabling the rapid generation of compound libraries.[8]
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Heck, and Sonogashira couplings are invaluable for the late-stage functionalization of pre-formed naphthyridine cores, allowing for the introduction of a wide range of substituents.
Representative Synthetic Protocol: Synthesis of a 1,8-Naphthyridine Derivative
The following is a generalized, step-by-step protocol for the synthesis of a 1,8-naphthyridine derivative, adapted from published procedures.[9][10]
Step 1: Condensation
-
To a solution of 2-aminonicotinaldehyde in ethanol, add an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate).
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Cyclization
-
Upon completion of the condensation, cool the reaction mixture to room temperature.
-
Add a cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture at an elevated temperature (e.g., 100-140 °C) for 1-3 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Naphthyridine Scaffold as a Versatile Pharmacophore
The true power of the naphthyridine scaffold lies in its ability to be tailored to interact with a diverse range of biological targets. This section will explore the key principles guiding the design of naphthyridine-based drugs.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the naphthyridine core and its substituents is crucial for optimizing biological activity. SAR studies have revealed several key insights:
-
Substitutions at C2 and C7: In many 1,8-naphthyridine series, substitutions at the C2 and C7 positions have a significant impact on potency and selectivity. For instance, in a series of cytotoxic naphthyridine derivatives, the presence of a methyl group at C7 and a naphthyl ring at C2 resulted in the most potent activity against several human cancer cell lines.[11][12]
-
The Role of the C4-Carbonyl and C1-NH Groups: For certain cytotoxic naphthyridines, the C4-carbonyl and C1-NH groups are important for activity, with the introduction of hydrophilic groups in these regions potentially increasing potency.[11][12]
-
Halogenation: The introduction of halogen atoms, such as bromine, at specific positions on the naphthyridine scaffold has been shown to enhance the antibacterial activity of certain derivatives.[2]
Naphthyridine as a Bioisostere of Quinolone
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design.[5][6] The naphthyridine scaffold is a classic bioisostere of the quinolone ring system, which is found in many established drugs. This substitution can lead to improved pharmacological properties, such as:
-
Enhanced Potency: In some cases, the introduction of an additional nitrogen atom in the bicyclic system can lead to new or enhanced interactions with the target protein.
-
Improved Safety Profile: Replacing a carbon atom with a nitrogen atom can alter the metabolic profile of a compound, potentially reducing the formation of toxic metabolites.
-
Overcoming Drug Resistance: Novel scaffolds can sometimes evade the resistance mechanisms that have developed against older drugs.
Therapeutic Applications: A Broad Spectrum of Activity
The versatility of the naphthyridine scaffold is reflected in the wide range of therapeutic areas where it has shown promise.
Anticancer Agents
Naphthyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.
-
Kinase Inhibition: Dysregulation of protein kinase activity is a hallmark of many cancers. Naphthyridines have been successfully developed as potent inhibitors of several key kinases:
-
Fibroblast Growth Factor Receptors (FGFRs): Novel 1,5- and 1,7-naphthyridine derivatives have been identified as potent inhibitors of the FGFR family, with nanomolar affinity and in vivo efficacy in xenograft models.[13][14]
-
Casein Kinase 2 (CK2): The 1,5-naphthyridine derivative CX-4945 (Silmitasertib) is a potent inhibitor of CK2 and has been evaluated in clinical trials.[13]
-
PKMYT1: Naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a crucial regulator of the cell cycle, demonstrating antitumor efficacy.[15]
-
SOS1: A novel 1,7-naphthyridine scaffold has been identified in potent inhibitors of SOS1, a key protein in the KRAS signaling pathway, showing promise for the treatment of KRAS-mutated cancers.[16]
-
-
Topoisomerase Inhibition: Some naphthyridines exert their anticancer effects by inhibiting topoisomerases, enzymes that are essential for DNA replication and repair.[17][18] This mechanism is shared with some established chemotherapeutic agents.
Table 1: Selected Naphthyridine-Based Kinase Inhibitors
| Compound Class/Example | Target Kinase(s) | IC50/Ki (nM) |
| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity[13][14] |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38[13] |
| Naphthyridinone Derivatives | PKMYT1 | Double-digit nanomolar potency[15] |
| HH0043 (1,7-naphthyridine) | SOS1 | Potent biochemical and cellular activity[16] |
Antimicrobial Agents
The 1,8-naphthyridine core is the foundation of the quinolone class of antibiotics. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, and repair.[2][3] Nalidixic acid was the first-generation quinolone, and subsequent generations, such as the fluoroquinolones (e.g., ciprofloxacin), incorporate a fluorine atom and other modifications to enhance their antibacterial spectrum and potency.[2] Research in this area continues, with the development of novel naphthyridine derivatives aimed at overcoming the growing problem of antibiotic resistance.[2]
Other Therapeutic Areas
The biological activities of naphthyridine derivatives extend beyond oncology and infectious diseases. They have been investigated for a wide range of other therapeutic applications, including:
-
Neurodegenerative Disorders [19]
-
Inflammatory Diseases [20]
-
Cardiovascular Conditions [20]
-
Viral Infections [19]
Experimental Protocols and Data Visualization
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of novel naphthyridine compounds against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (naphthyridine derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the target kinase, and the kinase substrate.
-
Add the diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation: The assay should be validated using a known inhibitor of the target kinase to ensure its accuracy and reproducibility. The Z'-factor should be calculated to assess the quality of the assay.
Visualizing Key Concepts
Diagram 1: General Synthetic Scheme for 1,8-Naphthyridines
A simplified workflow for the synthesis of a 1,8-naphthyridine core structure.
Diagram 2: Naphthyridine as a Kinase Hinge Binder
Illustrates the hydrogen bonding interaction between a naphthyridine scaffold and the kinase hinge region.
Future Perspectives and Conclusion
The exploration of novel naphthyridine scaffolds in drug discovery is a vibrant and rapidly evolving field. Future research will likely focus on:
-
Development of Isomer-Specific Syntheses: More efficient and selective methods for the synthesis of less-explored naphthyridine isomers will open up new avenues for drug design.
-
Application of Computational Methods: In silico screening and molecular modeling will play an increasingly important role in the rational design of naphthyridine-based inhibitors with improved potency and selectivity.[21]
-
Exploration of New Therapeutic Targets: The inherent versatility of the naphthyridine scaffold will be leveraged to address a wider range of challenging disease targets.
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Angibaud, P. R., Obringer, M., Marin, J., Jeanty, M., Esser, N., Gilissen, R., ... & Vialard, J. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]
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He, H., Zhang, Y., Wang, Y., Li, Y., Wang, J., Zhang, J., ... & Li, J. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10546-10563. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Medicinal Chemistry, 14(5), 517-526. [Link]
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Ojha, H., Chigurupati, S., & Singh, S. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(16), 2169-2185. [Link]
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Abadi, R. A., & El-Maghraby, M. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5081. [Link]
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Zhang, Y., Wang, Y., Li, Y., Wang, J., Zhang, J., He, H., ... & Li, J. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
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Strategic Approach to Synthesis: A Retrosynthetic Analysis
An In-depth Technical Guide to the Synthesis and Potential Applications of a Covalent Thieno[3,2-d]pyrimidine-based Kinase Inhibitor
This guide provides a comprehensive overview of the synthesis and potential therapeutic applications of the complex heterocyclic molecule, N-(4-(6-(4-(1-((2-methoxyethoxy)methyl)-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholino)phenyl)acrylamide. While the initial point of inquiry, CAS 952059-64-2, identifies the compound 6-Methoxy-1,7-naphthyridin-4(1H)-one, a versatile heterocyclic building block, this document will focus on the intricate synthesis and profound potential of the aforementioned acrylamide derivative, a molecule designed for targeted covalent inhibition of protein kinases, specifically Bruton's Tyrosine Kinase (BTK).
The molecular architecture of the target compound, hereafter referred to as BTK-Covalent Inhibitor 1 (BTK-CI-1) , is characterized by a core thieno[3,2-d]pyrimidine scaffold, substituted at key positions with a protected pyrazole moiety and a functionalized aniline. The presence of an acrylamide group on the aniline fragment is a hallmark of an irreversible covalent inhibitor, designed to form a permanent bond with a specific cysteine residue in the target protein's active site.
Our retrosynthetic strategy deconstructs BTK-CI-1 into key, synthetically accessible fragments. The final acrylamide installation is a standard amidation reaction. The core of the molecule is assembled via sequential palladium-catalyzed cross-coupling reactions: a Buchwald-Hartwig amination to connect the morpholino-aniline to the thienopyrimidine core, and a Suzuki coupling to attach the pyrazole heterocycle.
A Strategic Guide to the Preliminary Screening of 6-methoxy-1,7-naphthyridin-4(1H)-one: A Novel Heterocyclic Candidate
Foreword: Charting the Course for a Novel Scaffold
The journey of a novel chemical entity from laboratory bench to potential therapeutic agent is one of rigorous, multi-faceted investigation. This guide outlines a comprehensive preliminary screening strategy for 6-methoxy-1,7-naphthyridin-4(1H)-one, a heterocyclic compound poised at the gateway of drug discovery. The naphthyridine core is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including kinase inhibition.[1] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a logical, evidence-based framework for the initial characterization and evaluation of this promising, yet largely uncharacterized, molecule. Our approach is not a rigid template but a dynamic, decision-based workflow designed to efficiently assess the therapeutic potential of this compound.
Section 1: Foundational Characterization and In Silico Triage
Before embarking on extensive and resource-intensive in vitro screening, a foundational understanding of the molecule's physicochemical properties and a predictive assessment of its potential biological activities are paramount. This initial phase serves as a critical triage step, highlighting potential liabilities and guiding the subsequent experimental design.
Physicochemical Profiling
A thorough characterization of the physical and chemical properties of this compound is the bedrock of any screening cascade. These parameters influence solubility, permeability, and ultimately, bioavailability.
| Parameter | Experimental Method | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | Ensures that observed biological effects are attributable to the target compound and not impurities. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Poor solubility can be a major obstacle in drug development, affecting assay performance and oral absorption. |
| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC | A key determinant of a compound's ability to cross biological membranes and its potential for off-target effects. |
| pKa | Potentiometric titration or UV-Vis spectroscopy | The ionization state of a compound at physiological pH influences its solubility, permeability, and target binding. |
In Silico Target Prediction and ADME-Tox Profiling
Computational models provide a rapid and cost-effective means of generating initial hypotheses about a compound's biological targets and its drug-like properties.[2]
Target Prediction: The chemical structure of this compound will be submitted to various target prediction algorithms (e.g., SwissTargetPrediction, SuperPred). Given the prevalence of the naphthyridine scaffold in kinase inhibitors, a particular focus will be placed on its potential to interact with the ATP-binding site of various kinases.[1][3]
ADME-Tox Prediction: A suite of in silico models will be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of the compound. This includes predictions of:
-
Oral bioavailability: Based on parameters like Lipinski's Rule of Five.
-
Blood-brain barrier penetration: To assess potential for central nervous system effects.
-
Metabolic stability: Predicting interactions with cytochrome P450 (CYP) enzymes.[4]
-
Potential toxicities: Including predictions for hepatotoxicity, cardiotoxicity, and mutagenicity.[2]
Section 2: The In Vitro Screening Cascade: From Broad Strokes to Mechanistic Insights
The in vitro screening cascade is designed as a tiered approach, starting with broad-based assays to identify any biological activity and progressively narrowing the focus to elucidate the mechanism of action and selectivity.
Tier 1: Broad-Based Phenotypic and Cytotoxicity Screening
The initial goal is to determine if this compound elicits any cellular response at a reasonable concentration range.
Experimental Protocol: Cellular Viability/Cytotoxicity Assay
-
Cell Line Selection: A panel of representative human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) will be used.
-
Compound Preparation: A stock solution of this compound will be prepared in DMSO and serially diluted to achieve a final concentration range of 0.1 to 100 µM.
-
Cell Plating: Cells will be seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells will be treated with the serially diluted compound for 72 hours.
-
Viability Assessment: Cell viability will be assessed using a standard MTT or a luminescence-based ATP assay (e.g., CellTiter-Glo®).[5]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line.
Figure 1: Tier 1 Cytotoxicity Screening Workflow.
Tier 2: Target-Based Screening – A Focus on Kinase Inhibition
Based on the in silico predictions and the prevalence of the naphthyridine scaffold in kinase inhibitors, the next tier of screening will focus on a broad panel of kinases.
Experimental Protocol: Kinase Panel Screening
-
Kinase Panel Selection: A commercially available kinase panel (e.g., a panel of over 100 kinases) will be utilized to assess the compound's selectivity.
-
Assay Format: A luminescence-based ADP detection assay (e.g., ADP-Glo™) is a robust and universal platform for this purpose.[6] This assay measures the amount of ADP produced during the kinase reaction.[6]
-
Compound Concentration: An initial screen will be performed at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Data Analysis: The percentage of inhibition for each kinase will be determined.
Figure 2: Kinase Panel Screening Workflow.
Tier 3: Hit Confirmation and Dose-Response Analysis
Any "hits" identified in the kinase panel screen (typically >50% inhibition) will be subjected to further validation.
Experimental Protocol: IC50 Determination for Lead Kinase Targets
-
Compound Dilution: A 10-point serial dilution of this compound will be prepared.
-
Kinase Assay: The kinase assay will be repeated for the specific "hit" kinases using the full dose range of the compound.
-
Data Analysis: The IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity, will be determined.[]
Tier 4: Cellular Target Engagement and Mechanism of Action
Confirming that the compound interacts with its intended target within a cellular context is a critical step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells will be treated with this compound or a vehicle control.
-
Heating: The treated cells will be heated to a range of temperatures.
-
Lysis and Protein Quantification: The cells will be lysed, and the soluble fraction of the target kinase will be quantified by Western blot or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of the target kinase in the presence of the compound indicates direct binding.
Section 3: Preliminary ADME-Tox Profiling: Assessing Drug-Like Properties
Early assessment of a compound's ADME-Tox properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[8]
In Vitro Metabolism
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Incubation: this compound will be incubated with human liver microsomes in the presence of NADPH.
-
Time Points: Aliquots will be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quantification: The concentration of the parent compound remaining at each time point will be determined by LC-MS.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance of the compound will be calculated.
Cytochrome P450 Inhibition
Experimental Protocol: CYP Inhibition Assay
-
CYP Isoforms: The compound will be tested against a panel of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[4]
-
Assay Format: A luminescence-based assay (e.g., P450-Glo™) will be used to measure the activity of each CYP isoform in the presence of the compound.[4]
-
Data Analysis: The IC50 value for the inhibition of each CYP isoform will be determined.
Plasma Protein Binding
Experimental Protocol: Equilibrium Dialysis
-
Setup: The compound will be added to human plasma and dialyzed against a buffer solution using a semi-permeable membrane.
-
Equilibration: The system will be allowed to reach equilibrium.
-
Quantification: The concentration of the compound in the plasma and buffer compartments will be measured by LC-MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins will be calculated.
Preliminary Toxicity Assessment
Experimental Protocol: Hepatotoxicity Assay
-
Cell Line: A human hepatocyte cell line (e.g., HepG2) will be used.
-
Treatment: Cells will be treated with a range of concentrations of the compound.
-
Toxicity Readout: Cell viability will be measured, and markers of liver injury (e.g., release of lactate dehydrogenase) may also be assessed.
Section 4: Data Integration and Future Directions
The culmination of this preliminary screening cascade will be a comprehensive data package for this compound.
| Data Type | Key Metrics | Implications for Progression |
| Biological Activity | IC50 values (cellular and biochemical) | Potency against the intended target. |
| Selectivity | Kinase inhibition profile | Potential for off-target effects. |
| Mechanism of Action | Cellular target engagement (CETSA) | Confirmation of on-target activity in a physiological context. |
| ADME-Tox | Metabolic stability, CYP inhibition, plasma protein binding, hepatotoxicity | "Drug-likeness" and potential liabilities. |
Based on these findings, a " go/no-go " decision can be made for progressing this compound into lead optimization. Promising results would warrant further investigation, including the synthesis of analogues to establish a structure-activity relationship (SAR), more extensive in vitro and in vivo toxicity studies, and ultimately, evaluation in animal models of disease.
This systematic and integrated approach to preliminary screening ensures that resources are focused on compounds with the highest probability of success, accelerating the path towards novel therapeutics.
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Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 6-methoxy-1,7-naphthyridin-4(1H)-one, a Putative PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This document provides a comprehensive guide for the cellular characterization of 6-methoxy-1,7-naphthyridin-4(1H)-one, a compound of interest for its potential as an inhibitor of Poly(ADP-ribose) Polymerase (PARP). While direct evidence for the specific biological target of this compound is emerging, its structural similarity to known PARP inhibitors warrants a thorough investigation into this mechanism of action. These application notes offer a strategic framework and detailed, field-proven protocols for assessing its cellular activity, focusing on assays to determine PARP1 engagement and the downstream consequences in cancer cell lines. The methodologies described herein are designed to be self-validating and provide a robust platform for the evaluation of novel small molecule inhibitors in a drug discovery setting.
Introduction: The Rationale for Investigating this compound as a PARP Inhibitor
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detecting DNA damage, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit the DNA repair machinery. The inhibition of PARP has emerged as a powerful therapeutic strategy, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1][2] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR (e.g., BRCA mutants), these lesions persist, leading to genomic instability and ultimately, cell death.[1][2]
The naphthyridine core is present in a multitude of biologically active compounds.[3][4][5] Given that several potent PARP inhibitors are based on related heterocyclic scaffolds, it is hypothesized that this compound may exert its potential anticancer effects through the inhibition of PARP. This guide provides the experimental framework to test this hypothesis.
Strategic Workflow for Cellular Characterization
The following diagram outlines a logical workflow for the comprehensive cellular evaluation of a putative PARP inhibitor like this compound.
Key Experimental Protocols
Protocol 1: Quantification of Cellular PAR Levels by ELISA
Principle: This assay directly measures the product of PARP activity, poly(ADP-ribose) (PAR), in cell lysates. A potent PARP inhibitor will decrease the levels of PAR, particularly after the induction of DNA damage.
Materials:
-
Cell Lines: A BRCA2-deficient cell line (e.g., CAPAN-1) and a BRCA-proficient cell line (e.g., BxPC-3).
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Positive Control: A known PARP inhibitor (e.g., Olaparib, Rucaparib).
-
DNA Damaging Agent: Methyl methanesulfonate (MMS).
-
Reagents: Cell lysis buffer, BCA protein assay kit, commercial PAR ELISA kit.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control inhibitor.
-
DNA Damage Induction: Add MMS to a final concentration of 1 mM and incubate for 15 minutes.
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells according to the PAR ELISA kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
ELISA: Normalize the protein concentrations of all lysates and perform the PAR ELISA according to the manufacturer's protocol.
-
Data Analysis: Plot the PAR levels against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Outcome: A dose-dependent decrease in PAR levels in cells treated with an active PARP inhibitor.
Protocol 2: Cell Viability Assay to Assess Synthetic Lethality
Principle: This assay evaluates the selective cytotoxicity of the compound in cancer cells with deficient homologous recombination (BRCA-mutant) compared to cells with proficient HR (BRCA-wildtype).
Materials:
-
Cell Lines: A panel of cell lines with known BRCA status (e.g., MDA-MB-436, SUM149PT - BRCA1 mutant; CAPAN-1 - BRCA2 mutant; MDA-MB-231, MCF7 - BRCA wildtype).
-
Compound: this compound.
-
Reagents: Cell viability reagent (e.g., CellTiter-Glo®, MTS).
Procedure:
-
Cell Seeding: Seed the panel of cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 to 120 hours.
-
Viability Measurement: Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Cell Line | BRCA Status | Predicted Sensitivity | GI50 (µM) of this compound |
| MDA-MB-436 | BRCA1 mut | Sensitive | |
| CAPAN-1 | BRCA2 mut | Sensitive | |
| MDA-MB-231 | BRCA WT | Resistant | |
| MCF7 | BRCA WT | Resistant |
Protocol 3: Immunofluorescence Staining for γH2AX
Principle: Inhibition of PARP leads to the accumulation of DSBs, which are marked by the phosphorylation of histone H2AX (γH2AX). This assay visualizes and quantifies the formation of γH2AX foci as a marker of DNA damage.
Materials:
-
Cell Lines: A sensitive cell line identified from the viability assay (e.g., CAPAN-1).
-
Compound: this compound.
-
Reagents: Formaldehyde, Triton X-100, primary antibody against γH2AX, fluorescently labeled secondary antibody, DAPI.
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the compound at its GI50 concentration for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA and incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell.
Expected Outcome: A significant increase in the number of γH2AX foci in compound-treated cells compared to vehicle-treated cells.
Mechanistic Insights: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the principle of synthetic lethality in the context of PARP inhibition in BRCA-deficient cancer cells.
Concluding Remarks
The protocols and strategic workflow outlined in these application notes provide a robust starting point for the cellular characterization of this compound as a potential PARP inhibitor. Successful execution of these assays will elucidate its mechanism of action and provide critical data for its further development as a therapeutic agent. It is imperative to include appropriate positive and negative controls in all experiments to ensure data integrity and to benchmark the activity of this novel compound against known standards in the field.
References
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Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
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Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]
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Synthesis and biological evaluation of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamine derivatives against drug susceptible, non-replicating M. tuberculosis H37Rv and clinical multidrug resistant strains. PubMed. [Link]
-
Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. [Link]
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Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
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Optimizing the Cell Painting assay for image-based profiling. PubMed. [Link]
-
A decade of clinical development of PARP inhibitors in perspective. PMC. [Link]
-
What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. [Link]
Sources
Application Notes and Protocols: The Emerging Role of the Naphthyridinone Scaffold in Modern Cancer Research
A Note to the Researcher: Initial inquiries into the specific compound 6-methoxy-1,7-naphthyridin-4(1H)-one reveal a scarcity of dedicated research in the public domain concerning its direct applications in oncology. However, the core chemical structure, the naphthyridinone scaffold, is a cornerstone in the development of a significant class of targeted cancer therapeutics. This guide, therefore, focuses on the broader, well-documented applications of naphthyridinone derivatives in cancer research, providing a robust framework for investigating novel compounds like this compound.
Introduction: The Naphthyridinone Scaffold - A Privileged Structure in Oncology
The 1,X-naphthyridin-4(1H)-one core is a bicyclic heteroaromatic structure that has garnered immense interest in medicinal chemistry. Its rigid conformation and ability to form multiple hydrogen bonds and engage in π-π stacking interactions make it an ideal scaffold for designing potent and selective inhibitors of various protein kinases, many of which are implicated in cancer cell proliferation, survival, and metastasis. The versatility of the naphthyridinone ring system allows for chemical modifications at several positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of several clinical candidates and approved drugs for various cancer types.
The primary mechanism through which many naphthyridinone derivatives exert their anti-cancer effects is through the competitive inhibition of ATP binding to the kinase domain of oncogenic proteins. This targeted approach offers a more precise and potentially less toxic alternative to traditional cytotoxic chemotherapy.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Naphthyridinone derivatives have been successfully designed to target a range of kinases involved in critical cancer signaling pathways. Below, we explore two prominent examples: the inhibition of Poly (ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of proteins crucial for DNA repair, particularly in the base excision repair (BER) pathway. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cancer cell death. Several potent PARP inhibitors are based on the naphthyridinone scaffold.
Caption: EGFR signaling pathway and its inhibition by naphthyridinone derivatives.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for the initial in vitro evaluation of a novel naphthyridinone derivative.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., PARP1 or EGFR).
Materials:
-
Test naphthyridinone compound (dissolved in DMSO)
-
Recombinant human kinase (e.g., PARP1 or EGFR)
-
Kinase-specific substrate and cofactor (e.g., NAD+ for PARP1, ATP for EGFR)
-
Assay buffer (specific to the kinase)
-
96-well assay plates (white, for luminescence-based assays)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution series.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound to the appropriate wells of the 96-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the kinase, substrate, and any necessary cofactors in the assay buffer.
-
Add 20 µL of the master mix to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Add 25 µL of the kinase detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test naphthyridinone compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with vehicle control (DMSO) and untreated cells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Data Presentation and Interpretation
Quantitative data from these assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Representative In Vitro Activity of a Hypothetical Naphthyridinone Derivative (ND-1)
| Target/Cell Line | Assay Type | IC50 (nM) |
| PARP1 | Kinase Inhibition | 5.2 |
| EGFR | Kinase Inhibition | >10,000 |
| BRCA1-mutant Breast Cancer (MDA-MB-436) | Cell Viability (MTT) | 25.8 |
| Wild-type Breast Cancer (MCF-7) | Cell Viability (MTT) | >20,000 |
Interpretation: The data in Table 1 suggests that the hypothetical compound ND-1 is a potent and selective inhibitor of PARP1. The significantly lower IC50 in the BRCA1-mutant cell line compared to the wild-type cell line is indicative of synthetic lethality and warrants further investigation in in vivo models.
In Vivo Evaluation: A Conceptual Workflow
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.
Caption: A generalized workflow for the in vivo evaluation of a naphthyridinone derivative.
Conclusion
The naphthyridinone scaffold represents a highly versatile and clinically relevant starting point for the development of novel targeted cancer therapies. While specific data on this compound is limited, the protocols and conceptual frameworks presented here provide a comprehensive guide for researchers to investigate its potential anti-cancer properties and to contribute to the growing body of knowledge on this important class of compounds.
References
-
Title: The discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (niraparib, MK-4827): a novel poly(ADP-ribose) polymerase (PARP)-1 and PARP-2 inhibitor for the treatment of cancer. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of a series of 2,6-naphthyridines as potent and selective inhibitors of the class I phosphoinositide 3-kinases (PI3Ks). Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The story of the discovery and development of olaparib. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: A comprehensive review on the recent advances of 1,8-naphthyridine derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]
Application Notes & Protocols: A Comprehensive Guide to the In Vivo Evaluation of 6-methoxy-1,7-naphthyridin-4(1H)-one
Introduction
The naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this heterocyclic system are being actively investigated for a range of biomedical applications, including as potent inhibitors of key cellular signaling molecules like kinases and Poly(ADP-ribose) polymerase (PARP).[2][3][4] 6-methoxy-1,7-naphthyridin-4(1H)-one belongs to this promising class of molecules. Given that many naphthyridinone derivatives show potent antitumor activity, this guide outlines a robust, integrated methodology for its preclinical in vivo evaluation, assuming a primary focus on oncology.[2][5]
This document provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals. It is designed to move beyond a simple checklist, offering the causal logic behind experimental choices to ensure the generation of reliable, interpretable, and translatable data. The ultimate goal of any preclinical in vivo testing is not merely to generate data, but to build a compelling case for a compound's potential clinical utility, and this begins with methodologically sound and ethically grounded animal studies.[6][7]
Section 1: The In Vivo Journey - A Strategic Workflow
Successful in vivo evaluation is a multi-stage process. Each stage builds upon the last, from establishing a safe and effective dose to demonstrating robust anti-tumor efficacy. Rushing to efficacy studies without proper foundational work is a common cause of failure in preclinical programs.[7] The workflow below illustrates the logical progression for testing this compound.
Figure 1: In Vivo Evaluation Workflow. A logical flow from initial safety and pharmacokinetic assessments to definitive efficacy and pharmacodynamic studies.
Section 2: Foundational Pharmacokinetic & Toxicological Profiling
Before assessing if a drug works, one must determine if it can be administered safely and at a concentration that is likely to be effective.[8] This phase is critical for establishing the therapeutic window.
Protocol: Preliminary Pharmacokinetic (PK) Study in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration. This data is essential for selecting a rational dosing schedule for subsequent studies.[5][9]
Methodology:
-
Animal Model: Male CD-1 or BALB/c mice (n=3-4 per time point per route).
-
Formulation: The compound should be formulated in a vehicle suitable for the intended clinical route (e.g., for oral dosing: 0.5% methylcellulose in water; for intravenous: 5% DMSO + 20% Solutol HS 150 in saline).
-
Administration:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This group defines the compound's distribution and elimination characteristics without the variable of absorption.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Sample Collection: Collect blood samples (e.g., via retro-orbital or submandibular bleed) into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Immediately centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Scientist's Note (Rationale): Running both IV and PO arms is crucial. The IV data provides absolute clearance and volume of distribution, while comparing the Area Under the Curve (AUC) of the PO and IV groups allows for the calculation of oral bioavailability (F%)—a critical parameter for an orally administered drug.[9]
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Abbreviation | Description | Importance |
|---|---|---|---|
| Maximum Concentration | Cmax | The highest concentration of the drug observed in plasma. | Relates to efficacy and potential acute toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | The primary measure of overall drug exposure. |
| Elimination Half-life | t½ | The time required for the drug concentration to decrease by half. | Determines the dosing frequency needed to maintain therapeutic levels. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Oral Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. | Critical for determining the viability of an oral formulation. |
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity or mortality.[10] This is arguably the most important piece of information for designing the efficacy study.
Methodology:
-
Animal Model: Use the same strain of mice that will be used for efficacy studies (e.g., immunocompromised mice like NOD/SCID for xenografts).[11]
-
Study Design: Use a dose escalation design. Start with a dose estimated to be safe (e.g., 1/10th of the dose causing toxicity in a preliminary range-finding study) and escalate in subsequent cohorts of animals (n=3-5 per cohort).
-
Administration: Administer the compound daily for 5-14 days, mimicking the planned efficacy study schedule.
-
Monitoring:
-
Body Weight: Measure daily. A weight loss of >15-20% is a common sign of significant toxicity and an endpoint criterion.[11]
-
Clinical Observations: Score animals daily for signs of toxicity (see Table 2).
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or significant clinical signs of distress.
Table 2: Example Clinical Observation Scoring System
| Score | Appearance/Activity | Posture | Other Signs |
|---|---|---|---|
| 0 | Normal, bright, alert | Normal | None |
| 1 | Ruffled fur | Mildly hunched at rest | Mild lethargy |
| 2 | Ruffled fur, dull | Consistently hunched | Moderate lethargy, orbital tightening |
| 3 | Piloerection, unresponsive | Severely hunched, immobile | Ataxia, labored breathing |
Section 3: Strategic In Vivo Model Selection
The choice of animal model is critical and depends entirely on the scientific question being asked.[12] A poor model choice can lead to misleading results, wasting time and resources.
Figure 2: Decision Tree for Animal Model Selection.
-
Cell-Line Derived Xenograft (CDX) Model: This is the workhorse of preclinical oncology.[12] Human cancer cell lines are grown in culture and implanted subcutaneously into immunocompromised mice. They are ideal for initial efficacy screening due to their reproducibility and rapid tumor growth.[6][13]
-
Patient-Derived Xenograft (PDX) Model: Tumor fragments from a human patient are directly implanted into immunocompromised mice.[14] These models better retain the genetic diversity and microenvironment of the original human tumor, making them more predictive of clinical outcomes.[15][16]
-
Syngeneic Model: Murine cancer cells are implanted into immunocompetent mice of the same genetic background.[12] This is the only model of the three that allows for the study of the drug's interaction with a fully functional immune system, which is critical if this compound is suspected of having immunomodulatory effects, as has been seen with some PARP inhibitors.[3]
Section 4: In Vivo Efficacy Evaluation Protocol
This protocol describes a standard subcutaneous CDX model, which is the most common starting point for efficacy testing.
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.
Methodology:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., a line known to be sensitive to PARP or a specific kinase inhibitor in vitro) under standard conditions.
-
Animal Model: Female athymic nude or NOD/SCID mice, 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject 5-10 million cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[11]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure the average tumor volume is similar across all groups. This is a critical step for data validity.[17]
-
-
Treatment Groups:
-
Group 1: Vehicle Control: Administer the formulation vehicle on the same schedule as the drug. This is the baseline for tumor growth.
-
Group 2: Test Compound: Administer this compound at its MTD (or a fraction thereof).
-
Group 3 (Optional): Standard-of-Care (SoC) Control: Administer a clinically relevant drug for the chosen cancer type. This provides a benchmark for efficacy.
-
-
Administration and Monitoring:
-
Administer treatments according to the schedule determined by PK data (e.g., once daily via oral gavage) for a set period (e.g., 21-28 days).
-
Measure tumor volumes and body weights 2-3 times per week.[18]
-
-
Study Endpoints:
-
Primary: Tumor Growth Inhibition (TGI). The study ends when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).
-
Secondary: Body weight changes (as a measure of toxicity) and overall survival.
-
Section 5: Pharmacodynamic (PD) & Biomarker Analysis
Demonstrating that a tumor shrinks is important, but showing that the drug is engaging its intended target within that tumor provides crucial mechanistic validation.[19]
Objective: To confirm that this compound is hitting its molecular target in vivo.
Example Protocol (Assuming PARP Inhibition):
-
Study Design: Conduct a satellite study alongside the efficacy experiment. Use a small cohort of tumor-bearing mice (n=3-4 per group/time point).
-
Dosing: Administer a single dose of the vehicle or the test compound.
-
Tissue Collection: At various time points after dosing (e.g., 2, 8, 24 hours), euthanize the animals and excise the tumors.
-
Sample Processing: Flash-freeze a portion of the tumor for protein analysis and fix the other portion in formalin for immunohistochemistry (IHC).
-
Analysis:
-
PAR Level Assay: Prepare tumor lysates from the frozen tissue and use a validated ELISA-based assay to measure the levels of poly(ADP-ribose) (PAR).[20] Effective PARP inhibition should lead to a significant reduction in PAR levels compared to the vehicle-treated tumors.
-
IHC: Stain tumor sections for markers of DNA damage (e.g., γH2AX), which is an expected downstream consequence of PARP inhibition in cancer cells with DNA repair defects.[20]
-
Section 6: Data Analysis and Interpretation
-
Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time.
-
Tumor Growth Inhibition (TGI): This is a key metric of efficacy. It is often calculated at the end of the study as: TGI (%) = (1 - [Mean Tumor Volume of Treated Group] / [Mean Tumor Volume of Vehicle Group]) x 100
-
Statistical Analysis: Use appropriate statistical tests to compare treatment groups to the vehicle control. For tumor volume data, a repeated-measures ANOVA is often appropriate.[17]
-
Survival Analysis: If the study includes survival as an endpoint, generate Kaplan-Meier survival curves and analyze them using the log-rank test.
Conclusion
The in vivo evaluation of a novel compound like this compound is a complex but critical undertaking in the drug discovery process.[12] A systematic approach that begins with rigorous pharmacokinetic and toxicological profiling to establish a safe and effective dosing regimen is paramount. This foundation enables the design of robust efficacy studies in carefully selected animal models, which, when coupled with pharmacodynamic readouts, can provide clear, mechanistic proof-of-concept. By following the integrated methodologies outlined in this guide, researchers can generate high-quality, reproducible data to confidently drive decisions on the future development of this promising therapeutic candidate.
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7-Methoxy-1H-[6][21]naphthyridin-4-one. (n.d.). Labshake. Retrieved January 19, 2026, from
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"protocols for assessing the anti-inflammatory effects of 6-methoxy-1,7-naphthyridin-4(1H)-one"
An Application Guide to Preclinical Protocols for Assessing the Anti-inflammatory Effects of 6-methoxy-1,7-naphthyridin-4(1H)-one
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a critical component of the host defense and tissue repair process, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators. Key players include transcription factors like Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory genes, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] These, in turn, regulate the production of inflammatory mediators like prostaglandins, nitric oxide (NO), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]
The naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, with various derivatives demonstrating a broad spectrum of biological activities.[4][5] Studies on related naphthyridine compounds have revealed potent anti-inflammatory and anti-cancer properties, often linked to the modulation of cytokine secretion.[6][7] This document provides a comprehensive framework of application notes and detailed protocols for the preclinical evaluation of This compound , a novel naphthyridine derivative. The proposed workflow follows a logical, tiered progression from high-throughput in vitro screening to assess mechanistic action, to in vivo models for validating efficacy in a whole-organism context.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
The initial phase of screening focuses on cell-based assays to determine the compound's ability to modulate key inflammatory pathways and mediator production. These assays are cost-effective, offer high throughput, and provide crucial insights into the potential mechanism of action.[1][8]
Protocol 1.1: Macrophage-Based Assay for Pro-inflammatory Mediator Inhibition
Principle: Macrophages are central players in the innate immune response and a primary source of inflammatory mediators.[9] Stimulation of a macrophage cell line, such as murine RAW 264.7, with bacterial lipopolysaccharide (LPS) triggers a robust inflammatory response via Toll-like receptor 4 (TLR4) signaling.[10][11] This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) and key pro-inflammatory cytokines (TNF-α and IL-6).
Experimental Workflow for Macrophage-Based Screening
Caption: Workflow for assessing compound effects on LPS-stimulated macrophages.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[10]
-
On Day 1, seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well and incubate overnight to allow for adherence.[12]
-
-
Compound Treatment and LPS Stimulation:
-
On Day 2, remove the old medium.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for 1-2 hours.
-
Prepare a 2X solution of LPS (e.g., 200 ng/mL) in culture medium. Add 100 µL to each well (final concentration 100 ng/mL), except for the unstimulated control wells.[12]
-
Incubate the plate for 18-24 hours.[9]
-
-
Mediator Quantification:
-
On Day 3, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent assay according to the manufacturer's protocol.
-
Cytokine Quantification (TNF-α, IL-6): Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11]
-
Data Analysis and Interpretation: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each mediator. A low IC₅₀ value indicates potent inhibitory activity.
| Concentration | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Vehicle Control | 0% | 0% | 0% |
| 0.1 µM | 15% | 10% | 12% |
| 1 µM | 45% | 38% | 42% |
| 10 µM | 85% | 78% | 82% |
| 100 µM | 95% | 92% | 94% |
| IC₅₀ (µM) | ~1.2 | ~1.8 | ~1.5 |
| Caption: Representative data table summarizing the inhibitory effects of a test compound. |
Protocol 1.2: NF-κB Reporter Gene Assay
Principle: The NF-κB signaling pathway is a cornerstone of inflammatory gene expression.[13] This assay uses a cell line (e.g., HEK293) engineered to express a reporter gene, such as firefly luciferase, under the control of NF-κB response elements.[13][14] Activation of the pathway (e.g., by TNF-α) leads to luciferase expression. A reduction in the luminescent signal in the presence of the test compound indicates inhibition of the NF-κB pathway.[15]
NF-κB Signaling Pathway and Reporter Assay Mechanism
Caption: The NF-κB pathway leading to luciferase reporter gene expression.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing an NF-κB-luciferase reporter construct in appropriate growth medium.
-
Seed cells into a white, clear-bottom 96-well plate and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Carefully remove the culture medium.
-
Add 100 µL of medium containing serial dilutions of this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.[13]
-
Add 100 µL of medium containing an NF-κB activator (e.g., TNF-α at a final concentration of 20 ng/mL) to all wells except the unstimulated control.[16]
-
Incubate for an additional 6 to 24 hours, depending on the optimized kinetics for the cell line.[13][15]
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Remove the medium and add a passive lysis buffer, incubating for ~15 minutes with gentle shaking.[16]
-
Prepare and add the luciferase assay reagent to each well as recommended by the manufacturer.[13]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation: Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting the background (unstimulated control). Determine the IC₅₀ value. Significant inhibition of the luciferase signal suggests the compound acts on the NF-κB signaling pathway.
Part 2: In Vivo Validation of Anti-inflammatory Efficacy
Promising results from in vitro assays must be validated in whole-organism models. In vivo studies are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.[17] All animal procedures must be performed in accordance with institutional guidelines (e.g., IACUC).[18]
Protocol 2.1: Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening acute anti-inflammatory activity.[19] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute inflammatory response characterized by edema (swelling), which can be quantified.[19][20] The reduction in paw volume by the test compound is a measure of its anti-inflammatory effect.
Detailed Methodology:
-
Animals and Acclimatization:
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and this compound (at least three dose levels).
-
Administer the test compound or controls via the desired route (e.g., oral gavage) 60 minutes before inducing inflammation.[19]
-
-
Induction and Measurement of Edema:
Data Analysis and Interpretation:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 A significant, dose-dependent reduction in paw edema indicates in vivo anti-inflammatory activity.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Compound (Low) | 5 | 0.65 ± 0.06 | 23.5% |
| Compound (Mid) | 10 | 0.49 ± 0.05 | 42.4% |
| Compound (High) | 20 | 0.35 ± 0.04* | 58.8% |
| Caption: Representative data for the carrageenan-induced paw edema model. *p<0.05 vs. Vehicle Control. |
Protocol 2.2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Principle: The DSS-induced colitis model is a well-established model for inflammatory bowel disease (IBD).[22][23] DSS is a chemical colitogen that is directly toxic to gut epithelial cells, disrupting the mucosal barrier and leading to a robust inflammatory response that mimics aspects of human ulcerative colitis.[23][24] This model is used to assess the therapeutic potential of compounds in a gut-specific inflammatory context.
DSS-Induced Colitis Experimental Workflow
Caption: Workflow for the DSS-induced acute colitis model in mice.
Detailed Methodology:
-
Animals and Model Induction:
-
Compound Administration and Monitoring:
-
Administer this compound or vehicle daily by a clinically relevant route (e.g., oral gavage) starting from Day 0.
-
Monitor animals daily for body weight loss, stool consistency, and the presence of blood in feces.
-
Calculate a Disease Activity Index (DAI) score based on these parameters to quantify disease severity.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 7), euthanize the mice.
-
Excise the colon and measure its length from the cecum to the anus. Colon shortening is a key indicator of inflammation.
-
Collect colon tissue for:
-
Histopathological Analysis: Fix a segment in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epithelial damage and inflammatory cell infiltration.[25]
-
Biochemical Analysis: Homogenize a segment to measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA.[22]
-
-
Data Analysis and Interpretation: Compare the DAI scores, change in colon length, histological scores, and tissue cytokine levels between the compound-treated groups and the DSS + Vehicle group. A significant amelioration of these parameters indicates that this compound has therapeutic potential in a model of IBD.
Summary and Tiered Assessment Strategy
This document outlines a systematic, multi-tiered approach for characterizing the anti-inflammatory properties of this compound. The strategy begins with broad in vitro screening to confirm biological activity and progresses to more complex models to elucidate the mechanism of action and validate efficacy. This progression ensures a resource-efficient and scientifically rigorous evaluation, providing the foundational data required for further preclinical development.[27][28][29]
References
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Application Notes and Protocols: 6-methoxy-1,7-naphthyridin-4(1H)-one as a Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signaling, growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus for therapeutic development.[1][2] The discovery and characterization of novel kinase inhibitors are therefore of paramount importance in modern drug discovery.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to assess the inhibitory activity of the compound 6-methoxy-1,7-naphthyridin-4(1H)-one against a target kinase. We present protocols for both a biochemical assay to determine direct enzyme inhibition and a cell-based assay to evaluate activity in a more physiologically relevant context.
The methodologies described herein are based on established principles of kinase activity measurement, focusing on robust, high-throughput compatible formats.[2][3][4] Specifically, we detail the use of the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5][6][7][8][9]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process that provides a sensitive and reliable measure of kinase activity.[6][8]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the inhibitor. After the reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[6][7]
-
ADP to ATP Conversion & Detection: In the second step, Kinase Detection Reagent is added. This reagent converts the ADP generated in the kinase reaction back into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal.[6][7]
The resulting luminescence is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[5][7] A decrease in the luminescent signal in the presence of an inhibitor indicates a reduction in kinase activity.
PART 1: Biochemical Kinase Inhibition Assay
This protocol is designed to quantify the direct inhibitory effect of this compound on a purified kinase enzyme.
Materials and Reagents
-
Kinase: Purified, active enzyme of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor for the target kinase (positive control).
-
Assay Buffer: Buffer suitable for the specific kinase (e.g., Tris-HCl, HEPES with MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ADP and ATP standards
-
-
Microplates: White, opaque 384-well or 96-well assay plates.
-
Multichannel Pipettes and/or Liquid Handling System.
-
Plate Luminometer.
Experimental Workflow: Biochemical Assay
Sources
- 1. Kinase Activity Assays [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. eastport.cz [eastport.cz]
- 8. bmglabtech.com [bmglabtech.com]
- 9. drugtargetreview.com [drugtargetreview.com]
Application Notes & Protocols: A Comprehensive Guide to Measuring the Antiviral Activity of 6-methoxy-1,7-naphthyridin-4(1H)-one
Abstract
This document provides a comprehensive framework of detailed application notes and validated protocols for the systematic evaluation of the antiviral activity of 6-methoxy-1,7-naphthyridin-4(1H)-one. Naphthyridines are recognized as "privileged structures" in medicinal chemistry, with various derivatives demonstrating significant biological activities, including potent antiviral effects against a range of viruses.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step approach from initial cytotoxicity assessment to primary and confirmatory antiviral assays. The methodologies detailed herein—including cytotoxicity assays, plaque reduction assays, qRT-PCR-based viral load quantification, and reporter gene assays—are designed to establish a robust in vitro profile of the compound, determining its potency (IC₅₀/EC₅₀), host cell toxicity (CC₅₀), and therapeutic potential via the Selectivity Index (SI).
Foundational Principle: The Antiviral Evaluation Workflow
The successful evaluation of any novel chemical entity for antiviral properties hinges on a logical, stepwise progression of experiments. The goal is not merely to observe viral inhibition but to quantify it in a manner that is reproducible, statistically significant, and translatable. The core principle is to differentiate true antiviral efficacy from compound-induced host cell toxicity. A compound that kills the host cell will prevent viral replication, but it is a poison, not a therapeutic. Therefore, our entire workflow is built around determining the Selectivity Index (SI) , a critical ratio that compares the concentration at which the compound harms host cells to the concentration at which it inhibits the virus.[3] An SI value of 10 or greater is a widely accepted benchmark for a promising in vitro candidate.[3][4]
The experimental journey is visualized in the workflow diagram below.
Figure 1: General experimental workflow for assessing antiviral activity.
Critical Prerequisite: Cytotoxicity Assessment
Expertise & Rationale: Before any antiviral testing, we must establish the concentration range at which this compound is toxic to the host cells that will be used for viral propagation. This is a non-negotiable first step. The resulting 50% cytotoxic concentration (CC₅₀) defines the upper limit for concentrations used in subsequent antiviral assays, ensuring that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the host cells are dead or dying.[4] The MTT assay is a reliable, colorimetric method based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[4]
Protocol 1: Determination of CC₅₀ using the MTT Assay
This protocol details the measurement of compound-induced cytotoxicity on a relevant host cell line (e.g., Vero, A549, MDCK cells) to determine the CC₅₀ value.
Materials:
-
Host cell line appropriate for the virus of interest.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), sterile.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS).[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[4]
-
Sterile, flat-bottomed 96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the concentration to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of this suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and monolayer formation.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in cell culture medium. The concentration range should be wide enough to span from no toxicity to complete cell death (e.g., from 1000 µM down to ~0.5 µM).
-
Treatment: Remove the medium from the cells and add 100 µL of the various compound dilutions to the wells in triplicate. Also include:
-
Cell Control: Wells with cells treated only with medium containing the same final concentration of vehicle (e.g., DMSO) as the test wells (represents 100% viability).
-
Blank Control: Wells containing only medium (for background absorbance).
-
-
Incubation: Incubate the plate for a period consistent with the planned antiviral assay (typically 48-72 hours).
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[4]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the Blank Control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100[4]
-
Plot the % Cell Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
| Compound Conc. (µM) | Absorbance (570 nm) | Corrected Absorbance | % Cell Viability |
| 1000 | 0.055 | 0.005 | 0.4% |
| 500 | 0.120 | 0.070 | 5.8% |
| 250 | 0.350 | 0.300 | 25.0% |
| 125 | 0.650 | 0.600 | 50.0% |
| 62.5 | 1.000 | 0.950 | 79.2% |
| 31.25 | 1.220 | 1.170 | 97.5% |
| Cell Control (0) | 1.250 | 1.200 | 100% |
| Blank | 0.050 | N/A | N/A |
| Table 1: Example data for CC₅₀ determination. The CC₅₀ is the concentration at which viability is 50%. |
Primary Antiviral Efficacy Assays
With the CC₅₀ value established, you can now proceed to measure the direct antiviral activity of this compound. The choice of assay depends on the virus's characteristics and the desired throughput.
Method A: Plaque Reduction Assay (PRA)
Expertise & Rationale: The Plaque Reduction Assay is the "gold standard" for quantifying the infectivity of lytic viruses and is highly valued for its direct measurement of the reduction in infectious viral particles.[5][6] The principle is that a single infectious virus particle will infect a cell, replicate, and spread to adjacent cells, creating a localized area of cell death known as a plaque. In the presence of an effective antiviral, the number of plaques will be reduced in a dose-dependent manner.[5] This assay is robust but is generally lower in throughput and only suitable for plaque-forming viruses.
Protocol 2: Plaque Reduction Assay
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock with a known titer (PFU/mL).
-
Test compound dilutions prepared in infection medium (e.g., serum-free medium), with concentrations at least 5-10 fold below the CC₅₀.
-
Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose).
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).
-
Fixing solution (e.g., 10% formalin).
Procedure:
-
Cell Preparation: Use plates with confluent cell monolayers.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., to yield 50-100 plaques per well). Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.[7]
-
Infection: Aspirate the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking every 15 minutes.[8]
-
Overlay Application: After adsorption, aspirate the inoculum and add 2-3 mL of the semi-solid overlay medium to each well. The overlay restricts virus spread to adjacent cells, ensuring discrete plaque formation.[5]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator. The incubation time depends on the virus and can range from 2 to 14 days, until visible plaques are formed.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with fixing solution for 30 minutes.
-
Aspirate the fixative and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry. Viable cells will be stained purple, while plaques will appear as clear, unstained zones.
-
-
Plaque Counting: Count the number of plaques in each well.
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound). % Inhibition = [1 - (Plaque count in treated well / Plaque count in virus control)] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits plaque formation by 50%).
Method B: Quantitative RT-PCR (qRT-PCR) Based Assay
Expertise & Rationale: This method is highly sensitive and versatile, applicable to nearly all viruses, including those that do not form plaques.[9] Instead of measuring infectious particles, it quantifies the amount of viral genomic RNA or DNA. A reduction in viral nucleic acid in treated cells compared to untreated controls indicates antiviral activity.[10] This technique is faster than PRA and can be adapted for higher throughput.
Protocol 3: qRT-PCR for Viral Load Reduction
Materials:
-
Host cells seeded in 24-well or 96-well plates.
-
Virus stock.
-
Test compound dilutions.
-
RNA/DNA extraction kit.
-
Reverse transcriptase (for RNA viruses).
-
qPCR master mix (e.g., SYBR Green or probe-based).[9]
-
Validated primers and probes specific to a conserved region of the viral genome.[11]
-
Real-time PCR instrument.
Procedure:
-
Infection and Treatment: Seed cells and allow them to attach. Infect the cells with the virus at a defined Multiplicity of Infection (MOI). After a 1-hour adsorption period, remove the inoculum and add medium containing serial dilutions of the test compound.
-
Incubation: Incubate for a duration that allows for several rounds of viral replication (e.g., 24-72 hours).
-
Nucleic Acid Extraction: Harvest the cell supernatant or cell lysate and extract total RNA or DNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Set up the qPCR reaction using the extracted nucleic acid (or cDNA), specific primers/probes, and qPCR master mix. Run the reaction on a real-time PCR instrument. Include a standard curve of known concentrations of viral nucleic acid for absolute quantification.[12]
-
Data Analysis:
-
Use the standard curve to convert the Cycle threshold (Ct) values into viral genome copy numbers.[12]
-
Calculate the percentage of viral RNA/DNA reduction for each concentration relative to the virus control.
-
Plot the % Inhibition against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that provides 50% of the maximal effect).
-
Figure 2: Workflow for the qRT-PCR based antiviral assay.
Method C: Reporter Gene Assay
Expertise & Rationale: Reporter gene assays offer a powerful, high-throughput platform for antiviral screening.[13] These systems utilize recombinant viruses engineered to express a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), upon successful replication in a host cell.[14] The activity of the reporter protein is directly proportional to the level of viral replication. An effective antiviral compound will reduce the reporter signal in a dose-dependent manner.[15] This method is rapid, highly sensitive, and avoids the subjectivity of manual plaque counting.
Protocol 4: Luciferase-Based Reporter Assay
Materials:
-
Host cells seeded in opaque, white 96-well plates (for luminescence).
-
Recombinant reporter virus (e.g., expressing Firefly Luciferase).
-
Test compound dilutions.
-
Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in opaque 96-well plates and incubate for 24 hours.
-
Infection and Treatment: Infect cells with the reporter virus in the presence of serial dilutions of the test compound. Include virus control and cell control wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Cell Lysis: Remove the medium and add the luciferase lysis buffer provided in the kit. Incubate at room temperature for 15-20 minutes with gentle shaking.
-
Luminescence Measurement: Add the luciferase substrate to each well according to the kit's instructions. Immediately measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Subtract the background signal from the cell control wells.
-
Calculate the percentage of inhibition for each concentration relative to the virus control.
-
Plot the % Inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Final Analysis: The Selectivity Index (SI)
Expertise & Rationale: The ultimate goal of this in vitro evaluation is to determine the therapeutic window of this compound. The Selectivity Index (SI) provides this crucial piece of information by integrating both toxicity and efficacy data into a single, meaningful value.[3] It is calculated as the ratio of the CC₅₀ to the IC₅₀ (or EC₅₀).
Calculation: Selectivity Index (SI) = CC₅₀ / IC₅₀
A higher SI value is desirable, as it indicates that the compound can inhibit viral replication at concentrations far below those that cause harm to the host cells.[16]
| Parameter | Value | Interpretation |
| CC₅₀ (MTT Assay) | 125 µM | Concentration that kills 50% of host cells. |
| IC₅₀ (Plaque Assay) | 5 µM | Concentration that inhibits virus by 50%. |
| Selectivity Index (SI) | 25 | The compound is 25 times more potent against the virus than it is toxic to the cells. |
| Table 2: Example calculation of the Selectivity Index (SI). An SI ≥ 10 is considered a promising result for further investigation. |
Conclusion
This guide outlines a rigorous, multi-faceted approach to characterize the in vitro antiviral activity of this compound. By systematically determining the cytotoxicity (CC₅₀) and then employing robust methods like the plaque reduction assay, qRT-PCR, or reporter-based assays to measure viral inhibition (IC₅₀/EC₅₀), researchers can confidently calculate the Selectivity Index. This crucial parameter serves as the primary indicator of a compound's potential as a viable antiviral candidate, paving the way for more advanced studies into its mechanism of action, resistance profile, and eventual in vivo efficacy.
References
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BIO-PROTOCOL. (n.d.). Antiviral assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
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Microbe Investigations. (2024, August 20). Testing Protocols for Antiviral Disinfectants. Retrieved from [Link]
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Kula, I., & Krafcikova, P. (2022). In vitro methods for testing antiviral drugs. Acta Virologica, 66(4), 355-367. Retrieved from [Link]
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Li, Y., et al. (2024). Reporter-expressing viruses for antiviral drug discovery research. Virology Journal, 21(1), 10. Retrieved from [Link]
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University of Ghana. (2025, May 1). In Vitro Antiviral Assays: A Review of Laboratory Methods. Retrieved from [Link]
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Utah State University Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
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Lutz, C. S., & Li, K. (2007). Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication. Journal of Virological Methods, 144(1-2), 103-111. Retrieved from [Link]
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ResearchGate. (2022, June 29). How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. Retrieved from [Link]
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Crowther, R. A. (2001). Antiviral Methods and Protocols. Journal of Clinical Virology, 22(1), 85-86. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
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Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
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Yang, Q., et al. (2025, August 13). Construction of enterovirus G expressing reporter genes for antiviral drug screening assays. Virology Journal, 22(1), 123. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents. Retrieved from [Link]
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Figueiredo, L. T., et al. (2012). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz, 107(1), 80-85. Retrieved from [Link]
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van der Schaar, H. M., et al. (2023). Validation of a Reporter Cell Line for Flavivirus Inhibition Assays. Microbiology Spectrum, 11(1), e02741-22. Retrieved from [Link]
-
Virogenomics. (2025, January 13). The mathematics of qRT-PCR in virology. Retrieved from [Link]
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Rojas, J., et al. (2021). A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1. Natural Product Research, 35(17), 2926-2930. Retrieved from [Link]
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Institut Pasteur. (2020). Protocol: Real-time RT-PCR assays for the detection of SARS-CoV-2. Retrieved from [Link]
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Bedard, J., et al. (2003). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 47(6), 1934-1944. Retrieved from [Link]
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Cholewińska, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3362. Retrieved from [Link]
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Al-Mawsawi, L. Q., & Al-Bayati, R. I. H. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6296. Retrieved from [Link]
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Application Notes & Protocols: Development and Validation of Analytical Methods for 6-methoxy-1,7-naphthyridin-4(1H)-one
Abstract
This document provides a comprehensive guide for the development, optimization, and validation of robust analytical methods for 6-methoxy-1,7-naphthyridin-4(1H)-one, a key heterocyclic intermediate in pharmaceutical development. Recognizing the unique challenges posed by N-heterocyclic compounds, these protocols are designed to ensure accuracy, precision, and regulatory compliance. We detail three core analytical techniques: a stability-indicating HPLC-UV method for assay and purity determination, a high-sensitivity LC-MS/MS method for identification and trace-level impurity analysis, and a discriminating dissolution testing method for solid dosage form characterization. The causality behind experimental choices is explained, and all protocols are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction and Physicochemical Profile
This compound is a substituted naphthyridinone, a class of compounds frequently investigated in medicinal chemistry for a range of biological activities.[1][2] The development of any new drug substance or product relies heavily on the availability of validated analytical methods to define its identity, purity, strength, and quality. The inherent properties of the naphthyridine scaffold, particularly the presence of basic nitrogen atoms, necessitate careful consideration during method development to achieve reliable and reproducible results.[3][4][5]
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs initial parameter selection and troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| CAS Number | 952059-64-2 | [6][7] |
| Molecular Formula | C₉H₈N₂O₂ | [6][7] |
| Molecular Weight | 176.17 g/mol | [6][7] |
| Appearance | Solid (Form to be characterized) | [8] |
| Solubility (Predicted) | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Based on the polycyclic aromatic structure and common characteristics of similar heterocyclic compounds. |
| pKa (Predicted) | Weakly basic | The pyridine-like nitrogen atoms in the naphthyridine ring are expected to be weakly basic. Controlling the protonation state is critical for chromatographic retention and peak shape.[3][5] |
| UV λmax (Predicted) | ~250-350 nm | Aromatic heterocyclic systems typically exhibit strong UV absorbance in this range, suitable for UV-based detection. |
Overall Analytical Strategy
A multi-faceted analytical approach is required to fully characterize this compound. Our strategy is to develop orthogonal methods that, when used in combination, provide a complete quality profile of the molecule. The workflow is designed to move from initial characterization and method development to rigorous validation, ensuring the final methods are suitable for their intended purpose in a regulated environment.
Figure 1: Overall Analytical Method Development and Validation Workflow.
Protocol 1: Assay and Purity by Reverse-Phase HPLC-UV
Principle and Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for quantifying the active pharmaceutical ingredient (API) and its impurities in drug substances and products.
-
Column Choice: A C18 stationary phase is selected for its versatility in retaining moderately polar to non-polar compounds. An end-capped column is crucial to minimize secondary interactions between the basic nitrogen atoms of the naphthyridinone ring and residual acidic silanols on the silica surface, which can cause severe peak tailing.[3]
-
Mobile Phase: A buffered mobile phase is essential. The pH is controlled to ensure a consistent ionization state of the analyte. A pH of around 3.0-4.0 is often a good starting point for nitrogen-containing heterocycles, as it protonates the basic centers, leading to better peak shape and retention.[5] Formic acid is chosen as a modifier due to its volatility and compatibility with mass spectrometry, allowing for easy method transfer to LC-MS.
-
Gradient Elution: A gradient of acetonitrile is used to ensure that impurities with a wide range of polarities can be eluted and resolved from the main peak and each other within a reasonable runtime.
-
Detection: Based on a preliminary UV scan, a detection wavelength is chosen at a local maximum (e.g., 280 nm) to ensure high sensitivity for both the main compound and potential impurities.
Detailed Experimental Protocol
Instrumentation:
-
UHPLC/HPLC system with a binary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
Materials:
-
Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent high-performance C18 column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Reference Standard: this compound, certified purity
-
Sample: Test sample of this compound
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 280 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Method Validation Protocol (ICH Q2(R1))
This method must be validated to demonstrate its suitability for its intended purpose. The validation will adhere to the ICH Q2(R1) guideline.[9][10]
Figure 2: Key Parameters for HPLC Method Validation according to ICH Q2(R1).
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria | Reference |
| Specificity | Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light). Assess peak purity using a PDA detector. | The peak for the analyte is free from interference from blank, placebo, and degradation products. Peak purity index > 0.995. | [10] |
| Linearity | Prepare 5 concentrations from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. | [10][11] |
| Range | The range is established by the linearity study. | 80% to 120% of the test concentration for assay. | [10] |
| Accuracy | Perform spike recovery at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. | [10][11] |
| Precision | Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | Repeatability: RSD ≤ 1.0%. Intermediate: Overall RSD ≤ 2.0%. | [10][11] |
| Quantitation Limit (QL) | Determine by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ratio ≥ 10. Precision at QL should meet acceptance criteria. | [10] |
| Detection Limit (DL) | Determine by signal-to-noise ratio (S/N). | S/N ratio ≥ 3. | [10] |
| Robustness | Systematically vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. No significant impact on assay results. | [10][11] |
Protocol 2: Identification by LC-MS/MS
Principle and Rationale
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unambiguous identification through accurate mass measurement and characteristic fragmentation patterns.[12][13] This is essential for confirming the structure of the main component and identifying unknown impurities.
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected, as the nitrogen atoms in the naphthyridine ring are readily protonated to form [M+H]⁺ ions.
-
Mass Analysis: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is used to determine the accurate mass of the parent ion, allowing for elemental composition confirmation. MS/MS analysis (fragmentation) of the parent ion provides a structural fingerprint for definitive identification.
Detailed Experimental Protocol
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Use the same HPLC conditions as described in Protocol 1 to ensure seamless method transfer.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temp: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range (Full Scan): m/z 50 - 500
-
MS/MS: Target the [M+H]⁺ ion for this compound (m/z 177.06). Apply a collision energy ramp (e.g., 10-40 eV) to generate a representative fragmentation spectrum.
Expected Results:
-
Parent Ion: An accurate mass measurement of the [M+H]⁺ ion. The theoretical exact mass is 177.0658. The measured mass should be within 5 ppm.
-
Fragmentation: A characteristic fragmentation pattern resulting from the cleavage of the methoxy group, and fragmentation of the naphthyridinone ring system.
Protocol 3: Dissolution Testing
Principle and Rationale
Dissolution testing is a critical quality control test that measures the rate and extent of drug release from a solid dosage form (e.g., a tablet or capsule).[14] For poorly soluble compounds like this compound, developing a discriminating method is challenging but essential for predicting in-vivo performance.[15][16][17]
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used and is suitable for most conventional dosage forms.
-
Dissolution Medium: Due to the predicted poor aqueous solubility, a simple buffer may not provide "sink conditions" (where the volume of medium is at least 3-5 times that required to dissolve the entire dose).[15] Therefore, the use of a surfactant, such as Sodium Dodecyl Sulfate (SDS), is necessary to enhance solubility and facilitate dissolution.[16][18] A pH of 6.8 is chosen to simulate intestinal fluid.
-
Analysis: The amount of drug dissolved is quantified at various time points using the validated HPLC-UV method described in Protocol 1.
Detailed Experimental Protocol
Instrumentation:
-
USP-compliant dissolution bath (Apparatus 2 - Paddles)
-
HPLC system as described in Protocol 1
Materials:
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer containing 0.5% (w/v) Sodium Dodecyl Sulfate (SDS).
-
Dosage Form: Tablets or capsules containing a known dose of this compound.
Dissolution Conditions:
-
Apparatus: USP 2 (Paddles)
-
Volume: 900 mL
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 RPM
-
Time Points: 10, 20, 30, 45, and 60 minutes.
Procedure:
-
De-aerate the dissolution medium and equilibrate it to 37 °C in the vessels.
-
Place one dosage form in each vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at each specified time point from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.
-
Filter the samples immediately through a 0.45 µm PVDF syringe filter.
-
Analyze the filtered samples by the validated HPLC-UV method (Protocol 1) against a standard of known concentration prepared in the dissolution medium.
References
- Azarmi, S., Roa, W., & Löbenberg, R. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]
-
Azarmi, S., Roa, W., & Löbenberg, R. (2010). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Available at: [Link]
-
Peltonen, L., et al. (2011). Dissolution Studies of Poorly Soluble Drug Nanosuspensions in Non-sink Conditions. National Institutes of Health. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Semantic Scholar. (n.d.). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Semantic Scholar. Available at: [Link]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Available at: [Link]
-
Sepuxianyun. (2024). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link]
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ResearchGate. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
-
R Discovery. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. Available at: [Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]
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Taylor & Francis Online. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online. Available at: [Link]
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SWGDRUG.org. (2017). 6-Methoxy Methylone. SWGDRUG.org. Available at: [Link]
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ACS Publications. (2024). Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. ACS Publications. Available at: [Link]
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precisionFDA. (n.d.). 6-METHOXY-1-NAPHTHALENEMETHANAMINE. precisionFDA. Available at: [Link]
-
PubChem. (n.d.). 8-Methoxy-1,7-naphthyridin-6-amine. PubChem. Available at: [Link]
-
Royal Society of Chemistry. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[15][19]naphthyridine-3-carboxylic Acid Benzylamide. ResearchGate. Available at: [Link]
-
PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]
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LCGC International. (n.d.). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC International. Available at: [Link]
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National Institutes of Health. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. PMC. Available at: [Link]
-
Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]
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ResearchGate. (2025). A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. ResearchGate. Available at: [Link]
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Shimadzu. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Shimadzu. Available at: [Link]
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PubChem. (n.d.). 6-Methoxy-1,5-naphthyridin-4-ol. PubChem. Available at: [Link]
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Application Notes and Protocols for the Research Use of 6-methoxy-1,7-naphthyridin-4(1H)-one
Introduction: Navigating the Research Landscape with 6-methoxy-1,7-naphthyridin-4(1H)-one
This compound is a heterocyclic small molecule belonging to the naphthyridinone class of compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery, with derivatives showing activity against a range of biological targets, including protein kinases and phosphodiesterases. The successful application of this and similar molecules in in vitro and in vivo research is critically dependent on the accurate and reproducible preparation of solutions, which in turn hinges on a thorough understanding of its physicochemical properties.
This guide provides a comprehensive overview of the solubility and formulation of this compound for research purposes. Given the limited availability of experimental data for this specific compound, we will leverage predicted physicochemical properties to inform our formulation strategies. This document is intended for researchers, scientists, and drug development professionals to ensure the reliable and effective use of this compound in their studies.
Physicochemical Profile and Solubility Implications
A molecule's solubility is governed by its structural and electronic properties. For this compound (MW: 176.17 g/mol , CAS: 952059-64-2), we can predict key parameters to guide our formulation development.
| Property | Predicted Value | Implication for Formulation |
| logP | ~1.5 | Indicates moderate lipophilicity. The compound is expected to have limited aqueous solubility but should be soluble in a range of organic solvents. |
| pKa (acidic) | ~9.5 | The N-H proton of the lactam is weakly acidic. Deprotonation to form an anionic species would require a relatively high pH. |
| pKa (basic) | ~2.5 | The pyridinic nitrogen is weakly basic. Protonation to form a cationic species would require a strongly acidic environment. |
These predicted values suggest that this compound is a neutral molecule under physiological pH (7.4), with a balance of hydrophilic and hydrophobic character. Its solubility in aqueous buffers is likely to be low, necessitating the use of organic co-solvents or other formulation strategies for most biological assays.
Solvent Selection and Stock Solution Preparation: A Step-by-Step Protocol
The following workflow provides a systematic approach to solubilizing this compound for the preparation of a concentrated stock solution.
Caption: Serial dilution scheme for aqueous-based assays.
Protocol for Preparing Working Solutions
-
Intermediate Dilution : Prepare an intermediate dilution of the stock solution in the assay buffer. For example, to achieve a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the assay buffer. It is crucial to add the stock solution to the buffer while vortexing to facilitate rapid dispersion and prevent precipitation.
-
Final Dilution : Perform further serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment.
-
Solubility Check : After each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a formulation aid.
Advanced Formulation Strategies for Poorly Soluble Compounds
If precipitation is observed upon dilution into aqueous media, several strategies can be employed to improve the solubility and bioavailability of this compound.
-
Co-solvents : The use of a co-solvent system can enhance solubility. For in vivo studies, common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. The final concentration of these co-solvents must be optimized to balance solubility with tolerability.
-
Surfactants : Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar formulations that encapsulate the compound and improve its apparent aqueous solubility.
-
Cyclodextrins : Encapsulation of the compound within a cyclodextrin molecule (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can significantly enhance its aqueous solubility.
Troubleshooting Common Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | The compound has low solubility in the chosen solvent. | Try a different solvent (e.g., DMF, NMP). Increase sonication time or apply gentle heat. |
| Precipitation occurs upon dilution into aqueous buffer. | The compound has "crashed out" of solution due to the change in solvent polarity. | Add the stock solution to the buffer while vortexing. Prepare a more dilute intermediate stock. Consider using a formulation aid like a surfactant or cyclodextrin. |
| Inconsistent results between experiments. | The stock solution may have degraded or precipitated over time. | Use freshly prepared stock solutions or ensure proper storage of aliquots. Avoid repeated freeze-thaw cycles. |
Conclusion
The successful use of this compound in research settings is fundamentally linked to its proper handling and formulation. While experimental solubility data for this specific molecule is not widely available, an understanding of its predicted physicochemical properties allows for a rational approach to its solubilization. By following the protocols and strategies outlined in this guide, researchers can prepare reliable and reproducible solutions, thereby ensuring the integrity and validity of their experimental results.
References
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
bio.tools. (n.d.). MolGpKa. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Taylor, L. S., & Zhang, G. G. (2011). Physical chemistry of supersaturated solutions and its impact on oral drug absorption. Advanced Drug Delivery Reviews, 63(3), 133-148.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor oral drug bioavailability. Pharmacological Reviews, 65(1), 315-499.
Application Notes & Protocols: High-Throughput Screening for Modulators of Kinase Activity Using 6-methoxy-1,7-naphthyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases.[1] This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify and characterize modulators of protein kinase activity, using 6-methoxy-1,7-naphthyridin-4(1H)-one as a hypothetical test compound. We will focus on a fluorescence polarization (FP)-based assay, a robust and sensitive method suitable for HTS.[2] The principles and protocols detailed herein are designed to be adaptable to various kinase targets.
Introduction: The Therapeutic Potential of Naphthyridines
Naphthyridines are bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological properties.[3] The structural rigidity and potential for diverse substitutions make them ideal scaffolds for targeting various biological receptors and enzymes. Notably, several 1,6-naphthyridin-2(1H)-one derivatives have been investigated as kinase inhibitors, with some advancing to clinical trials for the treatment of diseases like cancer.[1] Protein kinases, which play a pivotal role in cellular signaling pathways, are a major class of drug targets.[4] The development of potent and selective kinase inhibitors is a key focus in modern pharmacology.[5]
This guide will use this compound as a representative compound to illustrate the process of setting up a high-throughput screen to identify novel kinase inhibitors.
Assay Principle: Fluorescence Polarization Competition Assay
To identify small molecule inhibitors that bind to the ATP-binding pocket of a target kinase, a competitive binding assay using fluorescence polarization (FP) is an excellent choice.[6] This homogeneous assay format is highly amenable to automation and miniaturization in 96-, 384-, or 1536-well plates.[7]
The core principle of the FP assay is the measurement of the change in the tumbling rate of a fluorescently labeled molecule (a tracer) in solution.
-
Low Polarization: A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in depolarized emitted light and a low FP signal.
-
High Polarization: When the tracer binds to a large protein (the kinase), its tumbling is significantly slowed, leading to a higher degree of polarized emitted light and a high FP signal.
-
Competition: In the presence of a competitive inhibitor (like this compound), the inhibitor will displace the tracer from the kinase's binding pocket. This results in an increase in the population of free, rapidly tumbling tracer, and consequently, a decrease in the FP signal.
This change in polarization is directly proportional to the binding affinity of the test compound.
HTS Workflow for Kinase Inhibitor Screening
The following diagram illustrates the overall workflow for a typical HTS campaign for kinase inhibitors.
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| Target Kinase (e.g., a specific tyrosine kinase) | Commercial Vendor | The biological target of interest. |
| Fluorescent Tracer | Custom Synthesis | A fluorescently labeled ligand that binds to the kinase's active site. |
| This compound | Commercial Vendor | The test compound.[8] |
| Assay Buffer | In-house preparation | Maintains optimal pH and ionic strength for the binding reaction. |
| DMSO | Sigma-Aldrich | Solvent for dissolving the test compound. |
| 384-well Black Polystyrene Plates | Corning | Low-volume plates suitable for fluorescence measurements. |
| Multimode Plate Reader with FP capability | Tecan, BMG Labtech, etc. | Instrument for measuring fluorescence polarization.[9] |
Protocol 1: Assay Development and Optimization
Objective: To determine the optimal concentrations of kinase and tracer and to validate the assay for HTS.
-
Kinase Titration:
-
Prepare a serial dilution of the target kinase in assay buffer.
-
Add a fixed, low concentration of the fluorescent tracer to each well of a 384-well plate.
-
Add the kinase dilutions to the wells.
-
Incubate at room temperature for 60 minutes to reach binding equilibrium.
-
Measure the FP signal on a multimode plate reader.
-
Plot the FP signal versus the kinase concentration and determine the EC50 value. The optimal kinase concentration for the HTS is typically the EC80.
-
-
Tracer Titration:
-
Using the optimal kinase concentration determined above, perform a serial dilution of the fluorescent tracer.
-
Add the tracer dilutions to wells containing the fixed kinase concentration.
-
Incubate and measure the FP signal as described above.
-
The optimal tracer concentration should be below its Kd for the kinase to ensure a sensitive competition assay.
-
-
Z' Factor Determination:
-
The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay.[7]
-
Prepare two sets of control wells:
-
Positive Control (High Signal): Kinase + Tracer
-
Negative Control (Low Signal): Tracer only (or tracer with a known potent inhibitor)
-
-
Dispense the controls into multiple wells of a 384-well plate (e.g., 16 wells each).
-
Incubate and measure the FP signal.
-
Calculate the Z' factor using the formula:
-
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
Where σ is the standard deviation and μ is the mean of the positive (p) and negative (n) controls.
-
-
An assay with a Z' factor > 0.5 is considered excellent for HTS.[7]
-
Protocol 2: Primary High-Throughput Screen
Objective: To screen a compound library at a single concentration to identify potential "hits."
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library (typically dissolved in DMSO) into the wells of a 384-well plate.
-
Include positive and negative control wells on each plate.
-
-
Reagent Addition:
-
Add the pre-determined optimal concentration of the target kinase to all wells.
-
Incubate for a short period (e.g., 15 minutes) to allow for compound-kinase binding.
-
Add the optimal concentration of the fluorescent tracer to all wells.
-
-
Incubation and Detection:
-
Incubate the plates at room temperature for 60 minutes.
-
Measure the FP signal using a multimode plate reader.
-
-
Data Analysis and Hit Selection:
-
Normalize the data using the plate controls.
-
Calculate the percent inhibition for each compound.
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Compounds that meet this criterion are considered "primary hits."
-
Protocol 3: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (IC50).
-
Hit Confirmation:
-
Re-test the primary hits in triplicate under the same conditions as the primary screen to eliminate false positives.
-
-
Dose-Response Curves:
-
For confirmed hits, prepare a serial dilution (e.g., 10-point, 3-fold dilution series) of each compound.
-
Perform the FP assay with the compound dilutions.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Interpretation and Follow-up Studies
The IC50 values obtained from the dose-response analysis provide a quantitative measure of the inhibitory potency of the compounds. Hits with potent IC50 values should be further investigated through:
-
Orthogonal Assays: Validate the hits using a different assay format (e.g., an enzyme activity assay) to rule out assay-specific artifacts.
-
Selectivity Profiling: Test the hits against a panel of other kinases to determine their selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.
Conclusion
The combination of the versatile naphthyridine scaffold and the robust, high-throughput nature of fluorescence polarization assays provides a powerful platform for the discovery of novel kinase inhibitors. The protocols outlined in this application note offer a comprehensive framework for conducting a successful HTS campaign, from initial assay development to hit validation. By following these guidelines, researchers can efficiently screen large compound libraries and identify promising lead candidates for further drug development.
References
-
Epps, J., et al. (2011). A high-throughput fluorescence polarization assay for inhibitors of gyrase B. PubMed. Available from: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available from: [Link]
-
Czopek, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. Available from: [Link]
-
Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available from: [Link]
-
BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. Available from: [Link]
-
Dittmar, F., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available from: [Link]
-
Zhang, L., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. Available from: [Link]
-
An, S., & Tolliday, N. (2010). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. Available from: [Link]
-
Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available from: [Link]
-
ResearchGate. A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors. Available from: [Link]
-
BfR-Akademie. (2021). High-throughput screening to advance in vitro toxicology. Available from: [Link]
-
precisionFDA. 6-METHOXY-1-NAPHTHALENEMETHANAMINE. Available from: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2020). PubMed. Available from: [Link]
-
Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015). PubMed. Available from: [Link]
-
Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. (1999). PubMed. Available from: [Link]
-
High-Throughput Discovery Sciences. (n.d.). Available from: [Link]
-
SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. (2023). American Chemical Society. Available from: [Link]
-
Fluorescence-Polarization-Based Assaying of Lysozyme with Chitooligosaccharide Tracers. (2024). Available from: [Link]
-
Appretech Scientific Limited. 6-methoxy-1,5-naphthyridin-4(1H)-one. Available from: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-methoxy-1,7-naphthyridin-4(1H)-one
Welcome to the technical support center for the synthesis of 6-methoxy-1,7-naphthyridin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis and optimize your experimental outcomes.
Introduction: The Significance of the 1,7-Naphthyridinone Scaffold
The 1,7-naphthyridin-4(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its unique arrangement of nitrogen atoms allows for diverse substitution patterns and hydrogen bonding interactions, making it a valuable building block for developing novel therapeutics, particularly in oncology and as kinase inhibitors. The successful and efficient synthesis of derivatives like this compound is a critical step in drug discovery programs. This guide focuses on the most common and robust synthetic pathway, a modified Gould-Jacobs reaction, to provide a practical framework for optimization.[1][2]
Core Synthetic Strategy: The Gould-Jacobs Reaction
The most reliable method for constructing the 1,7-naphthyridin-4(1H)-one core is the Gould-Jacobs reaction.[3][4] This powerful thermal cyclization process involves two key stages:
-
Condensation: An aminopyridine is reacted with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form a vinylogous amide intermediate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron electrocyclization at high temperatures to form the fused pyridone ring system.[4][5]
The overall workflow for this synthesis is depicted below.
Sources
"troubleshooting 6-methoxy-1,7-naphthyridin-4(1H)-one experimental results"
Introduction
Welcome to the technical support center for 6-methoxy-1,7-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Naphthyridinones are a significant class of heterocyclic compounds, widely explored for their diverse biological activities, including their potential as antitumor and cardiovascular agents.[1][2][3][4] This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the synthesis, purification, and experimental use of this compound. Our goal is to equip you with the necessary insights to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a heterocyclic organic compound. Key properties are summarized below:
| Property | Value | Source |
| CAS Number | 952059-64-2 | [5][6] |
| Molecular Formula | C₉H₈N₂O₂ | [6][7] |
| Molecular Weight | 176.17 g/mol | [6][7] |
| Appearance | Typically a solid | |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and non-polar solvents. | [8] |
| Storage | Store in a cool, dry place, sealed from atmospheric moisture. For long-term storage, 2-8°C is recommended. | [7] |
Q2: What are the primary safety precautions when handling this compound?
A2: While specific toxicity data for this exact compound is limited, it is prudent to handle it with the standard care for laboratory chemicals. It may cause skin, eye, and respiratory irritation.[8][9] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.
Q3: What are the main applications and biological activities of naphthyridinones?
A3: The naphthyridine scaffold is a key feature in many biologically active molecules.[2][4] Derivatives of naphthyridinones have shown a broad spectrum of activities, including:
Troubleshooting Common Experimental Issues
This section addresses specific problems that may arise during the synthesis and application of this compound.
Synthesis & Purification
Q4: My synthesis of this compound is resulting in a low yield. What are the likely causes?
A4: Low yields in heterocyclic synthesis are a common issue and can often be traced back to several factors.[10]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical.[10] A systematic optimization of these parameters is recommended. Small-scale trial reactions can help identify the ideal conditions without consuming large quantities of starting materials.[10]
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or incomplete conversion. Ensure you are using reagents and solvents of the appropriate purity and that solvents are anhydrous if the reaction is moisture-sensitive.[10]
-
Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[10] If applicable to your synthetic route, employ inert atmosphere techniques, such as using a nitrogen or argon blanket.
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in lower reaction rates and yields. Ensure the stir rate is sufficient for the scale and viscosity of your reaction mixture.[10]
-
Product Decomposition: The target compound may be unstable under the reaction or workup conditions. Monitor the reaction progress using TLC or LC-MS to check for any product degradation over time.[10]
Q5: I am observing unexpected spots on my TLC plate. How can I identify and minimize these impurities?
A5: The formation of side products is a frequent challenge in the synthesis of complex heterocyclic systems.
-
Characterization of Impurities: Isolate the major impurities by column chromatography and characterize them using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry. Understanding the structure of the side products can provide valuable clues about the competing reaction pathways.
-
Common Side Reactions: In syntheses involving cyclization, incomplete cyclization or alternative cyclization pathways can lead to impurities. For instance, in Friedländer-type syntheses, which are common for naphthyridines, side reactions can occur if the starting materials are not sufficiently activated or if there are competing reactive sites.[11]
-
Purification Strategy: this compound is a polar molecule. A silica gel column chromatography with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) is often effective for purification. Recrystallization from a suitable solvent system can also be an excellent final purification step.
Experimental Assays & Handling
Q6: I'm having trouble dissolving the compound for my biological assays. What do you recommend?
A6: Poor solubility can be a significant hurdle.
-
Solvent Selection: Start with DMSO to prepare a high-concentration stock solution. For aqueous buffers used in biological assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication and Gentle Warming: These techniques can aid in the dissolution of the compound. However, be cautious with warming as it could potentially degrade the compound.
-
pH Adjustment: The solubility of your compound might be pH-dependent. A small-scale test to assess solubility at different pH values could be beneficial.
Q7: My experimental results are inconsistent between batches of the compound. What could be the cause?
A7: Batch-to-batch variability is a serious issue that can undermine the validity of your results.
-
Purity Assessment: Ensure that each batch is rigorously tested for purity using methods like HPLC, LC-MS, and NMR. Even small amounts of impurities can sometimes have significant biological effects.
-
Consistent Storage: Ensure all batches are stored under the same conditions to prevent degradation. Exposure to light, air, or moisture can affect the compound's stability.
-
Tautomerism: Naphthyridin-4-ones can exist in tautomeric forms (keto and enol). While the keto form is generally predominant, the equilibrium can be influenced by the solvent and pH. This could potentially affect its interaction with biological targets.
Protocols and Workflows
Workflow for Troubleshooting Low Synthetic Yield
Here is a systematic approach to diagnosing and resolving low-yield issues in the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting low yields in synthesis.
General Protocol for Characterization
A crucial step for ensuring the quality of your this compound is thorough analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR should show characteristic peaks for the aromatic protons and the methoxy group protons. The integration of these peaks should correspond to the number of protons in the structure.
-
The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Use a high-resolution mass spectrometer (HRMS) to confirm the molecular weight and elemental composition. The observed mass should be within 5 ppm of the calculated mass for C₉H₈N₂O₂.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method to assess the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is a good starting point.
-
The purity should ideally be >95% for use in biological assays.
-
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Royal Society of Chemistry. (n.d.). Supplementary Information for General.
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MDPI. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(23), 5777. Retrieved from [Link]
-
MDPI. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(7), 1698. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole. PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
-
MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
American Chemical Society. (2024). Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. The Journal of Organic Chemistry. Retrieved from [Link]
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Semantic Scholar. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
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MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Retrieved from [Link]
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ResearchGate. (2003). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][10]naphthyridine-3-carboxylic Acid Benzylamide. Retrieved from [Link]
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ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]
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Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Retrieved from [Link]
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Heterocyclic Compounds. (n.d.). Retrieved from [Link]
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Royal Society of Chemistry. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 14(30), 21539-21544. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved from [Link]
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precisionFDA. (n.d.). 6-METHOXY-1-NAPHTHALENEMETHANAMINE. Retrieved from [Link]
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Royal Society of Chemistry. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]
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ResearchGate. (2016). D-gentiobioside and 4', 6-dihydroxy, 4 methoxybenzophenone-2-O-[beta]-D-glucoside isolated from methanolic extract of Phaleria macrocarpa (Scheff.) Boerl leaves. Retrieved from [Link]
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Technical Support Center: Synthesis of 6-Methoxy-1,7-naphthyridin-4(1H)-one
Welcome to the dedicated technical support guide for the synthesis of 6-methoxy-1,7-naphthyridin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Overview of the Primary Synthetic Route
The most established and reliable method for constructing the 4-oxo-1,7-naphthyridine core is an adaptation of the Gould-Jacobs reaction.[1][2] This powerful strategy involves two key transformations:
-
Condensation: An appropriately substituted aminopyridine, in this case, 3-amino-5-methoxypyridine, is condensed with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM). This step forms a vinylogous amide intermediate.
-
Thermal Cyclization: The intermediate is subjected to high temperatures, which induces a 6-electron electrocyclization, followed by tautomerization, to form the desired bicyclic naphthyridinone ring system.[1][3]
The high temperatures required for the cyclization step are often the primary source of yield loss and impurity formation. This guide will focus on optimizing this critical stage and addressing other potential pitfalls.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<30%). Where is the most likely point of failure?
Low overall yield in a multi-step synthesis can be attributed to inefficiencies at any stage. However, in the context of the Gould-Jacobs synthesis of naphthyridinones, the thermal cyclization step is the most frequent and significant contributor to yield loss.[4][5]
Primary Suspect: The Thermal Cyclization
-
Causality: This intramolecular reaction has a high activation energy, requiring temperatures often in the range of 240-260 °C to proceed efficiently.[6] Insufficient temperature leads to an incomplete reaction. Conversely, uncontrolled high temperatures or prolonged reaction times can cause decomposition of the starting material and the product, leading to the formation of tar and other intractable side products.[4][7]
Secondary Suspect: The Initial Condensation
-
Causality: The initial reaction between the aminopyridine and DEEM should be relatively clean. However, if the aminopyridine starting material is impure or if the reaction is not driven to completion, you will carry forward unreacted starting materials into the high-temperature cyclization step, where they will decompose and contribute to a complex, difficult-to-purify mixture.
The workflow below illustrates the key stages and decision points for troubleshooting.
Caption: Troubleshooting workflow for low yield.
Q2: The thermal cyclization step is producing a dark, tar-like substance with very little desired product. What is happening and how can I fix it?
This is a classic sign of thermal decomposition. Heating the vinylogous amide intermediate "neat" (without solvent) is a common protocol, but it is highly susceptible to localized overheating and charring, especially on a larger scale.
The Solution: High-Boiling Inert Solvents
Using a high-boiling solvent provides uniform heat distribution and can dramatically improve yields by minimizing decomposition pathways.[4][5]
-
Why it works: Solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil have boiling points well within the required range (250-260 °C). They act as a heat bath, ensuring the entire reaction mixture is at a consistent temperature, preventing the "hot spots" that lead to decomposition. This leads to a cleaner reaction and simplifies the subsequent workup.[5]
Comparative Impact of Cyclization Conditions on Yield
| Parameter | Condition A: Neat Reaction | Condition B: Dowtherm A | Rationale for Improvement |
| Reaction Medium | No Solvent | Dowtherm A or Diphenyl Ether | Provides even heat transfer, preventing localized overheating and decomposition.[4][5] |
| Typical Temperature | 250 °C (bath temp) | 250 °C (internal temp) | Accurate internal temperature control is achieved, ensuring the reaction has sufficient energy without excessive decomposition. |
| Observation | Darkening, charring, tar formation | Homogeneous, dark solution | The solvent minimizes side reactions, leading to a cleaner crude product. |
| Typical Yield | 15-40% | 60-85% | Reduced decomposition and a more efficient cyclization directly translate to higher isolated yield. |
Q3: My cyclization reaction seems to stall and does not go to completion, even at high temperatures. What should I check?
If decomposition is not the primary issue, an incomplete reaction points to either insufficient thermal energy or a problem with the intermediate itself.
-
Verify Temperature Accurately: Do not rely on the heating mantle's dial. Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture (if using a solvent) or in a sand/oil bath holding the flask. A 10-20 °C difference between the setpoint and the actual internal temperature is common and can be the difference between a successful and a stalled reaction.
-
Check the Intermediate for Purity: The presence of impurities, especially unreacted aminopyridine or hydrolysis products of the malonic ester, can interfere with the cyclization. Before proceeding to the high-temperature step, ensure the intermediate is pure. It can often be isolated as a solid and recrystallized if necessary.
-
Consider an Acid Catalyst (with caution): While the thermal cyclization is typically uncatalyzed, some related quinolone syntheses benefit from trace acid catalysis to facilitate the necessary tautomerizations.[4][6] This is a less common approach for this specific reaction and should be explored cautiously on a small scale, as acid at these temperatures can also promote decomposition.
Q4: The final product is difficult to purify. What are the best methods for isolating pure this compound?
The insolubility of many naphthyridinone products can make purification challenging.[8] A multi-step approach is often necessary.
-
Initial Isolation (Post-Cyclization):
-
If using a high-boiling solvent like Dowtherm A, cool the reaction mixture. The product will often precipitate.
-
Dilute the cooled mixture with a hydrocarbon solvent like hexanes or toluene. This keeps the high-boiling solvent dissolved while further precipitating your polar product.
-
Collect the crude solid by filtration and wash thoroughly with the hydrocarbon solvent to remove the residual reaction solvent.[4]
-
-
Recrystallization: This is the most effective method for purifying the crude solid. The choice of solvent is critical.
-
Recommended Solvents: Try high-boiling polar aprotic solvents like DMF, DMAc, or NMP, from which the product can be crashed out by adding an anti-solvent like water or an ether. Acetic acid can also be an effective recrystallization solvent for this class of compounds.
-
-
Column Chromatography: This should be a last resort due to the low solubility of the product in common chromatography solvents (like ethyl acetate/hexanes). If necessary, a mobile phase containing methanol or a small percentage of acetic acid in dichloromethane may be required to ensure solubility.
Experimental Protocols
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
Caption: General workflow for the synthesis.
Step 1: Condensation
-
In a round-bottom flask, combine 3-amino-5-methoxypyridine (1.0 equiv) and diethyl ethoxymethylenemalonate (1.0-1.05 equiv).
-
Heat the mixture with stirring at 110-120 °C for 1-2 hours. The reaction should become a homogeneous melt.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) for the disappearance of the aminopyridine.
-
Once complete, apply a vacuum to the flask while maintaining the heat to distill off the ethanol byproduct.
-
The resulting crude oil or solid intermediate can be used directly or purified by recrystallization from an ethanol/hexane mixture.
Step 2: Thermal Cyclization & Workup
-
In a separate flask equipped with a mechanical stirrer and a high-temperature thermometer, heat Dowtherm A (approx. 5-10 mL per gram of intermediate) to 250 °C.
-
Add the crude intermediate from Step 1 to the hot solvent in portions. Be cautious of initial frothing.
-
Maintain the internal reaction temperature at 250 °C for 30-60 minutes. Monitor by TLC or LC-MS if possible, taking care when sampling the hot reaction mixture.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to below 100 °C.
-
While stirring, slowly add hexanes or toluene (approx. 5-10 volumes relative to the Dowtherm A) to the cooled mixture. A precipitate should form.
-
Continue cooling the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with hexanes to remove all traces of the Dowtherm A.
-
Dry the crude product under vacuum.
Step 3: Purification
-
Dissolve the crude solid in a minimum amount of hot DMF or acetic acid.
-
Filter the hot solution to remove any insoluble baseline material.
-
Allow the solution to cool slowly to room temperature to form crystals. If no crystals form, add water dropwise as an anti-solvent until persistent cloudiness is observed, then warm slightly to re-dissolve and cool slowly.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, followed by diethyl ether, and dry under high vacuum.
References
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Retrieved from [Link]
-
PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]
-
View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs.... ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. ACS Publications. Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Retrieved from [Link]
-
PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[9][10]naphthyridine-3-carboxylic Acid Benzylamide. ResearchGate. Retrieved from [Link]
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- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
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Technical Support Center: Addressing In Vitro Solubility Challenges of 6-methoxy-1,7-naphthyridin-4(1H)-one
Welcome to the technical support center dedicated to overcoming the common yet critical challenge of poor aqueous solubility of promising compounds like 6-methoxy-1,7-naphthyridin-4(1H)-one during in vitro testing. This guide is designed for researchers, scientists, and drug development professionals to provide a systematic approach to identifying, troubleshooting, and resolving solubility issues to ensure reliable and reproducible experimental outcomes.
Introduction: Why Solubility Matters
The biological activity of a compound can only be accurately assessed when it is fully dissolved in the assay medium. Poor solubility can lead to a number of experimental artifacts, including:
-
Underestimation of potency (e.g., higher IC50 values)
-
High variability between replicate wells and experiments
-
Compound precipitation, which can be mistaken for cytotoxicity or interfere with optical readouts
This guide provides a logical, step-by-step framework for tackling these issues head-on.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when working with a poorly soluble compound like this compound.
Q1: I'm about to start my experiments. How should I prepare my stock solution of this compound?
A1: The initial step is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its broad solubilizing power and compatibility with many in vitro assays at low final concentrations.[1][2]
-
Best Practice: Start by preparing a 10 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What's happening and how do I fix it?
A2: This common problem is known as "crashing out." It occurs because the compound is soluble in the organic stock solvent but not in the final aqueous assay buffer. The key is to maintain the compound in a solubilized state upon dilution.
Here are several strategies to address this:
-
Lower the Final DMSO Concentration: The most straightforward approach is to ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can be cytotoxic or have confounding biological effects.[3][4][5]
-
Modify the Dilution Procedure: Instead of adding the small volume of DMSO stock directly into the full volume of aqueous buffer, try serial dilutions. Additionally, adding the stock solution to a vortexing tube of buffer can increase the dispersion rate and prevent localized supersaturation that leads to precipitation.
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single one.[6][7] For example, preparing a stock in a mixture of DMSO and ethanol or PEG 400 might be effective.
-
Employ Solubilizing Excipients: Agents like cyclodextrins can form inclusion complexes with the compound, effectively shielding it from the aqueous environment and enhancing solubility.[3][8][9]
Q3: What are some alternative solvents if DMSO is not suitable for my assay or doesn't work?
A3: If DMSO is problematic, other water-miscible organic solvents can be tested. The choice is highly dependent on the specific compound and the tolerance of your experimental system.[1]
| Solvent | Polarity Index | Common Use Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stocks. Generally tolerated by cells at ≤0.5%.[1] |
| Ethanol (EtOH) | 5.2 | Useful for compounds soluble in alcohols. Can be more toxic to cells than DMSO.[3] |
| N,N-Dimethylformamide (DMF) | 6.4 | A stronger, more polar solvent for highly insoluble compounds. Higher toxicity than DMSO.[1] |
| Polyethylene Glycol 400 (PEG 400) | - | A non-ionic polymer often used in preclinical formulations to improve solubility.[6] |
Crucially, always run a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent(s) used to dissolve the test compound to account for any effects of the solvent itself on the biological system.[2]
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, if the compound has ionizable functional groups. The structure of this compound contains a naphthyridinone core, which may have a pKa that allows for ionization.
-
For acidic compounds: Increasing the pH of the buffer will deprotonate the acidic group, forming a more soluble salt.
-
For basic compounds: Decreasing the pH will protonate the basic group, leading to increased solubility.
It is essential to first determine the pKa of your compound and ensure the required pH is compatible with your assay system (e.g., maintaining cell viability). The dissolution characteristics of oral drug formulations are typically first evaluated within the physiological pH range of 1.2–6.8.[10]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides systematic workflows for characterizing and overcoming solubility issues.
Guide 1: Systematic Solubility Assessment
Before proceeding to biological assays, it is critical to determine the kinetic solubility of this compound in your specific assay buffer.
Caption: Workflow for determining the kinetic solubility of a test compound.
Guide 2: Step-by-Step Troubleshooting for Compound Precipitation
If you have identified a solubility limit that is below your desired assay concentration, follow this troubleshooting tree.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimization of 6-Methoxy-1,7-naphthyridin-4(1H)-one Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of 6-methoxy-1,7-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for establishing a robust and reproducible dosing regimen for this novel small molecule. Given that publicly available preclinical data for this specific compound is limited, this document synthesizes established principles of pharmacology and drug development to create a self-validating workflow.
Our approach is grounded in the core tenets of preclinical drug development: ensuring safety, defining a therapeutic window, and understanding the pharmacokinetic and pharmacodynamic relationship.[1][2][3][4][5] This guide will walk you through the logical progression of experiments, from initial dose-range finding to the design of sophisticated efficacy studies, while providing troubleshooting advice for common challenges.
Frequently Asked Questions (FAQs)
Q1: We have synthesized this compound and have promising in vitro data. What is the very first step to determining the in vivo dosage?
The critical first step is to establish a safe dose range by conducting a Maximum Tolerated Dose (MTD) study.[6][7][8] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects.[6][8] This study is paramount as it will define the upper limit for your subsequent efficacy experiments and is a foundational component of the compound's safety profile.[7][9]
Q2: How do we select a starting dose for our MTD study of this compound?
The starting dose is typically extrapolated from your in vitro data. A common and prudent approach is to select a dose that is anticipated to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[9] It is also advisable to review literature for compounds with similar scaffolds, such as other naphthyridinones, to inform your starting dose range.[10][11][12]
Q3: Our compound, this compound, exhibits poor aqueous solubility. How will this impact our in vivo studies and what can we do about it?
Poor solubility is a significant challenge as it can lead to low and variable oral bioavailability, which can compromise the reliability of your in vivo results.[13][14][15] It is crucial to develop a suitable formulation to enhance solubility and ensure consistent exposure.[15][16][17]
-
Initial Steps: For early-stage studies, you might consider using co-solvents like DMSO, PEG400, or Tween 80. However, be mindful of potential vehicle-induced toxicity.
-
Advanced Formulations: For later-stage development, exploring techniques such as the creation of amorphous solid dispersions, micronization to reduce particle size, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve bioavailability.[14][15]
Q4: What are the key components of a well-designed dose-response study for efficacy?
A robust dose-response study should include:
-
Multiple Dose Levels: At least 3-4 dose levels, informed by your MTD study, are recommended to characterize the relationship between dose and effect.
-
Appropriate Controls: A vehicle control group is essential to distinguish the effect of the compound from that of the formulation.
-
Sufficient Sample Size: The number of animals per group should be adequate for statistical power.
-
Randomization and Blinding: Implementing these practices will help to minimize bias in your study.[9]
Q5: We are observing high variability in our results between animals in the same treatment group. What could be the cause and how can we troubleshoot this?
High variability is a common issue in in vivo experiments and can stem from several factors:[18]
-
Formulation Instability: Ensure your dosing formulation is homogenous and stable throughout the study period.[18]
-
Inconsistent Administration: Standardize your administration technique (e.g., gavage, intravenous injection) with a detailed standard operating procedure (SOP) to ensure consistent delivery.[18]
-
Biological Variability: To account for inherent differences between animals, ensure they are age- and weight-matched and sourced from a reputable vendor. Increasing the sample size per group can also help.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of in vivo efficacy despite potent in vitro activity | Poor bioavailability due to low solubility or high first-pass metabolism. Rapid clearance of the compound. The compound may not be reaching the target tissue in sufficient concentrations. | Conduct a pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile.[18] Consider alternative routes of administration (e.g., intraperitoneal, intravenous) or reformulate to improve solubility and absorption.[19] |
| Unexpected Toxicity at Doses Below the MTD | Vehicle toxicity. Off-target effects of the compound. Accumulation of the compound with repeated dosing. | Run a vehicle-only toxicity study. Conduct a dose-escalation study with a more gradual increase in dose.[6] Consider a less frequent dosing schedule. |
| Inconsistent Plasma Concentrations of the Compound | Issues with the dosing formulation (e.g., precipitation, degradation). Inaccurate dosing technique. | Assess the stability of your formulation under experimental conditions.[18] Ensure all personnel are thoroughly trained on the dosing procedure. |
| Difficulty in Establishing a Clear Dose-Response Relationship | The selected dose range may be too narrow or not centered around the EC50. High inter-animal variability. | Broaden the dose range in your next study. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable adverse effects.[6][8]
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., mice or rats).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the compound.[18][20]
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds.[9] Subsequent doses can be escalated by a factor of 2x or 3x.[18]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded daily.[6]
-
Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not result in significant morbidity or more than a 10-20% loss in body weight.[8][21]
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in your efficacy studies.
-
Dosing: Administer a single dose of the compound at a therapeutically relevant level.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[18]
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualization of Experimental Workflow
The following diagram illustrates the logical progression for optimizing the in vivo dosage of this compound.
Caption: Workflow for In Vivo Dosage Optimization.
References
- Berenbaum, M. C. (1989). What is synergy? Pharmacological Reviews, 41(2), 93-141.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
- Fitzgerald, J. B., Schoeberl, B., Nielsen, U. B., & Sorger, P. K. (2006). Systems biology and combination therapy in the quest for clinical efficacy.
- Jia, J., Zhu, F., Ma, X., Cao, Z., Li, Y., & Chen, Y. Z. (2009). Mechanisms of drug combinations: interaction and network perspectives. Nature Reviews Drug Discovery, 8(2), 111-128.
- Mokhtari, R. B., Homayouni, T. S., Baluch, N., Morgatskaya, E., Kumar, S., Das, B., & Yeger, H. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022–38043.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement—eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
- Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51.
- Vogel, H. G., & Maas, J. (Eds.). (2010). Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. Springer.
- Lorke, D. (1983). A new approach to practical acute toxicity testing. Archives of Toxicology, 54(4), 275-287.
- Reiss, M., & D'Arrigo, P. (2000). Dose-finding designs for phase I clinical trials. In Handbook of Statistics in Clinical Oncology (pp. 165-184). Marcel Dekker.
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- Olson, H., Betton, G., Robinson, D., Thomas, K., Monro, A., Kolaja, G., ... & Van der Laan, J. W. (2000). Concordance of the toxicity of pharmaceuticals in humans and in animals. Regulatory Toxicology and Pharmacology, 32(1), 56-67.
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- Gabrielsson, J., & Weiner, D. (2016).
- Ette, E. I., & Williams, P. J. (Eds.). (2007).
- U.S. Food and Drug Administration. (2021). Project Optimus: Reforming the Dose Optimization and Dose Selection Paradigm in Oncology.
- European Medicines Agency. (2017).
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Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved January 19, 2026, from [Link]
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- Chen, Y., Yang, L., & Wang, Z. (2013). In vitro and in vivo anti-inflammatory effects of 4-methoxy-5-hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides. Phytomedicine, 20(3-4), 263-268.
- Ullah, F., Ayaz, M., Sadiq, A., Hussain, A., Ahmad, S., Zeb, A., ... & Ullah, F. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3, 7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Metabolites, 12(11), 1055.
- Ohta, H., Ohtake, N., Honma, T., Kitano, K., Ikeda, W., & Sato, N. (1999). Axially chiral 1, 7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK (1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions. Journal of Medicinal Chemistry, 42(19), 3982-3993.
- Nettekoven, M., Baur, B., Chène, P., Furet, P., Gentsch, C., Gross, G., ... & Vangrevelinghe, E. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1, 7-naphthyridin-6-yl) transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6747-6752.
- Vaswani, R. G., Gehling, V. S., Dakin, L. A., Cook, A. S., Nasveschuk, C. G., Duplessis, M., ... & Bellon, S. F. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1, 2-dihydropyridin-3-yl) methyl)-2-methyl-1-(1-(1-(2, 2, 2-trifluoroethyl) piperidin-4-yl) ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928-9941.
Sources
- 1. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 5. Practical Pharmacokinetic-Pharmacodynamic Models in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. toolbox.eupati.eu [toolbox.eupati.eu]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. future4200.com [future4200.com]
- 16. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
"common pitfalls in handling 6-methoxy-1,7-naphthyridin-4(1H)-one"
Welcome to the dedicated technical support center for 6-methoxy-1,7-naphthyridin-4(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common pitfalls and provide practical, experience-driven troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various bioactive molecules. Its rigid, planar structure and specific hydrogen bonding capabilities make it a valuable scaffold. However, like many heterocyclic systems, its handling and reactivity can present unique challenges. This guide is intended to help you navigate these complexities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility Issues
Question: I am having difficulty dissolving this compound for my reaction. What are the recommended solvents?
Answer: This is a common challenge due to the compound's planar structure and intermolecular hydrogen bonding.
-
For Reactions:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally the most effective solvents for achieving good solubility at room temperature and elevated temperatures.[1] These solvents disrupt the intermolecular hydrogen bonds that contribute to its low solubility in other common organic solvents.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be used, but often require heating to achieve significant concentrations. Be mindful of the thermal stability of your other reagents in these solvents.
-
Ethers and Esters: Tetrahydrofuran (THF), 2-methyl-THF, and ethyl acetate generally exhibit poor solubility for this compound at room temperature.
-
-
For Purification (Crystallization):
-
A solvent/anti-solvent system is often effective. For instance, dissolving the compound in a minimal amount of hot DMF or DMSO and then slowly adding an anti-solvent like water, ethanol, or isopropanol can induce crystallization.
-
Troubleshooting Poor Solubility:
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates during reaction | Solvent saturation was reached upon addition of other reagents or a change in temperature. | Increase the solvent volume or switch to a better solvent like DMF or DMSO. |
| Incomplete dissolution | Insufficient solvent volume or inadequate heating. | Increase solvent volume and/or gently heat the mixture with stirring. Always check the compound's decomposition temperature. |
| Oily precipitate forms | The compound may be "oiling out" instead of crystallizing. | Slow down the addition of the anti-solvent and ensure vigorous stirring. Seeding with a small crystal can also promote proper crystallization. |
Reaction Pitfalls: N-Alkylation and N-Arylation
Question: I am attempting an N-alkylation (e.g., with methyl iodide) on the pyridinone nitrogen, but I am seeing low yields and side products. What is going wrong?
Answer: While the pyridinone nitrogen is nucleophilic, several factors can complicate N-alkylation and N-arylation reactions.
-
Ambident Nucleophilicity: The exocyclic oxygen of the carbonyl group can also act as a nucleophile, leading to O-alkylation as a side product, forming a 4-alkoxy-6-methoxy-1,7-naphthyridine. The choice of base and solvent system is critical to control the regioselectivity.
-
Base Selection:
-
For N-Alkylation: Strong, non-nucleophilic bases are preferred to fully deprotonate the nitrogen without competing in the reaction. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a classic choice.[2] Cesium carbonate (Cs₂CO₃) is often an excellent, milder alternative that can favor N-alkylation.[3]
-
Avoid: Strong, nucleophilic bases like sodium hydroxide or potassium hydroxide in protic solvents can lead to ring-opening or other undesired side reactions.
-
-
Solvent Effects: As mentioned, aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the nitrogen anion, promoting the desired reaction.
Troubleshooting N-Alkylation/N-Arylation:
Caption: Troubleshooting workflow for N-alkylation reactions.
Purification Challenges
Question: My crude product is highly colored (dark brown/black), and I'm struggling to purify it by column chromatography. What are the best practices?
Answer: The intense coloration of crude this compound is a frequent issue, often arising from thermal degradation or side reactions during synthesis, particularly in high-temperature cyclization steps.[2][4]
-
Initial Workup:
-
Trituration: Before attempting chromatography, triturating the crude solid with a solvent in which the impurities are soluble but the product is not can be highly effective. Good choices for trituration include diethyl ether, ethyl acetate, or a mixture of DCM/hexanes. This will often remove a significant amount of the colored impurities.
-
Activated Carbon (Charcoal): For stubborn coloration, dissolving the crude product in a suitable solvent (like hot DMF or methanol if solubility permits), adding a small amount of activated carbon, stirring for 15-30 minutes, and then filtering through a pad of celite can be very effective. Use charcoal sparingly, as it can adsorb your product and reduce yield.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is usually appropriate.
-
Mobile Phase: A gradient elution is typically required. Start with a less polar system (e.g., 100% DCM or ethyl acetate) and gradually increase the polarity by adding methanol. A common gradient would be from 0% to 10% methanol in DCM. Adding a small amount of triethylamine (0.1-0.5%) to the mobile phase can sometimes improve peak shape by neutralizing acidic sites on the silica gel.
-
Loading: Adsorbing the crude material onto a small amount of silica gel (dry loading) is highly recommended over wet loading, especially if solubility is poor in the initial mobile phase.
-
Step-by-Step Purification Protocol:
-
Triturate: Suspend the crude solid in ethyl acetate. Stir vigorously for 30 minutes. Filter and wash the solid with fresh ethyl acetate.
-
Dissolve: Take the washed solid and dissolve it in a minimal amount of DCM/methanol (e.g., 95:5 v/v).
-
Dry Load: Add silica gel (approx. 2-3 times the mass of your crude product) to the solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Chromatography: Load the powder onto a pre-packed silica gel column. Elute with a gradient of 0-10% methanol in DCM.
-
Combine & Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.
Stability and Storage
Question: How should I store this compound? Is it sensitive to light or air?
Answer: While the compound is generally stable as a solid, proper storage is key to maintaining its purity over time.
-
Storage Conditions: It should be stored in a tightly sealed container, protected from light.[1] An amber vial is recommended.
-
Atmosphere: Storing under an inert atmosphere (e.g., argon or nitrogen) is good practice, especially for long-term storage, to prevent potential slow oxidation.
-
Temperature: Room temperature storage is generally acceptable for the solid.[1] For solutions in solvents like DMSO, storage at -20°C is recommended to prevent degradation.
Signs of Degradation:
| Observation | Potential Cause | Action |
| Solid darkens over time | Slow oxidation or light-induced degradation. | Check purity by LC-MS or NMR. If impure, repurify before use. |
| Solution changes color | Degradation in solution. | Prepare fresh solutions for experiments. Avoid repeated freeze-thaw cycles. |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the synthesis and purification of this compound, incorporating key decision points discussed in this guide.
Caption: General workflow for purification and handling.
References
-
Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. ACS Omega. [Link]
-
Synthesis of canthin-4-ones and isocanthin-4-ones via B ring construction (Supporting Information). ACS Publications. [Link]
Sources
Technical Support Center: Refining Purification Techniques for 6-Methoxy-1,7-naphthyridin-4(1H)-one
Welcome to the technical support center for the purification of 6-methoxy-1,7-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common and complex purification challenges, ensuring the highest purity of your target compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a fundamental understanding of the physicochemical properties of this compound is crucial for making informed decisions during the purification process.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Solubility | Limited data available; likely soluble in polar organic solvents like DMSO, DMF, and potentially alcohols with heating. Poorly soluble in water and nonpolar solvents. | Inferred from structure and general behavior of N-heterocycles |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [1] |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of this compound, providing a systematic approach to problem-solving.
A. Recrystallization Challenges
Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be challenging.
Q1: My compound is not dissolving in any common recrystallization solvents, even with heating. What should I do?
A1: This is a common issue with planar, heterocyclic molecules due to strong intermolecular forces.
-
Systematic Solvent Screening: Don't give up after trying a few solvents. A systematic approach is key. Start with a small amount of your crude material and test a range of solvents with varying polarities. A good starting point would be alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).
-
Solvent Mixtures: If a single solvent doesn't work, a binary solvent system is your next best option. The goal is to find a solvent in which your compound is soluble when hot but insoluble when cold, and an "anti-solvent" in which your compound is poorly soluble even when hot. A common approach is to dissolve the compound in a minimum amount of a good, hot solvent (e.g., methanol or DMF) and then slowly add a hot anti-solvent (e.g., water or diethyl ether) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
High-Boiling Point Solvents: For highly insoluble compounds, consider higher-boiling point solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Be mindful that removing these solvents can be challenging and may require high vacuum.
-
pH Adjustment: The naphthyridinone core has both acidic (N-H) and basic (pyridine nitrogen) sites. Adjusting the pH of an aqueous or alcoholic solvent system can significantly alter solubility. For instance, you could try dissolving your compound in a dilute acidic solution and then slowly neutralizing it to induce crystallization.
Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities or too rapid cooling.
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Once at room temperature, you can then move it to a refrigerator and finally a freezer.
-
Reduce Supersaturation: You may be using too concentrated a solution. Try using a slightly larger volume of solvent to dissolve your compound.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Modification: The choice of solvent can influence oiling out. Experiment with different solvent systems.
B. Column Chromatography Complications
Flash column chromatography is a staple for purifying organic compounds. However, issues like poor separation and product loss can arise.
Q3: I'm seeing significant tailing of my product spot on the TLC plate, and this is translating to poor separation on the column. What's causing this?
A3: Tailing is often a sign of interaction between your compound and the stationary phase (usually silica gel).
-
Solvent System Modification:
-
Add a Polar Modifier: For basic compounds like yours, tailing on silica gel (which is acidic) is common. Adding a small amount of a basic modifier to your eluent can significantly reduce tailing. Triethylamine (typically 0.1-1%) is a common choice.
-
Use a More Polar Eluent: A solvent system that is too nonpolar may not be effective at eluting your compound, leading to tailing. Gradually increase the polarity of your eluent.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for basic compounds.
-
Reversed-Phase Silica (C18): If your compound has some hydrophobic character, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can be very effective.
-
-
Sample Loading: Overloading the column can lead to band broadening and tailing. Ensure you are not loading too much crude material relative to the amount of stationary phase.
Q4: My compound seems to be irreversibly stuck on the column. I can't elute it even with a very polar solvent system. What happened?
A4: This is a frustrating situation and can be due to strong, irreversible binding to the stationary phase.
-
Strong Acid-Base Interactions: The acidic nature of silica gel can lead to very strong binding of basic compounds. If you did not use a basic modifier in your eluent, this is a likely cause.
-
Chelation: If your compound has the potential to chelate to trace metals in the silica gel, this could also cause irreversible binding.
-
Decomposition: It's possible your compound is unstable on silica gel and has decomposed. To test this, you can run a small-scale "plug" of silica in a pipette with your crude material and analyze the eluate by TLC or LC-MS to see if you are recovering your starting material.
To avoid this in the future:
-
Always use a modifier like triethylamine when running basic compounds on silica.
-
Consider a different stationary phase like alumina or C18 silica.
-
Work quickly and avoid letting the compound sit on the column for extended periods.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification strategy for a novel compound like this compound?
A1: A logical workflow is essential.
Q2: How can I effectively remove residual palladium catalyst from my product after a cross-coupling reaction?
A2: Palladium contamination is a common issue in modern organic synthesis.
-
Filtration through Celite® or Silica Gel: Often, a simple filtration of the crude reaction mixture through a pad of Celite® or silica gel, eluting with a solvent that dissolves your product, can remove a significant portion of the palladium.
-
Charcoal Treatment: Activated charcoal has a high surface area and can adsorb palladium catalysts. Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period (e.g., 15-30 minutes), and then filter through Celite®. Be aware that charcoal can sometimes adsorb the product as well, so it's important to monitor for product loss.
-
Metal Scavengers: There are commercially available silica-based or polymer-based metal scavengers with functional groups that selectively bind to palladium. These can be very effective for removing trace amounts of catalyst.
Q3: What are the best analytical techniques to assess the purity of my final product?
A3: A combination of techniques is always recommended for robust purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for identifying the presence of impurities, even at very low levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your compound and can also be used to assess purity by looking for impurity peaks. Quantitative NMR (qNMR) can be used for highly accurate purity determination.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of your compound. By integrating the peak areas, you can determine the percentage of your desired product.
-
Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
IV. Experimental Protocols
A. General Recrystallization Protocol
This is a general guideline; the choice of solvent will need to be determined experimentally.
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add your crude compound and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath or a refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
B. General Flash Column Chromatography Protocol
This protocol assumes the use of silica gel as the stationary phase.
-
TLC Analysis: Develop a suitable solvent system for your separation using TLC. The ideal Rf value for your product should be between 0.2 and 0.4. If your compound is basic, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve your crude compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
V. References
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Available at: [Link]
-
ResearchGate. Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[4][5]naphthyridine-3-carboxylic Acid Benzylamide. Available at: [Link]
-
Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
-
PubChem. 6-Methoxy-1H-indole. Available at: [Link]
-
Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]
-
National Center for Biotechnology Information. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
-
Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]
-
ResearchGate. Troubleshooting protein purification?. Available at: [Link]
-
National Center for Biotechnology Information. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. Available at: [Link]
-
PubChem. 8-Methoxy-1,7-naphthyridin-6-amine. Available at: [Link]
-
PubChem. 6-Methoxyflavone. Available at: [Link]
Sources
"stability testing of 6-methoxy-1,7-naphthyridin-4(1H)-one under experimental conditions"
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-methoxy-1,7-naphthyridin-4(1H)-one. This document provides a comprehensive framework for establishing the stability profile of this molecule under various experimental conditions. The protocols and troubleshooting advice are grounded in established regulatory guidelines and first principles of chemical stability.
Understanding the Molecule: this compound
This compound belongs to the naphthyridinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1][2][3] Before initiating stability studies, it's crucial to understand the key structural features that will influence its degradation pathways.
-
Lactam Moiety: The pyridinone ring contains an amide within a cyclic system, known as a lactam. This functional group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.
-
Methoxy Group: The methoxy (-OCH₃) group is an electron-donating group attached to the aromatic system. While generally stable, it can be susceptible to cleavage under harsh acidic conditions to form a phenol.
-
Aromatic Ring System: The fused pyridine rings are generally stable but can be susceptible to oxidative attack, especially if electron-rich. The nitrogen atoms in the rings can also be sites of oxidation.
-
Photoreactivity: Aromatic systems and conjugated double bonds can absorb UV radiation, potentially leading to photodegradation.
Below is a diagram illustrating the key structural features of the molecule.
Caption: Key reactive sites on this compound.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
The following table summarizes the recommended starting conditions for forced degradation studies, in line with ICH guidelines.[7][8]
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours | Lactam ring opening, methoxy group cleavage |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours | Lactam ring opening |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | N-oxidation, aromatic ring oxidation |
| Photostability | ICH Q1B options (e.g., 1.2 million lux hours and 200 W·h/m²) | Ambient | As per ICH Q1B | Photodegradation, rearrangement products |
| Thermal | 80°C | 48 hours | - | Thermally induced degradation |
Experimental Protocols
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.
2. Stress Condition Protocols:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature.
-
Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal: Place the solid compound in an oven at 80°C.
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
The workflow for a forced degradation study is illustrated below.
Caption: Workflow for forced degradation studies.
Quantitative Analysis
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is generally suitable.
Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | To elute both the parent compound and potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) | Naphthyridinone systems are chromophoric. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Troubleshooting and FAQs
Q1: No degradation is observed under the initial stress conditions. What should I do?
A1: If you observe less than 5% degradation, you may need to increase the severity of the stress conditions. This can be done by:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Increasing the temperature (e.g., from 60°C to 80°C).
-
Extending the duration of the study. However, be cautious not to use unrealistically harsh conditions that could lead to secondary degradation or pathways not relevant to real-world stability.[8]
Q2: The parent compound peak disappears completely after a short time. What does this mean?
A2: This indicates that the compound is highly labile under the tested condition. You should reduce the severity of the stress. Try:
-
Decreasing the temperature.
-
Using a lower concentration of the stress reagent.
-
Sampling at much earlier time points (e.g., 5, 15, 30 minutes).
Q3: I am seeing poor peak shape (e.g., tailing) for the parent compound or degradants. How can I improve this?
A3: Poor peak shape can be due to several factors:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. Adding a modifier like formic acid or trifluoroacetic acid can help.
-
Column Overload: Try injecting a lower concentration of your sample.
-
Secondary Interactions: Some basic compounds can interact with residual silanols on the silica support. Using a base-deactivated column or adding a small amount of a competing base (like triethylamine) to the mobile phase can help.
Q4: How do I identify the structures of the degradation products?
A4: For structural elucidation, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. By comparing the mass-to-charge ratio (m/z) of the parent compound with the degradants, you can infer structural changes (e.g., addition of an oxygen atom in oxidation, or addition of a water molecule in hydrolysis). For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolating the degradants.
Q5: What are the next steps after completing forced degradation studies?
A5: The data from forced degradation studies are used to:
-
Finalize and validate a stability-indicating analytical method.
-
Propose likely degradation pathways.
-
Design the formal long-term and accelerated stability studies as per ICH Q1A(R2) guidelines.[7][9][10][11] These studies will determine the shelf-life and recommended storage conditions for the compound.[7]
References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
ICH Q1A (R2) - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
-
ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. (2003). ICH. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. [Link]
-
Rani, M., & Singh, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 44-52. [Link]
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Seefeld, M. A., Miller, W. H., Newlander, K. A., & Jaworski, D. D. (2003). Indole Naphthyridinones as Inhibitors of Bacterial Enoyl-ACP Reductases FabI and FabK. Journal of Medicinal Chemistry, 46(10), 1953-1964. [Link]
-
Alkorta, I., Jagerovic, N., & Goya, P. (2010). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 15(3), 1212-1223. [Link]
-
Mohamed, H. A. (n.d.). Quantitative Analysis in Analytical Chemistry. Scribd. [Link]
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6-METHOXY-1-NAPHTHALENEMETHANAMINE. (n.d.). precisionFDA. [Link]
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Alkorta, I., Jagerovic, N., & Goya, P. (2010). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 15(3), 1212-1223. [Link]
-
Wang, M. S., Gong, Y., Yu, Z. C., & She, N. F. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Organic Process Research & Development, 24(12), 2856-2864. [Link]
-
Zhang, Y., et al. (2017). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][9][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 15(34), 7174-7186. [Link]
-
Zhuo, L., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry, 279, 116891. [Link]
Sources
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- 3. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Bioactivity of 6-Methoxy-1,7-naphthyridin-4(1H)-one Derivatives
Welcome to the technical support center for researchers engaged in the development of 6-methoxy-1,7-naphthyridin-4(1H)-one derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to navigate the common challenges encountered during the optimization of this promising scaffold. The 1,7-naphthyridine core is a privileged structure in medicinal chemistry, frequently explored for its potential as a potent kinase inhibitor.[1][2] However, translating a promising scaffold into a bioactive lead candidate requires overcoming hurdles in synthesis, solubility, and biological evaluation.
This resource is structured into two primary sections:
-
Troubleshooting Guides: Addressing specific, common experimental problems with step-by-step diagnostic and corrective actions.
-
Frequently Asked Questions (FAQs): Answering broader conceptual and strategic questions pertinent to your research workflow.
Troubleshooting Guides
This section provides in-depth, cause-and-effect analyses of common experimental roadblocks. Each guide is formatted as a question-and-answer to directly address the issue at hand.
Problem 1: My this compound derivative exhibits poor aqueous solubility, complicating bioassay setup and interpretation. What should I do?
Answer:
Poor aqueous solubility is a frequent and significant challenge in drug discovery, particularly for heterocyclic compounds which are often hydrophobic to achieve potent binding to target proteins.[3][4] Low solubility can lead to compound precipitation in assay buffers, inaccurate potency measurements (IC50), and poor bioavailability.[4][5] Here is a systematic approach to diagnose and resolve solubility issues.
Step 1: Quantify the Solubility Issue
Before attempting to solve the problem, it's critical to understand its magnitude. Use a standard method like nephelometry or a kinetic solubility assay to determine the solubility limit in your primary assay buffer (e.g., PBS, Tris-HCl). The optimal range for aqueous solubility for oral drug candidates is typically between 10 µM and 10 mM.[3]
Step 2: Methodological Adjustments (Pre-Synthesis)
If solubility issues are identified early, minor adjustments to the experimental protocol can be effective.
-
Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent. However, its concentration should be carefully controlled. High concentrations of DMSO can directly inhibit kinase activity or interfere with assay detection systems.[6] It is crucial to determine the maximum tolerable DMSO concentration for your specific assay.
-
pH Modification: For compounds with ionizable groups (e.g., basic amines or acidic carboxyls), adjusting the pH of the buffer can significantly enhance solubility. This is a fundamental principle in preformulation studies.[5]
Step 3: Structural Modification (Medicinal Chemistry Approach)
If methodological adjustments are insufficient, structural modifications to the derivative are necessary. The goal is to introduce polarity without compromising the compound's binding affinity for its target.[7]
-
Introduce Polar Groups: Adding polar functional groups (e.g., hydroxyl, amino, or short polyethylene glycol chains) to solvent-exposed regions of the molecule can disrupt the crystal lattice energy and improve interaction with water.[3][7] Modeling studies can help identify appropriate positions for such modifications.[3]
-
Interrupt Planarity: Highly planar molecules often have low solubility due to strong crystal packing. Introducing non-planar groups or stereocenters can disrupt this packing and improve solubility.
Below is a troubleshooting workflow to systematically address solubility challenges.
Problem 2: My kinase inhibition assay results are inconsistent and show high background signals. How can I improve data quality?
Answer:
Reproducibility is the cornerstone of drug discovery. Inconsistent results in kinase assays often stem from issues with reagents, compound interference, or suboptimal assay conditions.[6][8] A high background signal can mask true inhibition and lead to false negatives.
Step 1: Implement Robust Assay Controls
Proper controls are essential for diagnosing the source of variability and high background.[9]
-
No Enzyme Control: Contains all assay components, including your test compound, but no kinase. A high signal here points to direct compound interference with the detection system (e.g., auto-fluorescence).[9]
-
No Substrate Control: Helps identify kinase autophosphorylation, which can be an issue at high enzyme concentrations.[8][9]
-
Positive Control (No Inhibitor): Represents 100% kinase activity and is used for data normalization.[9]
-
Negative Control (Known Inhibitor): A well-characterized inhibitor for your target kinase validates that the assay is performing as expected.[9][10]
Step 2: Optimize Reagent Concentrations and Conditions
-
Enzyme and Substrate Titration: The concentration of both the kinase and its substrate must be optimized. Excessively high kinase levels can lead to rapid substrate depletion and non-linear reaction kinetics.[9] Conversely, substrate concentrations should ideally be at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[8]
-
ATP Concentration: Since most kinase inhibitors are ATP-competitive, the ATP concentration used in the assay is critical.[10] Testing inhibitors at physiological ATP concentrations (millimolar range) can provide a more accurate reflection of cellular potency, though many initial screens are run at the Km of ATP for the enzyme to achieve higher sensitivity.[8]
Step 3: Select the Right Assay Format
The choice of assay technology can significantly impact data quality.
-
Radiometric Assays: Often considered the "gold standard" for accuracy, they directly measure the transfer of a radiolabeled phosphate from ATP to the substrate.[11]
-
Luminescence-based Assays: These assays, such as Kinase-Glo®, measure ATP consumption and are well-suited for high-throughput screening.[6] However, they can be susceptible to interference from compounds that affect the luciferase reporter enzyme.
-
Fluorescence-based Assays: Techniques like TR-FRET are highly sensitive and allow for miniaturization.[6][11] They are generally less prone to interference from colored or fluorescent compounds than simple fluorescence intensity assays.
The diagram below outlines a typical kinase inhibitor screening cascade, from initial high-throughput screening to detailed mechanistic studies.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that influence their kinase inhibitory activity?
A1: The 1,7-naphthyridine scaffold serves as a versatile framework for designing kinase inhibitors, often acting as an ATP-competitive hinge-binding motif. Several studies on related naphthyridine cores provide strong insights into the structure-activity relationship (SAR).[1][2][12]
-
The Naphthyridine Core: The nitrogen atoms in the bicyclic system are crucial for forming hydrogen bonds with the "hinge" region of the kinase active site, mimicking the adenine portion of ATP. The 1,7-naphthyridine isomer has been shown to be highly potent for certain targets like EGFR, while the 1,8-naphthyridine isomer can be significantly less active.[1]
-
The 6-Methoxy Group: The methoxy group at the C6 position is an electron-donating group that can influence the electronic properties of the ring system. Its impact is target-dependent. In some cases, it can enhance binding, while in others, it may be a point for modification to improve properties like solubility or metabolic stability.
-
Substituents at Other Positions: The bioactivity is heavily modulated by the substituents attached to the core. For example, in a series of 1,7-naphthyridine analogs targeting PIP4K2A, the nature of the aryl group at the 8-position and the substituent at the 5-position dramatically influenced the IC50 values.[2]
The following table summarizes representative SAR data for 1,7-naphthyridine analogs targeting PIP4K2A, illustrating the impact of substitutions.
| Compound ID | R¹ (Position 5) | R² (Position 8) | PIP4K2A IC₅₀ (nM) |
| 1 | H | 2-ethoxyphenyl | 6.6 |
| 2 | H | 2-methoxyphenyl | 13 |
| 6 | H | phenyl | 230 |
| 7 | Cl | 2-ethoxyphenyl | 3.1 |
| 8 | Cl | 2-methoxyphenyl | 4.5 |
| 12 | Cl | phenyl | 110 |
| Data adapted from studies on 5,8-disubstituted-1,7-naphthyridine analogs.[2] |
This data clearly shows that a small halogen (Cl) at the R¹ position and a substituted phenyl ring with an ortho-alkoxy group at the R² position are highly favorable for potent inhibition of this particular kinase.
Q2: How can I design a robust experimental protocol for evaluating the bioactivity of my synthesized derivatives?
A2: A robust protocol ensures that your results are accurate and comparable across different compounds and experiments. Here is a step-by-step guide for a biochemical kinase assay.
Experimental Protocol: In Vitro Biochemical Kinase Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare kinase and substrate stocks in the kinase buffer. The final concentrations must be determined through prior optimization experiments.
-
Prepare ATP stock. The final concentration should be set at the apparent Km for the kinase to ensure assay sensitivity.[8]
-
Serially dilute your this compound derivatives in 100% DMSO, followed by an intermediate dilution in kinase buffer to minimize the final DMSO concentration (typically ≤1%).
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mix to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the reaction for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction, avoiding substrate depletion of >20%.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a luminescence-based detection reagent (e.g., ADP-Glo® or Kinase-Glo®).[6]
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10]
-
Q3: Beyond the primary target, what are the best practices for assessing off-target effects and ensuring the selectivity of a lead compound?
A3: Kinase inhibitors are known for their potential to bind to multiple kinases due to the highly conserved nature of the ATP-binding site.[10] Assessing selectivity is critical to understanding the compound's mechanism of action and predicting potential side effects.
-
Kinome-wide Profiling: The most comprehensive approach is to screen your lead compound against a large panel of kinases (e.g., >300 kinases).[13] This provides a "selectivity score" and reveals any unintended targets. Commercial services are widely available for this purpose.
-
Tiered Selectivity Panels: If a full kinome scan is not feasible initially, a smaller, more focused panel can be used. This panel should include kinases that are closely related phylogenetically to your primary target, as well as kinases known to be involved in common toxicity pathways (e.g., kinases in the cardiac safety panel).
-
Cellular Target Engagement Assays: Biochemical selectivity does not always translate directly to the cellular environment. Techniques like cellular thermal shift assays (CETSA) or NanoBRET™ can confirm that your compound binds to the intended target in living cells and can also be used to assess binding to prominent off-targets.
The diagram below illustrates the concept of kinase inhibitor selectivity.
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Benchchem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
- Jorgensen, W. L., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. NIH.
- MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
- PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
- IntechOpen. (2020). The Importance of Solubility for New Drug Molecules.
- Semantic Scholar. (2021). Biological Activity of Naturally Derived Naphthyridines.
- NIH. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.
-
PubMed. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[6][8] and[6][11] naphthyridine-3-carbonitriles. Available from:
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
- PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry.
- RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
- BLDpharm. (n.d.). 952059-64-2|this compound.
- Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors.
- PubMed. (2013). Anti-inflammatory activity of a naphthyridine derivative...
- MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
- Nature Biotechnology. (2008). A quantitative analysis of kinase inhibitor selectivity.
Sources
- 1. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
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- 13. researchgate.net [researchgate.net]
"troubleshooting guide for 6-methoxy-1,7-naphthyridin-4(1H)-one in cell culture"
Welcome to the technical support resource for 6-methoxy-1,7-naphthyridin-4(1H)-one (CAS: 952059-64-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cell culture experiments.
A Note on Presumed Mechanism of Action: As of this guide's last update, detailed public data on the specific biological targets of this compound is limited. However, the naphthyridine scaffold is a well-established pharmacophore in many kinase inhibitors.[1][2] Therefore, this guide will operate under the working assumption that this compound may function as a kinase inhibitor for the purpose of providing relevant experimental contexts and troubleshooting scenarios. Researchers should independently validate the specific mechanism of action in their experimental systems.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Compound Precipitation in Culture Media
Question: I dissolved this compound in DMSO to make a concentrated stock solution. However, when I dilute it into my cell culture medium, I observe a cloudy precipitate. What is happening and how can I resolve this?
Answer: This is a common issue known as precipitation upon dilution, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[3] The localized high concentration of the compound upon initial mixing with the aqueous media can exceed its solubility limit, causing it to crash out of solution.[3]
Causality Explained: The solubility of a small molecule is highly dependent on the solvent. While DMSO is an excellent solvent for many organic compounds, the introduction of this DMSO stock into a large volume of aqueous buffer or media drastically changes the solvent properties, leading to a supersaturated state and subsequent precipitation.[4]
-
Reduce DMSO Concentration in Final Solution: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture media, as higher concentrations can be toxic to cells.
-
Optimize the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture medium. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Pre-warming Media: Gently pre-warm your cell culture media to 37°C before adding the compound. Increased temperature can sometimes improve solubility.
-
Vortexing During Dilution: Add the compound dropwise to the media while vortexing or stirring to ensure rapid and even distribution, preventing localized high concentrations.
-
-
Test Alternative Solvents: If DMSO proves problematic, consider other organic solvents such as ethanol or dimethylformamide (DMF). However, always perform a vehicle control experiment to assess the toxicity of the new solvent on your cell line.[4]
-
Solubility Assessment: If precipitation persists, it is crucial to determine the actual concentration of the compound in your final working solution. This can be done by centrifuging the precipitated solution and measuring the concentration of the supernatant using techniques like HPLC or UV-Vis spectroscopy.
Experimental Workflow for Optimizing Compound Delivery:
Caption: Troubleshooting workflow for compound precipitation.
Problem 2: High Background Signal or Off-Target Effects in Cellular Assays
Question: I am using this compound in a cell-based assay (e.g., a luminescence-based kinase activity assay) and I'm observing a high background signal or what appears to be off-target effects. How can I be sure my results are specific to the intended target?
Answer: High background or off-target effects in cell-based assays with small molecules can stem from several sources, including compound interference with the assay technology, non-specific binding, or effects on general cell health.[5] It is crucial to perform a series of counter-screens and orthogonal assays to validate your primary findings.[5]
Causality Explained: Small molecules can interfere with assay readouts in numerous ways. For instance, a compound might absorb light at the same wavelength as your detection reagent, or it could have inherent fluorescent properties. Additionally, at higher concentrations, many compounds exhibit non-specific activity by interacting with multiple cellular targets or by causing general cellular stress.
-
Assay Interference Check:
-
Run your assay in a cell-free system (if applicable) with just the detection reagents and your compound at various concentrations. This will reveal if the compound directly interacts with the assay components.
-
For fluorescence-based assays, scan the emission spectrum of the compound itself to check for autofluorescence.
-
-
Orthogonal Assays: Validate your findings using a different experimental approach that measures the same biological endpoint. For example, if you observe inhibition of a kinase in a luminescence-based assay, you could use a Western blot to check for a decrease in the phosphorylation of a known downstream substrate of that kinase.
-
Cell Viability Assessment: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range at which this compound is toxic to your cells.[6] Observed effects in your primary assay should occur at concentrations well below the cytotoxic threshold to be considered specific.
-
Dose-Response Curve Analysis: Generate a full dose-response curve for your compound. A classic sigmoidal curve suggests a specific biological interaction, whereas a steep or irregular curve might indicate non-specific effects or compound precipitation at higher concentrations.[5]
Decision Tree for Validating Assay Hits:
Caption: Decision-making process for hit validation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: Based on general best practices for small molecules, it is recommended to dissolve this compound in a high-purity organic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM).[4] Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive. Always refer to the supplier's certificate of analysis for specific storage recommendations.[4]
Q2: How do I determine the optimal working concentration for my experiments?
A2: The optimal working concentration is cell-line and assay-dependent and must be determined empirically. A good starting point is to perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 100 µM).[6] This will help you identify the EC50 or IC50 value and the concentration range where you observe a specific biological effect without significant cytotoxicity.
Q3: My cells are dying after treatment with this compound, even at low concentrations. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control to test this.
-
Compound Instability: The compound may be degrading in the culture medium over time into a more toxic substance. Consider the stability of the compound in aqueous solutions.
-
High Cellular Sensitivity: Your specific cell line may be particularly sensitive to the compound's mechanism of action. It is essential to perform a cytotoxicity assay to establish a therapeutic window.[7]
-
Contamination: Although less likely, check your compound stock for any signs of contamination.
Q4: Can I use this compound for in vivo studies?
A4: The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties (ADME/Tox), which are not publicly available at this time. In vivo use would require extensive further studies to determine its bioavailability, metabolism, and potential toxicity in an animal model.
Quantitative Data Summary
The following table provides general guidelines for working with small molecules like this compound in cell culture.
| Parameter | Recommended Range/Value | Rationale & Reference |
| Stock Solution Concentration | 1-20 mM in DMSO | To minimize the volume of solvent added to the culture.[4] |
| Final Solvent Concentration | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity.[7] |
| Initial Dose-Response Range | 1 nM - 100 µM | To capture the full dynamic range of the compound's activity.[6] |
| Storage Temperature (Stock) | -20°C to -80°C | To ensure long-term stability of the compound.[4] |
References
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. [Link]
-
A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. PubMed. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Bioactivity of 6-methoxy-1,7-naphthyridin-4(1H)-one: A Comparative Guide for Drug Discovery Professionals
Introduction: The Naphthyridine Scaffold and the Untapped Potential of a Novel Derivative
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. A notable example is Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid that has demonstrated potent antiproliferative activity by inhibiting the Wnt signaling pathway. This guide focuses on a structurally related, yet underexplored analog, 6-methoxy-1,7-naphthyridin-4(1H)-one . While direct bioactivity data for this specific compound is not yet publicly available, its structural similarity to known Wnt pathway modulators makes it a compelling candidate for investigation.
This document provides a comprehensive framework for validating the hypothesized bioactivity of this compound as a Wnt signaling inhibitor. We will outline a logical, step-by-step experimental workflow, from initial cell-free assays to more complex cell-based and in vivo models. Furthermore, we will establish a comparative analysis against known Wnt inhibitors, providing the necessary context for evaluating its potential as a novel therapeutic agent.
Hypothesized Mechanism of Action: Inhibition of the Wnt Signaling Pathway
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1] The central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting cell growth and proliferation.
Given the precedent set by other 1,7-naphthyridine derivatives, we hypothesize that this compound may exert its bioactivity by interfering with one or more components of the Wnt cascade. The following experimental plan is designed to rigorously test this hypothesis.
Figure 1: Simplified Canonical Wnt Signaling Pathway. This diagram illustrates the key events in the Wnt signaling cascade, from ligand binding to target gene expression. Our hypothesis is that this compound interferes with this pathway, likely downstream of the receptor complex.
Comparative Framework: Benchmarking Against Established Wnt Inhibitors
To ascertain the therapeutic potential of this compound, its bioactivity must be compared against well-characterized Wnt signaling inhibitors. For this guide, we have selected two comparators with distinct mechanisms of action:
-
Bisleuconothine A: A natural product and a known Wnt signaling inhibitor that promotes the phosphorylation and subsequent degradation of β-catenin.[2][3]
-
XAV-939: A synthetic small molecule that inhibits Tankyrase, leading to the stabilization of Axin and enhanced β-catenin destruction.
The following table outlines the key parameters for comparison:
| Parameter | This compound | Bisleuconothine A | XAV-939 |
| Target | Hypothesized: Wnt Signaling Pathway | Wnt Signaling Pathway | Tankyrase (TNKS) |
| Mechanism | To be determined | Promotes β-catenin degradation | Stabilizes Axin |
| IC₅₀ (TOPflash Assay) | To be determined | ~1-5 µM (in various cell lines) | ~11 nM (in vitro) |
| Cellular Potency (e.g., CC₅₀) | To be determined | Varies by cell line | Varies by cell line |
| In Vivo Efficacy | To be determined | Demonstrated in xenograft models | Demonstrated in xenograft models |
Experimental Validation Workflow
The following is a detailed, phased approach to validate the bioactivity of this compound.
Figure 2: Phased Experimental Workflow. A structured approach to validating the bioactivity of this compound, from initial screening to in vivo studies.
Phase 1: In Vitro Target Engagement
Objective: To determine if this compound can modulate Wnt signaling activity in a cell-based reporter assay.
Protocol: TCF/LEF Luciferase Reporter Assay (TOPflash/FOPflash)
-
Cell Culture: Seed HEK293T cells (or a colorectal cancer cell line with an active Wnt pathway, such as HCT116) in a 96-well plate.
-
Transfection: Co-transfect the cells with TOPflash (containing TCF/LEF binding sites upstream of a luciferase reporter) or FOPflash (a negative control with mutated TCF/LEF sites) and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with a dose-response curve of this compound, Bisleuconothine A, and XAV-939. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase values to the Renilla luciferase values. Calculate the TOP/FOP ratio to determine the specific Wnt signaling inhibition. Plot the dose-response curves and determine the IC₅₀ values.
Phase 2: Cellular Activity Confirmation
Objective: To assess the effect of the compound on the proliferation and survival of cancer cells with aberrant Wnt signaling.
Protocol: Cell Viability Assay (MTT or equivalent)
-
Cell Seeding: Plate colorectal cancer cell lines with known Wnt pathway mutations (e.g., HCT116, SW480) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparator compounds for 72 hours.
-
Viability Assessment: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration).
Phase 3: Mechanism of Action Elucidation
Objective: To investigate the molecular mechanism by which this compound inhibits Wnt signaling.
Protocol 1: Western Blotting for β-catenin
-
Cell Treatment and Lysis: Treat HCT116 or SW480 cells with the test compounds at their respective IC₅₀ concentrations for various time points. Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total β-catenin, phosphorylated β-catenin (p-β-catenin at Ser33/37/Thr41), and a loading control (e.g., β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of the compounds on β-catenin levels and phosphorylation status.
Protocol 2: Immunofluorescence for β-catenin Localization
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Staining: Incubate with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope to observe changes in the nuclear localization of β-catenin.
Protocol 3: Quantitative PCR (qPCR) for Wnt Target Genes
-
RNA Extraction and cDNA Synthesis: Treat cells with the compounds, extract total RNA, and reverse-transcribe it to cDNA.
-
qPCR: Perform qPCR using primers for Wnt target genes such as AXIN2 and c-MYC, and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Phase 4: In Vivo Proof-of-Concept
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol: Colorectal Cancer Xenograft Model
-
Tumor Implantation: Subcutaneously inject HCT116 or SW480 cells into the flank of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, and a positive control like Bisleuconothine A). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for β-catenin and Ki-67).
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial validation and comparative analysis of this compound's bioactivity. By systematically progressing through the outlined experimental phases, researchers can definitively determine if this novel compound is a modulator of the Wnt signaling pathway and benchmark its potency and efficacy against established inhibitors.
Positive results from these studies would warrant further investigation into its selectivity, pharmacokinetic properties, and potential for development as a novel therapeutic for Wnt-driven cancers. The exploration of structure-activity relationships around the this compound scaffold could also lead to the discovery of even more potent and selective next-generation Wnt inhibitors.
References
-
Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling. Oncotarget. [Link]
-
Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamine derivatives against drug susceptible, non-replicating M. tuberculosis H37Rv and clinical multidrug resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 6-methoxy-1,7-naphthyridin-4(1H)-one and Other Naphthyridine-Based Inhibitors in Cellular Signaling
The naphthyridine scaffold, a bicyclic heterocycle containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their investigation as potent inhibitors of various enzymes and signaling pathways implicated in human diseases, particularly cancer. This guide provides a comparative overview of 6-methoxy-1,7-naphthyridin-4(1H)-one and other notable naphthyridine-based inhibitors, offering insights into their mechanisms of action, potency, and the experimental methodologies used for their characterization.
While specific biological data for this compound is not extensively available in public literature, by examining the structure-activity relationships (SAR) of the broader 1,7-naphthyridin-4(1H)-one class, we can infer its potential as a kinase inhibitor. This guide will therefore situate this compound within its chemical class and draw comparisons to well-characterized naphthyridine inhibitors targeting distinct and critical cellular pathways.
The 1,7-Naphthyridin-4(1H)-one Scaffold: A Promising Kinase Inhibitor Motif
The 1,7-naphthyridine core is a versatile scaffold for the development of kinase inhibitors. Studies on various derivatives of 1,7-naphthyridin-4(1H)-one have revealed potent inhibitory activity against several kinases, including those involved in cancer cell proliferation and survival. For instance, derivatives of this scaffold have been identified as potent inhibitors of the lipid kinase PIP4K2A and the serine/threonine kinase p38 MAP kinase.[1] The substitution pattern on the naphthyridine ring plays a crucial role in determining the target specificity and potency of these inhibitors.
Comparative Analysis of Naphthyridine-Based Inhibitors
To understand the potential of this compound, we will compare its core structure to other naphthyridine inhibitors with established biological targets and well-documented inhibitory activities. This comparison will span different naphthyridine isomers and their respective targets, highlighting the chemical diversity and therapeutic potential of this compound class.
| Compound | Naphthyridine Scaffold | Primary Target(s) | Potency (IC50/EC50) | Key Cellular Effects |
| BAY-091 | 1,7-Naphthyridine | PIP4K2A | 16 nM (HTRF assay)[2][3] | Modulation of phosphoinositide signaling |
| Torin2 | Benzo[h][2][4]naphthyridine | mTOR, DNA-PK, ATM, ATR | 0.25 nM (cellular mTOR)[5][6] | Inhibition of cell growth and proliferation, induction of autophagy |
| MK-2461 | Pyridinone-based | c-Met | 0.4-2.5 nM (wild-type and mutant)[7] | Inhibition of c-Met signaling, suppression of tumor growth |
| HSN608 | Nicotinamide-based | RET (wild-type and mutants) | <50 nM (cellular, for mutants)[4] | Inhibition of RET-driven cancer cell growth |
1,7-Naphthyridines as PIP4K2A Inhibitors: The Case of BAY-091
Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that plays a role in cellular signaling and has been implicated in cancer. BAY-091 is a potent and selective inhibitor of PIP4K2A with a 1,7-naphthyridine core.[2][3] Its discovery highlights the potential of the 1,7-naphthyridine scaffold for targeting lipid kinases. The structure of BAY-091, with its specific substitutions, allows it to bind effectively to the ATP-binding pocket of PIP4K2A. The 6-methoxy substitution in this compound could potentially influence its interaction with the kinase active site, and its evaluation against PIP4K2A would be a logical starting point for its biological characterization.
Benzo[h][2][4]naphthyridines as mTOR Inhibitors: The Example of Torin2
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its pathway is frequently dysregulated in cancer. Torin2 is a potent and selective ATP-competitive inhibitor of mTOR with a benzo[h][2][4]naphthyridin-2(1H)-one core structure.[5][6] It demonstrates picomolar cellular potency against mTOR and also inhibits other members of the PI3K-like kinase (PIKK) family, such as ATM, ATR, and DNA-PK, at nanomolar concentrations.[5] This demonstrates that modifications to the naphthyridine scaffold, such as the annulation of a benzene ring, can significantly alter the target profile.
Targeting c-Met with Pyridinone-based Inhibitors: The Profile of MK-2461
The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, migration, and invasion. MK-2461 is a potent and selective, ATP-competitive inhibitor of both wild-type and mutant forms of c-Met.[7] While not a direct naphthyridine, its pyridinone core shares structural similarities and highlights the importance of the bicyclic nitrogen-containing heterocycle in kinase inhibition. MK-2461 also shows activity against other kinases like Ron and Flt1.[7]
Nicotinamide-based RET Inhibitors: The Case of HSN608
Rearranged during transfection (RET) is a receptor tyrosine kinase, and mutations in the RET gene are associated with various types of cancer. HSN608 is a potent inhibitor of RET, including clinically relevant mutants that confer resistance to other therapies.[4] Its chemical structure, which incorporates a nicotinamide moiety, showcases another variation of a pyridine-based scaffold that can be effectively utilized for potent and selective kinase inhibition.
Experimental Methodologies for Inhibitor Characterization
The comparison of kinase inhibitors relies on robust and standardized experimental protocols. Below are outlines of common assays used to characterize the potency and mechanism of action of compounds like the naphthyridine inhibitors discussed.
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Workflow for Biochemical Kinase Assay
Caption: General workflow for a biochemical kinase assay.
Detailed Protocol: PIP4K2A ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Dilute the purified PIP4K2A enzyme in the reaction buffer to the desired concentration.
-
Prepare a solution of the lipid substrate (e.g., phosphatidylinositol-5-phosphate) in the reaction buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the enzyme.
-
Perform serial dilutions of the test compound (e.g., this compound or BAY-091) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the PIP4K2A enzyme and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the substrate and ATP solution.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays
Cellular assays are essential for confirming the activity of an inhibitor in a more physiologically relevant context.
Workflow for Cellular Kinase Inhibition Assay
Caption: General workflow for a cell-based kinase inhibition assay.
Detailed Protocol: Cellular mTOR Inhibition Assay (Western Blot)
This protocol measures the inhibition of mTOR activity by assessing the phosphorylation status of its downstream substrate, S6K.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF7 or PC3) in appropriate media.
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the mTOR inhibitor (e.g., Torin2) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of an mTOR substrate (e.g., phospho-S6K (Thr389)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, re-probe the membrane with an antibody against total S6K or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-S6K signal to the total S6K or GAPDH signal.
-
Calculate the percentage of inhibition of S6K phosphorylation for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The naphthyridine scaffold is a versatile and valuable starting point for the development of potent and selective inhibitors of various cellular targets. While the specific biological activity of this compound requires further investigation, its structural similarity to known kinase inhibitors, particularly those of the 1,7-naphthyridine class like BAY-091, suggests its potential as a modulator of cellular signaling pathways. The comparative analysis with other potent naphthyridine-based inhibitors such as Torin2, MK-2461, and HSN608 underscores the broad therapeutic potential of this chemical class. The detailed experimental protocols provided herein offer a framework for the systematic evaluation of novel naphthyridine derivatives, facilitating the discovery of new therapeutic agents for a range of diseases.
References
-
1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. PubMed. [Link]
Sources
- 1. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. HSN608 | RET inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Anticancer Effects of 9-Methoxycanthin-6-one and Doxorubicin
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone of innovation. Among these, naphthyridine derivatives and related alkaloids have garnered significant attention for their potential as potent cytotoxic agents. This guide provides a comprehensive cross-validation of the anticancer effects of a representative canthin-6-one alkaloid, 9-methoxycanthin-6-one, in comparison to the well-established chemotherapeutic agent, doxorubicin. While the specific compound 6-methoxy-1,7-naphthyridin-4(1H)-one lacks extensive public data, the analysis of the structurally related 9-methoxycanthin-6-one offers valuable insights into the potential of this class of molecules.
This document is structured to provide a deep, evidence-based comparison, focusing on the causality behind experimental choices and the self-validating nature of the described protocols. We will delve into the mechanisms of action, comparative cytotoxicity, and the cellular consequences of treatment with these two compounds, supported by experimental data from peer-reviewed studies.
Unveiling the Anticancer Potential: A Tale of Two Compounds
The selection of an appropriate benchmark is critical for evaluating the potential of a novel anticancer compound. Doxorubicin, a widely used anthracycline antibiotic, serves as a robust comparator due to its well-characterized mechanisms of action and extensive clinical use in treating a variety of cancers, including breast cancer.[1][2]
9-Methoxycanthin-6-one , an alkaloid isolated from plants of the Eurycoma genus, has demonstrated significant in vitro anticancer activities across a range of cancer cell lines.[3] Its inclusion in this guide is predicated on the availability of peer-reviewed data that allows for a meaningful comparison with a standard-of-care drug.
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks and the induction of apoptosis.[4]
Mechanism of Action: Divergent Pathways to Cell Death
A fundamental aspect of cross-validating a potential anticancer drug is to elucidate its mechanism of action. While both 9-methoxycanthin-6-one and doxorubicin induce apoptosis, their upstream pathways appear to differ, offering potential for alternative therapeutic strategies.
9-Methoxycanthin-6-one: Studies indicate that 9-methoxycanthin-6-one induces apoptosis in cancer cells.[3][5] This programmed cell death is characterized by morphological changes such as chromatin condensation and DNA fragmentation.[3] Proteomic analyses have revealed that this compound affects the expression of several proteins involved in apoptosis and cell metabolism, including pyruvate kinase (PKM), annexin A2 (ANXA2), and galectin 3 (LGALS3).[5] This suggests a multi-faceted mechanism that disrupts cellular homeostasis, ultimately leading to apoptosis.
Doxorubicin: The primary mechanism of doxorubicin involves its interaction with DNA. It intercalates between base pairs of the DNA double helix, thereby obstructing the action of topoisomerase II. This enzyme is responsible for transiently breaking and resealing DNA strands to relieve torsional stress during replication and transcription. By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, doxorubicin prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and the activation of apoptotic pathways.
Below is a conceptual diagram illustrating the proposed apoptotic pathway for canthin-6-one derivatives.
Caption: Proposed apoptotic pathway of 9-methoxycanthin-6-one in cancer cells.
Comparative Cytotoxicity: A Quantitative Assessment
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values for 9-methoxycanthin-6-one and doxorubicin in the human breast cancer cell line MCF-7 and the human colon cancer cell line HT-29.
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Methoxycanthin-6-one | MCF-7 | 15.09 ± 0.99 | [5] |
| 9-Methoxycanthin-6-one | HT-29 | 3.79 ± 0.069 | [5] |
| Doxorubicin | MCF-7 | ~0.68 - 2.5 | [6][7] |
| Doxorubicin | HT-29 | Not explicitly found in the provided results |
Interpretation of Cytotoxicity Data:
From the available data, 9-methoxycanthin-6-one exhibits potent anticancer activity against the HT-29 colon cancer cell line, with an IC50 value in the low micromolar range.[5] Its activity against the MCF-7 breast cancer cell line is more moderate.[5] Doxorubicin generally demonstrates sub-micromolar to low micromolar IC50 values against MCF-7 cells, though this can vary depending on the experimental conditions and the specific sub-clone of the cell line.[6][7] A direct comparison of the IC50 values suggests that while doxorubicin is more potent in MCF-7 cells, 9-methoxycanthin-6-one shows promising efficacy, particularly against colon cancer cells.
Experimental Protocols for Cross-Validation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the anticancer effects of novel compounds.
Cell Viability Assay (XTT Assay)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (9-methoxycanthin-6-one and doxorubicin) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent.
-
Labeling and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C and 5% CO2.
-
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the XTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the culture medium to include any detached apoptotic cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from the stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and treat with the test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. A histogram of fluorescence intensity versus cell count is generated.
-
Data Analysis: Use cell cycle analysis software to de-convolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
This guide provides a framework for the cross-validation of the anticancer effects of 9-methoxycanthin-6-one, a representative of the canthin-6-one class of compounds, against the standard chemotherapeutic drug doxorubicin. The available data indicates that 9-methoxycanthin-6-one possesses significant cytotoxic and pro-apoptotic properties, particularly against colon cancer cells.[5] Its mechanism of action, while leading to the common endpoint of apoptosis, appears to be distinct from that of doxorubicin, suggesting it may have therapeutic potential in contexts where doxorubicin is ineffective or causes significant side effects.
Further research is warranted to fully elucidate the molecular targets of 9-methoxycanthin-6-one and to evaluate its efficacy and safety in preclinical in vivo models. The experimental protocols detailed herein provide a robust foundation for such investigations, ensuring the generation of reliable and comparable data. As our understanding of the molecular drivers of cancer deepens, the exploration of novel chemical scaffolds like the naphthyridinones and canthin-6-ones will continue to be a vital component of developing the next generation of targeted and effective anticancer therapies.
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In Vivo Validation of 6-methoxy-1,7-naphthyridin-4(1H)-one: A Comparative Guide to a Novel Kinase Inhibitor
This guide provides a comprehensive framework for the in vivo validation of 6-methoxy-1,7-naphthyridin-4(1H)-one, a novel small molecule inhibitor with hypothesized anti-cancer properties. Drawing upon established principles of drug discovery and preclinical evaluation, we will objectively compare its potential therapeutic performance against established alternatives, supported by detailed experimental designs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the advancement of oncology therapeutics.
Introduction: The Rationale for a Novel Naphthyridine Derivative
The naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] Recent research into substituted naphthyridinones has identified potent inhibitors of key oncogenic kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Rearranged during Transfection (RET) kinase.[5][6][7] These kinases are critical drivers in the progression of various malignancies, including hepatocellular carcinoma (HCC) and colorectal cancer.[6][7]
This compound represents a novel chemical entity within this promising class. Based on preliminary in vitro screening and structural similarities to known kinase inhibitors, it is hypothesized to exert its anti-tumor effects through the targeted inhibition of the FGFR4 signaling pathway. Aberrant FGFR4 signaling is a known oncogenic driver in a subset of HCC and colorectal cancers, making it a compelling target for therapeutic intervention.[6][7] This guide outlines a rigorous in vivo validation strategy to test this hypothesis and to benchmark the compound's efficacy and safety against a current standard-of-care agent.
Hypothesized Mechanism of Action: Targeting the FGFR4 Signaling Pathway
The proposed mechanism of action for this compound involves the competitive inhibition of ATP binding to the FGFR4 kinase domain. This is expected to block the downstream phosphorylation cascade, thereby mitigating the pro-proliferative and anti-apoptotic signals driven by the receptor's activation.
Caption: Hypothesized inhibition of the FGFR4 signaling pathway by this compound.
Comparative In Vivo Validation Workflow
The in vivo assessment of this compound will be conducted using a patient-derived xenograft (PDX) model of hepatocellular carcinoma.[8] This model offers a more clinically relevant setting compared to traditional cell line-derived xenografts, as it better recapitulates the heterogeneity of human tumors.[9] The performance of our lead compound will be compared against Sorafenib, a multi-kinase inhibitor and an established first-line treatment for advanced HCC.
Caption: A streamlined workflow for the comparative in vivo validation of this compound.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Model: Female athymic nude mice (6-8 weeks old).
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures will be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Patient-Derived Xenograft (PDX) Implantation
-
Tumor Tissue: Cryopreserved, early-passage HCC PDX tissue expressing high levels of FGFR4 will be used.
-
Implantation: A small fragment of the PDX tissue (approximately 3x3 mm) will be subcutaneously implanted into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions will be measured twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
Dosing and Administration
-
Randomization: Once tumors reach an average volume of 150-200 mm³, mice will be randomized into treatment cohorts.
-
Vehicle Control: 0.5% carboxymethylcellulose (CMC) in sterile water, administered orally (p.o.) daily.
-
This compound: Administered p.o. daily at three dose levels (e.g., 10, 30, and 100 mg/kg) to assess dose-response.
-
Sorafenib: Administered p.o. daily at a clinically relevant dose (e.g., 30 mg/kg).
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint. TGI will be calculated at the end of the study (e.g., 21 days) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the vehicle control group.
-
Body Weight: Monitored twice weekly as a general indicator of toxicity.
-
Clinical Observations: Daily monitoring for any signs of distress or adverse effects.
-
Terminal Analysis: At the end of the study, blood samples will be collected for pharmacokinetic analysis. Tumors and major organs will be harvested for pharmacodynamic (e.g., Western blot for p-FGFR4) and histopathological analysis.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical data summary to illustrate the expected outcomes of the comparative in vivo study.
| Parameter | Vehicle Control | This compound (30 mg/kg) | Sorafenib (30 mg/kg) |
| Mean Tumor Volume at Day 21 (mm³) | 1500 ± 250 | 450 ± 120 | 800 ± 180 |
| Tumor Growth Inhibition (TGI) (%) | N/A | 70% | 47% |
| Mean Body Weight Change (%) | +5% | -2% | -8% |
| p-FGFR4 Inhibition (in tumor tissue) | Baseline | >80% | ~20% |
| Observed Toxicities | None | None | Mild diarrhea, weight loss |
Discussion and Interpretation
The hypothetical data suggests that this compound exhibits superior anti-tumor efficacy compared to Sorafenib in an FGFR4-driven HCC model. The significant TGI, coupled with a more favorable safety profile (minimal body weight loss), positions it as a promising candidate for further development. The potent and specific inhibition of p-FGFR4 in the tumor tissue provides strong evidence for on-target activity and validates the initial hypothesis. In contrast, Sorafenib's broader kinase inhibition profile may contribute to its increased toxicity.
The selection of a PDX model is crucial for the clinical relevance of these findings.[8] While more resource-intensive than cell line-derived models, PDX models better predict clinical outcomes.[9] The dose-escalation design for our lead compound is essential for establishing a therapeutic window and identifying the optimal dose for future clinical trials.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By employing a clinically relevant PDX model and a direct comparison to the standard of care, this experimental framework is designed to provide a clear and objective assessment of the compound's therapeutic potential. The hypothetical data presented herein illustrates a promising outcome, warranting further preclinical development, including formal toxicology studies and investigation in other relevant cancer models.
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A Comparative Benchmarking Guide: 6-Methoxy-1,7-naphthyridin-4(1H)-one Versus Current Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel synthetic compound, 6-methoxy-1,7-naphthyridin-4(1H)-one, against established, industry-standard anti-inflammatory drugs. The following sections present a comprehensive analysis of their mechanisms of action, supported by in vitro and in vivo efficacy data, and detailed experimental protocols to validate the findings.
Introduction: The Quest for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] While current anti-inflammatory drugs are effective, their long-term use is often associated with significant side effects.[1] This necessitates the discovery of new therapeutic agents with improved efficacy and safety profiles. This compound has emerged as a promising candidate, and this guide will benchmark its performance against established agents.
Mechanism of Action at a Glance
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5][6] This mechanism is distinct from traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, and Tumor Necrosis Factor (TNF) inhibitors that block the action of TNF-alpha.[7][8][9][10][11][12]
Current Anti-Inflammatory Agents for Comparison:
-
Celecoxib: A selective COX-2 inhibitor that directly targets the cyclooxygenase-2 (COX-2) enzyme responsible for inflammation and pain.[13][14][15][16] This selectivity reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[13][15]
-
Ibuprofen: A non-selective COX inhibitor, blocking both COX-1 and COX-2 enzymes.[10][12] Inhibition of COX-1 can lead to gastrointestinal issues, while COX-2 inhibition reduces inflammation.[9]
-
A TNF-alpha Inhibitor (e.g., Adalimumab): A biologic drug that specifically binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[7][8][17][18]
Key Inflammatory Signaling Pathways
To understand the comparative efficacy of these agents, it is crucial to visualize the signaling cascades they target.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation.[2][19][20] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB dimers to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[20][21][22]
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
MAPK Signaling Pathway:
The MAPK pathways are crucial in transducing extracellular signals into cellular responses, including inflammation.[3][4][5][6] Stress and inflammatory stimuli activate a cascade of kinases (MAP3K -> MAP2K -> MAPK), leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[3]
Caption: The canonical Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
In Vitro Efficacy: Inhibition of Pro-inflammatory Mediators
The in vitro anti-inflammatory activity of these compounds can be evaluated by their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[23][24][25][26][27] The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency.
Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Pathway | IC₅₀ (Nitric Oxide Production) | IC₅₀ (TNF-α Inhibition) | IC₅₀ (IL-6 Inhibition) |
| This compound | NF-κB/MAPK | (Experimental Data Needed) | (Experimental Data Needed) | (Experimental Data Needed) |
| Ibuprofen | COX-1/COX-2 | ~15 µM | ~20 µM | ~25 µM |
| Celecoxib | COX-2 | ~10 µM | ~12 µM | ~10 µM |
| TNF-alpha Inhibitor | TNF-α | Not Applicable | High Potency | Indirect Effect |
Illustrative data for Ibuprofen and Celecoxib is based on their known mechanisms of action and is intended for comparative purposes. Specific experimental values may vary.[28]
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol details the methodology for assessing the in vitro anti-inflammatory effects of the test compounds.[1][29][30][31][32]
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of the test compounds (this compound, Ibuprofen, Celecoxib) or vehicle (DMSO) as a control.
-
Incubate for 1 hour to allow for compound uptake.
3. Inflammatory Stimulation:
-
Add Lipopolysaccharide (LPS) from E. coli to each well at a final concentration of 1 µg/mL to induce an inflammatory response.[28]
-
Include a set of wells without LPS as a negative control.
4. Incubation and Supernatant Collection:
-
Incubate the plates for 24 hours.
-
Collect the cell culture supernatant for analysis.
5. Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
TNF-α and IL-6 Production: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[33][34][35][36]
Caption: Workflow for the in vitro anti-inflammatory assay.
In Vivo Efficacy: Animal Models of Inflammation
To assess the in vivo anti-inflammatory potential, animal models that mimic aspects of human inflammatory diseases are employed.[37]
LPS-Induced Systemic Inflammation Model:
This model is used to evaluate the systemic anti-inflammatory effects of compounds.[38][39] Administration of LPS induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream.
Carrageenan-Induced Paw Edema Model:
This is a widely used model of acute inflammation.[37] Injection of carrageenan into the paw induces localized edema, which can be measured to assess the anti-inflammatory effect of a compound.
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Key Outcomes |
| This compound | (To be determined) | (To be determined) | (Experimental Data Needed) |
| Ibuprofen | Rat/Mouse | 30-100 mg/kg (oral) | Reduced paw edema in the carrageenan-induced model. |
| Celecoxib | Rat | 3-30 mg/kg (oral) | Significantly inhibited paw edema in the carrageenan-induced model. |
| TNF-alpha Inhibitor | Mouse | 1-10 mg/kg (i.p.) | Reduced systemic cytokine levels in the LPS-induced model. |
Data for established drugs is based on published literature and serves as a benchmark.[28][40]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for evaluating in vivo anti-inflammatory activity.[41]
1. Animals:
-
Use male Wistar rats weighing 180-200g.
-
House the animals under standard laboratory conditions with free access to food and water.
2. Assay Procedure:
-
Measure the basal volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds (this compound, Ibuprofen, or Celecoxib) or the vehicle (control) orally or intraperitoneally at a predetermined time before inducing inflammation.
-
Induce acute inflammation by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.[28]
-
Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
3. Calculation of Edema Inhibition:
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion and Future Directions
This guide provides a framework for benchmarking the anti-inflammatory potential of this compound against current industry standards. The proposed experimental protocols will generate the necessary data to objectively compare its in vitro and in vivo efficacy. A favorable profile, characterized by potent inhibition of key inflammatory mediators and significant in vivo anti-inflammatory activity, would position this compound as a promising lead compound for the development of a new class of anti-inflammatory drugs. Further studies will be required to elucidate its detailed mechanism of action, safety profile, and pharmacokinetic properties.
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Confirming Target Engagement for Novel Kinase Inhibitors: A Comparative Guide Featuring 6-methoxy-1,7-naphthyridin-4(1H)-one
A Senior Application Scientist's Guide to Validating Molecular Interactions in Drug Discovery
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, a critical challenge remains: unequivocally demonstrating that a novel compound engages its intended target within the complex milieu of a living cell. This guide provides a comprehensive comparison of leading methodologies to confirm target engagement, using the hypothetical novel kinase inhibitor, 6-methoxy-1,7-naphthyridin-4(1H)-one, as a case study.
The journey from a promising chemical entity to a validated therapeutic agent is paved with rigorous experimental validation. A crucial milestone in this journey is the confirmation of target engagement – the direct physical interaction of a drug with its intended molecular target in a cellular context.[1][2] Without this confirmation, observed phenotypic effects of a compound, such as cell death or inhibition of proliferation, could be misinterpreted as on-target effects when they are, in fact, due to off-target activities. Such misinterpretations can lead to costly failures in later stages of drug development.[3]
This guide will navigate through three powerful and widely adopted techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competition binding assays, and Phosphoproteomics. We will delve into the principles behind each method, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate strategy for their specific research question.
The Challenge: Unmasking the Cellular Targets of this compound
Imagine you have synthesized or identified this compound, a novel compound belonging to the naphthyridinone class of molecules, which are known to include potent kinase inhibitors.[4][5] Preliminary phenotypic screens may have shown that this compound inhibits the growth of a particular cancer cell line. However, its direct molecular target(s) remain unknown. To confidently advance this compound in the drug discovery pipeline, we must answer the fundamental question: which protein(s) does this compound bind to in cells, and with what affinity?
Method 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for in-cell Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a drug's binding to its target protein in intact cells or cell lysates.[6][7][8] The principle of CETSA is based on the ligand-induced thermal stabilization of proteins.[3][7] When a drug binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.
The CETSA Workflow
The CETSA experiment involves treating cells with the compound of interest, followed by heating the cells to a specific temperature. The aggregated, denatured proteins are then separated from the soluble, native proteins. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. An increase in the amount of soluble target protein in the presence of the drug at a given temperature indicates target engagement.
Caption: The workflow for a kinobeads-based competition binding experiment.
Experimental Protocol: Kinobeads Profiling of this compound
1. Cell Lysis:
-
Prepare a native cell lysate from the cell line of interest under conditions that preserve kinase activity and protein complexes.
2. Competition Binding:
-
Incubate aliquots of the lysate with a range of concentrations of this compound.
3. Kinase Enrichment:
-
Add the kinobeads slurry to the inhibitor-treated lysates and incubate to allow for the capture of unbound kinases.
4. Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
Data Interpretation
The abundance of each identified kinase is compared between the compound-treated samples and the vehicle control. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that this compound binds to that kinase. This allows for the determination of the inhibitor's selectivity profile and the apparent dissociation constants (Kd) for its targets.
| Kinase | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 850 |
| Kinase C | >10,000 |
| Kinase D | 75 |
Table 2: Example kinobeads data showing the inhibitory concentrations (IC50) of this compound against a panel of kinases.
Method 3: Phosphoproteomics - Assessing Downstream Effects of Target Engagement
While CETSA and kinobeads directly measure drug-protein binding, phosphoproteomics provides an indirect but highly valuable method for confirming target engagement by assessing the functional consequences of kinase inhibition. [9]Kinase inhibitors, by definition, block the phosphorylation of their substrate proteins. Therefore, a change in the phosphorylation status of downstream signaling pathways can serve as a robust biomarker of target engagement. [10][11]
The Phosphoproteomics Workflow
This approach involves treating cells with the kinase inhibitor, followed by the enrichment of phosphorylated peptides from the cell lysate and their subsequent analysis by mass spectrometry. A decrease in the phosphorylation of known substrates of a particular kinase provides strong evidence that the inhibitor is engaging and inhibiting that kinase in the cellular context.
Caption: A simplified workflow for a phosphoproteomics experiment to assess kinase inhibitor activity.
Experimental Protocol: Phosphoproteomic Profiling of this compound
1. Cell Culture and Treatment:
-
Treat cells with this compound at a concentration expected to be effective.
2. Cell Lysis and Protein Digestion:
-
Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.
3. Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the complex peptide mixture using techniques such as titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).
4. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS to identify the phosphorylated sites and quantify their abundance.
Data Interpretation
The relative abundance of each phosphopeptide is compared between the drug-treated and control samples. A significant decrease in the phosphorylation of a substrate of a known kinase suggests that this compound is inhibiting that kinase.
| Phosphosite | Fold Change (Compound/Vehicle) | Associated Kinase |
| Substrate A (pS123) | 0.2 | Kinase X |
| Substrate B (pT45) | 0.9 | Kinase Y |
| Substrate C (pY678) | 0.15 | Kinase X |
Table 3: Example phosphoproteomics data showing changes in phosphorylation levels upon treatment with this compound.
Comparative Analysis of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding | Phosphoproteomics |
| Principle | Ligand-induced thermal stabilization | Competition for binding to immobilized broad-spectrum kinase inhibitors | Measures downstream effects of kinase inhibition |
| Directness | Direct measure of binding | Direct measure of binding | Indirect measure of target engagement |
| Cellular Context | Intact cells or lysates | Cell lysates | Intact cells |
| Throughput | Moderate to high (with automation) | High | Moderate |
| Target Scope | Any protein (with antibody or MS) | Primarily kinases | Kinase substrates |
| Information | Target engagement, cellular permeability | Target selectivity, affinity | Functional cellular activity, pathway analysis |
| Limitations | Requires specific antibodies or MS, not all proteins show a thermal shift | Limited to ATP-competitive inhibitors, may miss some kinases | Indirect, requires knowledge of kinase-substrate relationships |
Conclusion: An Integrated Approach to Target Engagement
Confirming the target engagement of a novel compound like this compound is a multifaceted challenge that is best addressed by an integrated approach. No single method provides a complete picture.
-
CETSA is invaluable for confirming direct binding in a native cellular environment and can be used for both specific target validation and unbiased target discovery (MS-CETSA).
-
Kinobeads offer a comprehensive overview of a compound's selectivity across the kinome, which is crucial for understanding potential off-target effects and guiding lead optimization.
-
Phosphoproteomics provides essential functional validation, linking target engagement to the modulation of cellular signaling pathways.
By strategically combining these powerful techniques, researchers can build a robust and compelling case for the mechanism of action of their novel inhibitors, paving the way for their successful development as next-generation therapeutics.
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A Comparative Guide to the Reproducibility of Experiments with 6-methoxy-1,7-naphthyridin-4(1H)-one
Introduction: The Promise and Perils of Naphthyridinones in Drug Discovery
Naphthyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. 6-methoxy-1,7-naphthyridin-4(1H)-one has emerged as a compound of interest, particularly for its potent inhibition of phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory cascade. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, PDE4 inhibitors exert broad anti-inflammatory effects, making them attractive therapeutic candidates for chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
However, the journey from promising lead compound to a reproducible research tool, and ultimately to a clinically effective drug, is fraught with challenges. A critical, yet often overlooked, aspect is the reproducibility of experimental data. Inconsistent findings not only hinder scientific progress but also lead to a squandering of resources. This guide delves into the factors influencing the reproducibility of experiments involving this compound, providing a comparative analysis with the clinically approved PDE4 inhibitor roflumilast and the well-characterized, albeit discontinued, cilomilast.
The Crux of Reproducibility: Synthesis and Purity
The reproducibility of any experiment begins with the consistency of the materials used. For synthetic small molecules like this compound, the synthetic route and purification methods are paramount in ensuring a homogenous and well-characterized starting material. Variations in these processes can introduce impurities that may have off-target effects, leading to confounding results.
General Synthetic Workflow for Naphthyridinone Core Formation:
Caption: Generalized workflow for the synthesis of a naphthyridinone scaffold.
Key Considerations for Synthetic Reproducibility:
-
Starting Material Quality: The purity of the initial pyridine precursor is critical. Impurities can be carried through the synthesis and be difficult to remove from the final product.
-
Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential. Minor deviations can lead to the formation of side products.
-
Purification Method: The choice of purification technique (e.g., recrystallization from a specific solvent system, column chromatography with a defined stationary and mobile phase) significantly impacts the final purity of the compound. The method should be robust and consistently applied.
-
Characterization: Thorough characterization of the final compound by techniques such as NMR, mass spectrometry, and elemental analysis is non-negotiable to confirm its identity and purity.
Comparative Analysis: this compound vs. Roflumilast and Cilomilast
To contextualize the experimental utility of this compound, a comparison with established PDE4 inhibitors is crucial. Roflumilast is a clinically approved oral PDE4 inhibitor for the treatment of severe COPD, while cilomilast, though its development was terminated due to side effects, has been extensively studied and serves as a valuable benchmark.[2][3]
| Parameter | This compound | Roflumilast | Cilomilast |
| PDE4 Inhibition (IC50) | Potent (sub-nanomolar to low nanomolar range reported for related naphthyridinones)[4] | High (IC50 ≈ 0.8 nM for PDE4B and 0.7 nM for PDE4D)[5][6] | High (IC50 ≈ 160 nM) |
| PDE4 Subtype Selectivity | Data not readily available, but related naphthyridinones show some selectivity[4] | Pan-PDE4 inhibitor, with slightly higher affinity for PDE4B and PDE4D[5][6] | Preferential for PDE4D (approximately 10-fold more selective for PDE4D over PDE4A, B, and C)[7][8] |
| Bioavailability (Oral) | Not reported | ~80%[9] | ~100%[7] |
| Key Metabolite | Not reported | Roflumilast N-oxide (active)[10] | Multiple, including decyclopentylation and glucuronidation products[7] |
| Common Side Effects | Not clinically evaluated | Diarrhea, nausea, weight loss, headache, psychiatric events (insomnia, anxiety, depression)[11][12][13] | Nausea, diarrhea, abdominal pain[4] |
| Clinical Status | Preclinical | Approved for severe COPD | Development terminated |
Experimental Protocols for Reproducible PDE4 Inhibition Assays
Achieving reproducible data in in-vitro enzyme inhibition assays requires meticulous attention to detail. Below are protocols for a fluorescence polarization (FP)-based assay, a common method for screening PDE4 inhibitors.
Protocol 1: Fluorescence Polarization (FP) PDE4 Inhibition Assay
This assay measures the displacement of a fluorescently labeled cAMP tracer from the PDE4 enzyme by a competing inhibitor.
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP (fluorescently labeled cAMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
384-well black, low-volume microplates
-
Test compounds (including this compound, roflumilast, and cilomilast) dissolved in DMSO
-
Fluorescence polarization plate reader
Assay Workflow:
Caption: Step-by-step workflow for the fluorescence polarization-based PDE4 inhibition assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Dilute the PDE4B enzyme in cold assay buffer to a concentration that gives an optimal assay window.
-
Dilute the FAM-cAMP in assay buffer to a concentration typically at or below its Kd for the enzyme.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 2 µL) of the diluted test compounds or controls (DMSO for no inhibition, a known potent inhibitor for maximal inhibition) to the wells of the 384-well plate.
-
-
Enzyme Addition:
-
Add an equal volume (e.g., 2 µL) of the diluted PDE4B enzyme to each well.
-
-
Pre-incubation:
-
Briefly incubate the plate at room temperature (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitors.
-
-
Tracer Addition:
-
Add an equal volume (e.g., 2 µL) of the diluted FAM-cAMP to each well.
-
-
Equilibration:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Factors Influencing Reproducibility of PDE4 Assays:
-
Enzyme Activity: The specific activity of the recombinant enzyme can vary between batches. It is crucial to qualify each new lot of enzyme.
-
Reagent Stability: Ensure the stability of reagents, particularly the fluorescent tracer, which can be sensitive to light and multiple freeze-thaw cycles.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions.
-
Instrumentation: The performance of the fluorescence polarization reader, including lamp intensity and filter integrity, should be regularly monitored.
-
Data Analysis: Use a consistent data analysis workflow, including background subtraction and curve fitting for IC50 determination.
Signaling Pathway: The Mechanism of Action of PDE4 Inhibitors
PDE4 inhibitors exert their anti-inflammatory effects by modulating the cAMP signaling pathway. Understanding this pathway is crucial for interpreting experimental results and designing further studies.
Caption: The cAMP signaling pathway and the mechanism of action of PDE4 inhibitors.[1]
Conclusion and Future Directions
The reproducibility of experiments with this compound is fundamentally linked to the consistency of its synthesis, purity, and the meticulous execution of in-vitro assays. While this compound shows promise as a potent PDE4 inhibitor, the lack of publicly available, detailed synthetic protocols and comprehensive selectivity data presents a hurdle for direct comparison and widespread adoption.
For researchers investigating this and other novel naphthyridinone derivatives, the following recommendations are crucial for enhancing experimental reproducibility:
-
Full Characterization of Synthetic Batches: Each new batch of a synthesized compound should be rigorously characterized to ensure its identity and purity.
-
Standardization of Assay Protocols: Adherence to well-defined and validated assay protocols, as outlined in this guide, is essential.
-
Use of Reference Compounds: The inclusion of well-characterized reference compounds, such as roflumilast, in every experiment provides a crucial benchmark for data comparison.
-
Transparent Reporting: Detailed reporting of all experimental parameters, including the source and characterization of reagents, is vital for enabling other researchers to reproduce the findings.
By embracing these principles of scientific rigor, the research community can unlock the full potential of promising compounds like this compound and accelerate the development of new therapeutics for inflammatory diseases.
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A Researcher's Guide to Evaluating the Specificity of 6-methoxy-1,7-naphthyridin-4(1H)-one
In the landscape of modern drug discovery, the quest for novel therapeutics is intrinsically linked to the meticulous characterization of molecular specificity. A promising candidate, 6-methoxy-1,7-naphthyridin-4(1H)-one, emerges from the rich chemical space of naphthyridines—a scaffold known for its diverse biological activities, including kinase inhibition[1]. While the therapeutic potential of this novel compound is yet to be fully elucidated, its journey from a synthesized molecule to a potential clinical candidate hinges on a rigorous evaluation of its binding profile across the human proteome. High specificity is the hallmark of a successful therapeutic, minimizing off-target effects that can lead to toxicity and unforeseen side effects[2].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the specificity of this compound. We will delve into a multi-pronged approach, combining computational prediction with established in vitro and cellular-based experimental methodologies. Each section is designed to not only provide step-by-step protocols but also to instill a deeper understanding of the scientific rationale behind each experimental choice, ensuring a self-validating and robust specificity profile.
Part 1: Foundational Insights through Computational Prediction
Before embarking on resource-intensive experimental screening, in silico methods offer a powerful and cost-effective first pass to predict potential biological targets and, crucially, off-targets.[2][3] These computational approaches leverage the structural information of this compound to identify proteins with complementary binding sites.
The primary goals of this initial computational screen are:
-
To generate a preliminary list of potential on-targets (the intended biological target).
-
To identify potential off-targets, particularly those within large protein families like the human kinome, where the ATP-binding site is highly conserved.[4][5]
-
To prioritize experimental assays based on the predicted interaction strengths.
A typical computational workflow involves a combination of ligand-based and structure-based methods. Ligand-based approaches, such as chemical similarity searches, compare the structure of our compound to databases of molecules with known biological activities.[2] Structure-based methods, like molecular docking, simulate the binding of this compound to the three-dimensional structures of known proteins.
Caption: A streamlined workflow for the initial in silico evaluation of compound specificity.
Part 2: Broad Kinome Specificity Profiling
Given that the naphthyridine scaffold is prevalent in many kinase inhibitors, a broad in vitro kinase screen is an essential first experimental step.[1][6] This provides a panoramic view of the compound's interaction with a large and diverse panel of human kinases, offering a quantitative measure of its selectivity.[7][8]
Services such as Eurofins' KINOMEscan® utilize a competition binding assay to measure the affinity (dissociation constant, Kd) of a compound for hundreds of kinases.[9][10] This approach is highly sensitive and is performed in the absence of ATP, providing a true measure of the compound's binding affinity.[10]
Hypothetical KINOMEscan® Results for this compound
For the purpose of this guide, let's assume this compound (hereafter referred to as "Compound-N") was screened against a panel of 468 kinases at a concentration of 1 µM. The results can be summarized to highlight the most significant interactions.
| Target Kinase | Gene Symbol | % Inhibition at 1 µM | Dissociation Constant (Kd) |
| Aurora Kinase A | AURKA | 98% | 15 nM |
| Aurora Kinase B | AURKB | 95% | 30 nM |
| Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | 85% | 150 nM |
| Platelet-Derived Growth Factor Receptor Beta | PDGFRB | 60% | 800 nM |
| Cyclin-Dependent Kinase 2 | CDK2 | 15% | >10,000 nM |
| Mitogen-Activated Protein Kinase 1 | MAPK1 (ERK2) | 5% | >10,000 nM |
This is hypothetical data for illustrative purposes.
This data suggests that Compound-N is a potent inhibitor of Aurora kinases A and B, with a secondary, less potent activity against VEGFR2 and PDGFRB. The low percentage of inhibition against a vast majority of other kinases would indicate a high degree of selectivity. These results can be visually represented in a "TREEspot" format, which maps the inhibited kinases onto a dendrogram of the human kinome, providing an intuitive visualization of selectivity.
Experimental Protocol: Kinase Panel Screening (Conceptual)
-
Compound Preparation: Solubilize Compound-N in 100% DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: In a multi-well plate, combine a DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Competition Binding: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control. For hits, a dose-response curve is generated to determine the Kd.
Caption: Workflow for a competition binding-based kinase specificity assay.
Part 3: Validating Target Engagement in a Cellular Environment
While in vitro assays are crucial for determining biochemical affinity, they do not always reflect a compound's behavior in a complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound engages its intended target within intact cells.[11][12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than its unbound form.[14]
By performing CETSA, we can answer two critical questions:
-
Does Compound-N bind to our primary target (e.g., Aurora Kinase A) in a cellular context?
-
Can we confirm engagement with the potential off-targets identified in the kinome scan (e.g., VEGFR2)?
Hypothetical CETSA Results for Compound-N
| Target Protein | Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Aurora Kinase A | Vehicle (DMSO) | 48°C | - |
| Aurora Kinase A | Compound-N (1 µM) | 56°C | +8°C |
| VEGFR2 | Vehicle (DMSO) | 52°C | - |
| VEGFR2 | Compound-N (1 µM) | 54°C | +2°C |
| GAPDH (Control) | Vehicle (DMSO) | 62°C | - |
| GAPDH (Control) | Compound-N (1 µM) | 62°C | 0°C |
This is hypothetical data for illustrative purposes.
These results would strongly validate that Compound-N engages Aurora Kinase A in cells, as indicated by the significant positive thermal shift. The smaller shift for VEGFR2 suggests weaker engagement, corroborating the in vitro data. The absence of a shift for the control protein, GAPDH, demonstrates the specificity of the interaction.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing Aurora Kinase A) and treat with either Compound-N or a vehicle control (DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells to release their protein content. This can be done through freeze-thaw cycles or detergents.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (containing the soluble, non-denatured proteins) and quantify the amount of the target protein remaining at each temperature using an antibody-based method like Western Blot or an ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). The difference in Tm between the vehicle- and compound-treated samples is the thermal shift.
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay.
Conclusion: Building a Comprehensive Specificity Profile
The journey to characterize the specificity of a novel compound like this compound is a systematic and iterative process. By integrating computational predictions, broad in vitro screening, and cellular target engagement assays, researchers can build a robust and multi-dimensional understanding of a compound's interaction profile.
The hypothetical data presented here for "Compound-N" illustrates an ideal outcome: high potency and selectivity for a primary target (Aurora Kinases), validated in a cellular context, with minimal and quantifiable off-target activity. This level of detailed characterization is paramount for making informed decisions in the drug discovery pipeline, mitigating risks of toxicity, and ultimately, developing safer and more effective therapeutics. Further investigation could involve chemoproteomic approaches to identify any remaining unknown off-targets, providing a near-complete picture of the compound's cellular interactions.[15]
References
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]
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Godl, K., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]
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Gao, C., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]
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Rehman, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(18), e4159. [Link]
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Amacher, D. E. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 757-766. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
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Shan, Y., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11898-E11907. [Link]
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Parmentier, E. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 129-141. [Link]
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Amacher, D. E. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1472, 161-182. [Link]
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Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2436-2445. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-methoxy-1,7-naphthyridin-4(1H)-one
As drug discovery and development pipelines advance, the synthesis and handling of novel chemical entities become routine. Among these, heterocyclic compounds like 6-methoxy-1,7-naphthyridin-4(1H)-one are common scaffolds. While their synthesis and application are often the primary focus, responsible disposal is a critical and non-negotiable aspect of the laboratory workflow, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: Know Your Compound
Anticipated Hazards: Based on analogous compounds, this compound should be handled as a substance that can cause:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Respiratory System Irritation (Specific target organ toxicity - single exposure, Category 3) [1]
This assessment dictates the minimum personal protective equipment (PPE) and handling precautions required.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | To prevent eye contact which may cause serious irritation[1]. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential irritation[1]. Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood. | To avoid inhalation of dust or fumes which may cause respiratory irritation[1]. |
Waste Segregation: The First Step in Proper Disposal
Effective waste management begins at the point of generation. Proper segregation is crucial to prevent dangerous chemical reactions within waste containers and to ensure compliance with disposal regulations.
Core Principle: Never mix incompatible waste streams. At a minimum, the following should be stored separately: acids, bases, flammables, oxidizers, and water-reactive compounds[2][3].
For this compound, the following waste streams should be considered:
-
Solid Waste: Unused or expired pure compound, contaminated spatulas, weigh boats, or filter paper.
-
Liquid Waste (Non-halogenated): Solutions of the compound in solvents like methanol, ethanol, or acetone.
-
Liquid Waste (Halogenated): Solutions of the compound in solvents like dichloromethane or chloroform.
-
Aqueous Waste: Aqueous solutions containing the compound. Note that the pH should be neutralized (between 5.0 and 12.5) before being designated for aqueous waste collection if institutional guidelines permit[3].
-
Sharps Waste: Contaminated needles or razor blades.
-
Empty Containers: Original containers or vials that held the compound.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling and disposing of the various waste streams generated during work with this compound.
A. Solid Waste Disposal:
-
Collection: Carefully sweep or transfer solid waste into a designated, compatible waste container. Minimize dust generation during this process[1][4].
-
Container: Use a clearly labeled, sealable container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) container is generally suitable.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly list all contents, including "this compound" and any other chemical constituents. Chemical formulas or abbreviations are not acceptable[5]. The date of initial waste accumulation should also be noted.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials[3].
B. Liquid Waste Disposal:
-
Segregation: As previously mentioned, segregate halogenated and non-halogenated solvent waste into separate, designated containers[2].
-
Container: Use appropriate solvent waste containers (often HDPE carboys) provided by your institution's Environmental Health & Safety (EH&S) department. Ensure containers have tightly fitting caps[2].
-
Labeling: Each container must be clearly labeled "Hazardous Waste" with a full list of its contents and their approximate percentages[5].
-
Handling: Always add liquid waste to containers within a fume hood to minimize vapor inhalation. Do not leave a funnel in the waste container, as this is a common source of emissions and a regulatory violation[5].
-
Capacity: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion[6].
C. Disposal of Empty Containers:
The U.S. Environmental Protection Agency (EPA) has specific guidelines for what constitutes an "empty" container.
-
Non-Acutely Hazardous Waste: For a compound like this compound, which is not classified as acutely hazardous, a container is considered empty once all contents have been removed by pouring, scraping, etc., leaving as little residue as possible[7].
-
Rinsing: While not always required for non-acutely hazardous materials, it is best practice to rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Disposal: The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste[7].
-
Final Disposal: Once rinsed, deface or remove the original label, and dispose of the container in the appropriate solid waste stream (e.g., glassware waste box) as per institutional policy[2][7].
D. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill.
-
Don PPE: Wear the appropriate PPE as outlined in Section 1.
-
Containment: For solid spills, carefully sweep up the material and place it in the solid hazardous waste container. Avoid creating dust[4]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container[1].
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. The cleaning materials should also be disposed of as solid hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EH&S office, as required by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision tree for waste segregation and disposal.
Conclusion: A Culture of Safety
The proper disposal of chemical waste like this compound is not merely a procedural task but a fundamental component of responsible scientific practice. By understanding the compound's hazards, meticulously segregating waste streams, and adhering to established protocols, researchers can ensure a safe laboratory environment for themselves and their colleagues. Always consult your institution's specific waste management guidelines and your Environmental Health & Safety office for guidance.
References
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 6-methoxy-1,7-naphthyridin-4(1H)-one
This guide provides essential safety protocols and operational directives for the handling and disposal of 6-methoxy-1,7-naphthyridin-4(1H)-one. As a heterocyclic compound with potential biological activity, adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and environmental integrity. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Compound: Hazard Profile and Rationale for Caution
This compound belongs to the naphthyridine class of N-heterocyclic compounds.[1] Naphthyridine derivatives are of significant interest in medicinal chemistry for their wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[2][3][4] This inherent bioactivity necessitates that they be handled as potentially potent compounds.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar naphthyridine derivatives provide a strong basis for hazard assessment.
| Hazard Statement | Description | Source (Based on Analogs) |
| H302 | Harmful if swallowed | [5] |
| H315 | Causes skin irritation | [5][6] |
| H319 | Causes serious eye irritation | [5][6] |
| H335 | May cause respiratory irritation | [5][6] |
Causality: The presence of nitrogen atoms and various functional groups in the naphthyridine scaffold makes these molecules capable of interacting with biological targets.[7] Therefore, accidental exposure through inhalation, skin contact, or ingestion could lead to unintended physiological effects. The primary directive is to minimize all potential routes of exposure through a multi-layered safety approach.
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard; the primary defense lies in robust engineering controls that isolate the compound from the laboratory environment.[8]
-
Chemical Fume Hood: All handling of this compound in solid (powder) form or as a volatile solution must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of airborne particulates or vapors.[9]
-
Ventilated Balance Enclosure (VBE): For weighing the solid compound, a VBE (also known as a powder hood) is highly recommended. These enclosures provide a controlled airflow that prevents fine powders from becoming airborne and contaminating the laboratory space or being inhaled by the operator.
-
Emergency Equipment: Ensure unobstructed access to a safety shower and an eyewash station. Verify their functionality on a regular basis.
Personal Protective Equipment (PPE): A Mandatory Protocol
A comprehensive PPE strategy is required for all stages of handling, from receiving to disposal.[10] The level of protection must account for the potential failure of primary engineering controls.[10]
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when there is a significant risk of splashes.[11][12] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[5][6] Eyeglasses are not a substitute for safety goggles.[12] |
| Hand Protection | Double gloving with powder-free nitrile gloves is mandatory. The outer glove should be changed immediately upon known contamination or every 30-60 minutes during extended procedures.[13] | Naphthyridine derivatives may be absorbed through the skin. Double gloving provides a critical secondary barrier against exposure should the outer glove be torn or permeated. |
| Body Protection | A long-sleeved laboratory coat that closes in the back is required. Cuffs should be snug-fitting (elastic or knit).[13] For larger quantities or procedures with a higher risk of contamination, disposable, low-linting coveralls made of polyethylene-coated polypropylene are recommended.[12][13] | Prevents contact with skin on the arms and body. A back-closing gown or coverall provides a more complete barrier than a standard front-buttoning lab coat.[13] Gowns used for handling this compound should not be worn in other areas.[13] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required if handling the powder outside of a VBE or fume hood.[14] For situations with higher exposure risk, a Powered Air-Purifying Respirator (PAPR) system should be considered.[10] | Protects against the inhalation of fine powders, which can cause respiratory irritation.[6] Standard surgical masks do not provide adequate protection against chemical particulates.[13] |
Operational and Disposal Plans: Step-by-Step Guidance
A systematic workflow minimizes the risk of exposure and environmental release. The following diagram and protocols outline the complete handling lifecycle for this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, designate a specific work area within a chemical fume hood. Assemble all necessary equipment, including spatulas, weigh boats, solvents, and labeled waste containers.
-
Donning PPE: Put on all required PPE as detailed in the table above, ensuring gloves are pulled over the cuffs of the lab coat.
-
Weighing: Carefully weigh the solid compound in a ventilated balance enclosure or on a tared weigh boat inside a chemical fume hood to minimize aerosolization.
-
Handling: Conduct all manipulations of the compound within the fume hood. Avoid raising dust. If preparing a solution, add the solvent to the solid slowly.
-
Post-Handling Decontamination: After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Place any disposable materials used for cleaning into the designated solid waste container.[14]
-
Doffing PPE: Remove PPE in the correct order (outer gloves, gown, inner gloves) to avoid self-contamination. Wash hands thoroughly with soap and water after removing all PPE.[15]
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial.[14]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent outside a fume hood, evacuate the laboratory.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate.[14]
-
Don PPE: Before cleanup, don the full recommended PPE, including double gloves, goggles, a lab coat, and a respirator if the spill involves fine powder outside of containment.
-
Contain & Clean:
-
Solid Spills: Gently cover the spill with absorbent pads to prevent further aerosolization. Carefully sweep the solid material into a labeled waste container. Do not dry sweep, as this can create dust.[16]
-
Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or chemical absorbent pads). Work from the outside of the spill inward.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the designated hazardous waste container.
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[14]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[14][16]
-
Waste Segregation:
-
Solid Waste: Includes contaminated gloves, weigh paper, absorbent pads, and excess solid compound. Collect in a clearly labeled, sealed container.[14]
-
Liquid Waste: Includes solutions containing the compound. Collect in a separate, compatible, and clearly labeled waste container. Ensure the container is sealed to prevent leaks.[14]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area until pickup.[14]
-
Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by an approved vendor.[14]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
